molecular formula C10H6F3NOS2 B1330580 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 57669-54-2

2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B1330580
CAS No.: 57669-54-2
M. Wt: 277.3 g/mol
InChI Key: AJEXEUDSGYIZHZ-UHFFFAOYSA-N
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Description

2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C10H6F3NOS2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 279242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NOS2/c11-10(12,13)6-1-3-7(4-2-6)14-8(15)5-17-9(14)16/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEXEUDSGYIZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313970
Record name 2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57669-54-2
Record name 57669-54-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a member of the rhodanine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of this specific N-substituted rhodanine derivative, with a primary focus on its acid-base characteristics. Understanding these properties, particularly its basicity, is fundamental for elucidating its mechanism of action, predicting its pharmacokinetic profile, and optimizing its development as a potential therapeutic agent. This document synthesizes structural analysis with practical, field-proven experimental methodologies for characterization.

Introduction and Molecular Overview

The rhodanine core (2-thioxo-1,3-thiazolidin-4-one) is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The title compound, this compound, is distinguished by the substitution of a 4-(trifluoromethyl)phenyl group at the N-3 position of the rhodanine ring. This substitution critically influences the molecule's electronic distribution, conformation, and, consequently, its physicochemical and biological profile.

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which significantly impacts the properties of the attached phenyl ring and the rhodanine core. A primary objective of this guide is to dissect the influence of this substitution on the molecule's basicity—a key determinant of its behavior in biological systems.

Structural Analysis and a Discussion of Basicity

A molecule's basicity is its ability to accept a proton (Brønsted-Lowry basicity) or donate an electron pair (Lewis basicity). In the context of drug development, Brønsted-Lowry basicity, quantified by the acid dissociation constant (pKa) of the conjugate acid, is of paramount importance as it governs the ionization state of a molecule at physiological pH.

For this compound, there are several heteroatoms with lone pairs of electrons that could potentially act as basic centers: the nitrogen atom, the carbonyl oxygen atom, and the thione sulfur atom.

  • Nitrogen (N-3): In a typical amine, the nitrogen lone pair is available for protonation. However, in the rhodanine ring, the N-3 nitrogen is flanked by two electron-withdrawing groups: a carbonyl group (C=O) and a thione group (C=S). The lone pair on the nitrogen atom is significantly delocalized through resonance with both of these groups. This delocalization drastically reduces the electron density on the nitrogen, rendering it essentially non-basic and unable to accept a proton under physiological conditions.

  • Carbonyl Oxygen (O-4) and Thione Sulfur (S-2): The oxygen and sulfur atoms also possess lone pairs. While these can act as hydrogen bond acceptors, their Brønsted-Lowry basicity is extremely low. Protonation at these sites is highly unfavorable.

  • Influence of the 4-(Trifluoromethyl)phenyl Group: The strongly electron-withdrawing nature of the -CF₃ group further pulls electron density away from the rhodanine ring system via the N-phenyl bond. This effect further diminishes any residual basicity of the heteroatoms in the ring.

Caption: Electronic effects governing the non-basic nature of the molecule.

Core Physicochemical Properties

A summary of the key physicochemical properties is essential for drug development, influencing everything from assay conditions to formulation.

PropertyValueSource/Method
Molecular Formula C₁₀H₆F₃NOS₂-
Molecular Weight 277.28 g/mol Calculated
Appearance Yellow SolidTypical for rhodanine derivatives[5]
Solubility Poorly soluble in waterInferred from high LogP and common for rhodanine class[6][7]
LogP (octanol/water) ~3.5 - 4.5 (Predicted)Computational estimation (e.g., XLogP3). A related compound has a calculated XLogP3 of 4.9
pKa Not applicable (non-ionizable)Based on structural analysis

Experimental Protocols for Physicochemical Characterization

Given the compound's properties, specific experimental designs are required for accurate characterization.

Protocol for pKa Determination (Confirmation of Non-Ionization)

Causality: The goal is not to find a pKa, but to confirm its absence within a physiologically relevant pH range (e.g., pH 2-12). Spectrophotometric titration is ideal for this purpose as it detects changes in the chromophore (the conjugated system) upon protonation or deprotonation. For poorly soluble compounds, this method is more sensitive than potentiometry.[6]

Methodology: UV-Vis Spectrophotometric Titration

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the title compound in a water-miscible organic solvent like DMSO or methanol.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12) with constant ionic strength.

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 10-50 µM). The final concentration of the organic cosolvent should be kept low and constant (e.g., <1%) across all samples.

  • Spectral Acquisition: Record the UV-Vis spectrum (e.g., 200-500 nm) for each sample.

  • Data Analysis: Overlay all spectra. If the compound does not ionize within the tested pH range, all spectra will be identical, showing no pH-dependent shift in λₘₐₓ or change in absorbance.[8] This result confirms the non-basic (and non-acidic) nature of the compound in this range.

Caption: Workflow for confirming the non-ionizable nature of the compound.

Protocol for Thermodynamic Solubility Determination

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility as it allows the system to reach equilibrium between the solid and dissolved states.[9][10] This is crucial for understanding the maximum dissolved concentration under equilibrium conditions, which is relevant for oral absorption.

Methodology: Shake-Flask Method [9]

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Quantify the concentration against a standard curve prepared from the compound dissolved in an appropriate organic solvent.

Protocol for Lipophilicity (LogP) Determination

Causality: Lipophilicity is a critical parameter for predicting membrane permeability and overall ADME properties. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values, especially for a series of related compounds.[11][12] It measures the retention time of a compound on a hydrophobic stationary phase.

Methodology: RP-HPLC Method [11][13]

  • System Setup: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.

  • Analysis: Inject the test compound and measure its retention time (t_R).

  • Calculation:

    • Calculate the retention factor (k) for each compound: k = (t_R - t₀) / t₀, where t₀ is the column dead time.

    • Plot log(k) of the standard compounds versus their known LogP values.

    • Generate a linear regression equation from the calibration curve.

    • Use the log(k) of the test compound to calculate its LogP value from the regression equation.

Implications for Drug Development

The physicochemical properties of this compound have profound implications for its journey as a drug candidate:

  • Absorption: Its neutral, non-ionizable character means its passive diffusion across biological membranes (like the gut wall) will not be pH-dependent. However, its poor aqueous solubility may limit the dissolution rate, potentially making it a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Formulation strategies to enhance solubility will likely be necessary.

  • Distribution: High lipophilicity suggests the compound may readily partition into lipid bilayers and distribute into tissues, but it could also lead to non-specific binding to plasma proteins and other biological macromolecules.

  • Metabolism: The rhodanine scaffold and the trifluoromethylphenyl group can be sites of metabolic transformation. The lack of a basic center may reduce interactions with certain catabolic enzymes.

  • Target Interaction: As a neutral molecule, its interactions with biological targets will be driven by non-ionic forces such as hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions, rather than electrostatic or ionic bonds. This is a critical consideration in computational modeling and structure-activity relationship (SAR) studies.[14]

References

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
  • Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (1992). PubMed.
  • Development of Methods for the Determination of pKa Values. (2014).
  • Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach.
  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018).
  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central.
  • 3-((4-Oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-ylidene)methyl)benzoic acid. PubChem.
  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived
  • 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. (2009).
  • Rhodanine. Wikipedia.
  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (2022). PubMed Central.
  • A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. (2020).

Sources

synthesis of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Abstract

This guide provides a comprehensive technical overview for the , a rhodanine derivative of significant interest in medicinal chemistry and drug discovery.[1][2] The document delineates the core chemical principles, a validated step-by-step experimental protocol, and the mechanistic underpinnings of the reaction. It is intended for an audience of researchers, synthetic chemists, and drug development professionals, offering field-proven insights to ensure reproducible and efficient synthesis. The methodologies described herein are designed as a self-validating system, grounded in established chemical literature.

Introduction: The Significance of the Rhodanine Scaffold

Rhodanine (2-Thioxo-1,3-thiazolidin-4-one) and its derivatives represent a "privileged scaffold" in medicinal chemistry.[2] These five-membered heterocyclic compounds are foundational to the development of a wide array of pharmacologically active agents.[1] Their versatile structure allows for modifications at several positions, enabling the fine-tuning of biological activity.[3] The incorporation of a 4-(trifluoromethyl)phenyl group at the N-3 position is a strategic choice designed to enhance metabolic stability and bioavailability, leveraging the known physicochemical benefits of organofluorine compounds in drug design.[4] The target molecule, this compound, thus serves as a valuable intermediate for creating novel therapeutic candidates.

Mechanistic Rationale and Synthesis Strategy

The synthesis of N-substituted rhodanines is a classic example of heterocyclic chemistry, typically achieved through the condensation of an isothiocyanate with an α-mercapto-carboxylic acid.[5][6] The chosen strategy for the title compound is a direct, one-pot cyclocondensation reaction.

Core Reaction Mechanism

The reaction proceeds through two primary stages:

  • Nucleophilic Addition: The synthesis initiates with the nucleophilic attack of the sulfur atom from 2-mercaptoacetic acid (thioglycolic acid) on the electrophilic carbon of the isothiocyanate group of 4-(trifluoromethyl)phenyl isothiocyanate. This addition forms a linear dithiocarbamate intermediate.

  • Intramolecular Cyclization & Dehydration: The nitrogen atom of the dithiocarbamate intermediate then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl carbon. This is followed by the elimination of a water molecule to yield the stable, five-membered thiazolidinone ring. The application of heat (reflux) is critical to provide the necessary activation energy for this cyclization and dehydration step.

The complete mechanistic pathway is illustrated below.

Caption: Reaction mechanism for the synthesis.

Experimental Protocol: A Validated Approach

The following protocol is adapted from established methodologies for the synthesis of rhodanine derivatives.[7] It is designed for clarity, reproducibility, and high yield.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass (mg)Volume (mL)
4-(Trifluoromethyl)phenyl isothiocyanate203.183.0609-
2-Mercaptoacetic acid (Thioglycolic acid)92.123.25300~0.24
Methanol (MeOH)32.04--10
Deionized Water (H₂O)18.02--20
Step-by-Step Synthesis Workflow

The overall experimental workflow is summarized in the diagram below.

G start Start reactants 1. Combine Reactants & Solvents - 4-(CF₃)phenyl isothiocyanate - 2-Mercaptoacetic acid - Methanol & Water start->reactants reflux 2. Heat to Reflux - Stir vigorously for 4 hours reactants->reflux Initiate Reaction cool 3. Cool Reaction Mixture - Allow to cool to room temperature - Cool further in an ice bath reflux->cool Reaction Complete filter 4. Isolate Product - Collect precipitate via vacuum filtration cool->filter Precipitate Forms wash 5. Wash Solid - Wash with cold water/methanol mixture filter->wash dry 6. Dry Product - Dry under vacuum wash->dry characterize 7. Characterization - Obtain MP, NMR, MS data dry->characterize end_node End characterize->end_node

Sources

An In-Depth Technical Guide to 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, a rhodanine derivative of significant interest in medicinal chemistry. We will delve into its chemical structure, synthesis, characterization, and the broader context of its potential biological activities. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to the Rhodanine Scaffold

The rhodanine scaffold, chemically known as 2-thioxo-1,3-thiazolidin-4-one, is a five-membered heterocyclic ring system containing nitrogen and sulfur atoms. This privileged structure is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] The versatility of the rhodanine ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.[2]

This compound, the subject of this guide, incorporates a 4-(trifluoromethyl)phenyl group at the N-3 position of the rhodanine core. The trifluoromethyl group is a key functional group in drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

Chemical Structure and Properties

The chemical structure of this compound is presented below.

Molecular Formula: C₁₀H₆F₃NOS₂ Molecular Weight: 277.29 g/mol CAS Number: 57669-54-2

The structure features a planar thiazolidinone ring, with the trifluoromethylphenyl group likely oriented at a significant dihedral angle to the heterocyclic core, a common feature in N-aryl rhodanines. This three-dimensional arrangement is crucial for its interaction with biological macromolecules.

Synthesis and Purification

The synthesis of this compound is typically achieved through a condensation reaction between 4-(trifluoromethyl)phenyl isothiocyanate and 2-mercaptoacetic acid.

A general synthetic protocol is as follows:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in a suitable solvent system, such as a mixture of methanol and water.

  • Addition of Reagent: To the stirred solution, add 2-mercaptoacetic acid (1.05-1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70 °C for methanol) and maintain for a period of 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash with water.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent.

  • Final Product: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a pale-yellow solid. A reported yield for a similar procedure is 54%.[1]

Synthesis reagent1 4-(Trifluoromethyl)phenyl isothiocyanate reaction + reagent1->reaction reagent2 2-Mercaptoacetic acid reagent2->reaction product 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one reaction->product Reflux Methanol/Water

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-(trifluoromethyl)phenyl ring and the methylene protons of the thiazolidinone ring.

    • A doublet is expected around δ 7.82 ppm for the two aromatic protons ortho to the trifluoromethyl group.

    • A doublet is expected around δ 7.38 ppm for the two aromatic protons meta to the trifluoromethyl group.[1]

    • A singlet for the methylene protons (S-CH₂-C=O) of the thiazolidinone ring is anticipated in the range of δ 4.0-4.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

    • The thiocarbonyl carbon (C=S) is expected to resonate at a downfield chemical shift, typically in the range of δ 190-205 ppm.

    • The carbonyl carbon (C=O) signal is expected around δ 170-175 ppm.

    • The methylene carbon of the thiazolidinone ring is anticipated to appear around δ 35-40 ppm.

    • Signals for the aromatic carbons will be observed in the range of δ 120-140 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The CF₃ carbon itself will also appear as a quartet.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1700-1750 cm⁻¹.

  • A band for the thiocarbonyl (C=S) stretching vibration is expected around 1200-1250 cm⁻¹.

  • Bands corresponding to the C-F stretching vibrations of the trifluoromethyl group will be present in the 1100-1350 cm⁻¹ region.

  • Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and determining the fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (277.29 g/mol ).

  • Fragmentation Pattern: The fragmentation of rhodanine derivatives often involves cleavage of the thiazolidinone ring. Common fragmentation pathways include the loss of CO, CS, and cleavage of the bond between the nitrogen and the phenyl ring.

Characterization Compound 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively reported in the public domain, the broader class of rhodanine and thiazolidinone derivatives has been investigated for a multitude of therapeutic applications. This provides a strong rationale for the exploration of the title compound's biological profile.

Table 1: Reported Biological Activities of Rhodanine and Thiazolidinone Derivatives

Biological ActivityTherapeutic AreaReference(s)
AntimicrobialInfectious Diseases[3]
AntifungalInfectious Diseases[4]
AnticancerOncology[5]
Anti-inflammatoryInflammation[6]
AntiviralInfectious Diseases[7]
Enzyme InhibitionVarious[8]

The presence of the 4-(trifluoromethyl)phenyl moiety suggests that this compound could have interesting properties related to metabolic stability and target engagement. Further screening of this compound against various biological targets is warranted to elucidate its specific therapeutic potential.

Mechanism of Action: A Field of Active Investigation

The precise mechanism of action for this compound has not been definitively established. However, based on the known mechanisms of other thiazolidinone derivatives, several possibilities can be postulated. Many thiazolidinones exert their effects by inhibiting specific enzymes. For instance, some derivatives are known to inhibit bacterial enzymes, while others target kinases or proteases involved in cancer progression.

MoA Compound 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binds to Effect Biological Effect (e.g., Inhibition, Modulation) Target->Effect Pathway Signaling Pathway Modulation Effect->Pathway Response Cellular/Physiological Response Pathway->Response

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, and its structure contains key features known to be important for biological activity.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets to identify its specific activity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism by which it exerts its biological effects.

  • Analogue Synthesis and SAR Studies: Synthesizing and testing a library of related compounds to establish structure-activity relationships (SAR) and optimize for potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the compound to determine its potential for further development.

References

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules. 2019.
  • Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry. Journal of the Brazilian Chemical Society. 2015.
  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules. 2021.
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
  • Synthesis and antibacterial activity of 2-aryl-3-(4′-trifluoromethyl phenyl)-4-oxo-thiazolidines.
  • Rhodanine at BMRB. [Link]

  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Letters in Applied NanoBioScience. 2023.
  • Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2, 4-dione Derivatives as Potential Anticancer Agents.
  • A guide to 13C NMR chemical shift values. Compound Interest. 2015.
  • 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E. 2008.
  • Synthesis and biological activity of some new 4- thiazolidinones. Connect Journals. 2014.
  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules. 2020.
  • Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticip
  • Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry. 2013.
  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals. 2022.
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. 2022.
  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. Chemical Methodologies. 2022.
  • 13C NMR Chemical Shift.
  • Mass Spectrometry - Fragmentation P
  • 1,2,4-thiazolidin-3-one derivatives and their use in the treatment of cancer.
  • a guide to 13c nmr chemical shift values. Compound Interest. 2015.
  • S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. 2011.
  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. 2018.
  • Substituted thiazolidine-4-ones.
  • Thiazolidine derivatives, preparing same and pharmaceutical compositions comprising same.
  • 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Oriental Journal of Chemistry. 2008.

Sources

IUPAC name for 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound built upon the rhodanine scaffold. Rhodanine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the compound's structural attributes, synthesis, characterization, and therapeutic potential. We will explore the synthetic pathways, detailing a robust experimental protocol, and discuss the characteristic spectroscopic signatures required for structural validation. Furthermore, this guide critically examines the broad spectrum of pharmacological activities associated with the rhodanine class—including antibacterial, antiviral, and anticancer properties—while also addressing the cautionary flags raised regarding Pan-Assay Interference Compounds (PAINS).[3][4][5] The objective is to equip scientists with the foundational knowledge and practical methodologies required to effectively investigate and leverage this compound in modern drug discovery programs.

Introduction: The Rhodanine Scaffold in Drug Discovery

The 1,3-thiazolidin-4-one core is a foundational heterocyclic system in medicinal chemistry, with modifications at the 2, 3, and 5-positions yielding compounds with a wide range of biological functions.[6] The specific derivative, 2-thioxo-1,3-thiazolidin-4-one, commonly known as rhodanine, is particularly noteworthy. Since its discovery, the rhodanine scaffold has been extensively decorated to produce libraries of compounds that have been identified as potent hits in high-throughput screening campaigns against numerous prokaryotic and eukaryotic targets.[1]

The subject of this guide, this compound, incorporates two key features of interest for drug design:

  • The Rhodanine Core: This moiety's ability to interact with diverse protein targets provides a versatile platform for developing novel therapeutics.[2]

  • The 4-(Trifluoromethyl)phenyl Substituent: The -CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is highly lipophilic and electron-withdrawing, which can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.

This guide will dissect the synthesis, properties, and potential applications of this specific molecule, providing both a theoretical framework and practical, actionable protocols for the research community.

Physicochemical and Structural Properties

The structural identity and key properties of the target compound are summarized below. These identifiers are critical for sourcing, registration, and computational modeling.

PropertyValueReference
IUPAC Name This compoundN/A
Synonym 3-(4-(Trifluoromethyl)phenyl)rhodanineN/A
CAS Number 57669-54-2[7]
Molecular Formula C₁₀H₆F₃NOS₂[7]
Molecular Weight 277.29 g/mol [7]

The molecule's structure is defined by a planar thiazolidinone ring substituted at the N-3 position with a phenyl ring, which in turn is substituted at the para-position with a trifluoromethyl group. The key functional groups—a thiocarbonyl (thione, C=S) at position 2 and a carbonyl (ketone, C=O) at position 4—are crucial for its chemical reactivity and biological interactions. The methylene group at C-5 is an active site, readily participating in condensation reactions (e.g., Knoevenagel condensation) to create 5-ylidene derivatives, which is a primary strategy for diversifying the rhodanine scaffold.[8]

Synthesis and Characterization

The synthesis of N-substituted rhodanines is a well-established process in organic chemistry. The most common and efficient method involves a cyclocondensation reaction.

Synthetic Pathway

The synthesis of this compound can be achieved via a one-pot reaction from commercially available starting materials. The process involves the initial formation of a dithiocarbamate from 4-(trifluoromethyl)aniline and carbon disulfide, followed by cyclization with an α-haloacetic acid salt (e.g., sodium chloroacetate) and subsequent acidification.

The general workflow for this synthesis is depicted below. This pathway is favored for its operational simplicity and generally good yields.

A 4-(Trifluoromethyl)aniline D Intermediate: Dithiocarbamate Salt A->D + Step 1 B Carbon Disulfide (CS₂) B->D C Base (e.g., NH₄OH) C->D F Cyclization (Ring Closure) D->F + Step 2 E Sodium Chloroacetate E->F G Acidification (HCl) F->G Intermediate H Final Product: 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one G->H Purification center Rhodanine Core (Privileged Scaffold) A Antibacterial (e.g., MRSA) center->A B Antiviral (e.g., HCV, HIV) center->B C Anticancer center->C D Antidiabetic (Aldose Reductase) center->D E Antifungal center->E F Enzyme Inhibition (e.g., Mur Ligase) center->F

Fig 2: Diverse biological activities stemming from the rhodanine core.
  • Antibacterial Activity: Rhodanine derivatives have shown potent activity against a range of bacteria, including multi-drug resistant strains like MRSA. [2][3]* Antiviral Agents: The scaffold has been explored for activity against various viruses, including Hepatitis C Virus (HCV) NS3 protease and HIV inhibitors. [3]* Anticancer Potential: Numerous rhodanine derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. [9][10]* Antidiabetic Effects: While the related thiazolidine-2,4-diones (glitazones) are well-known antidiabetic drugs that activate PPARγ, some rhodanine derivatives have been investigated as aldose reductase inhibitors to treat diabetic complications. [1][3]

A Critical Perspective: PAINS and Non-Specific Activity

While the rhodanine scaffold is prolific in screening hits, it is also frequently flagged as a Pan-Assay Interference Compound (PAINS). [5]Researchers must exercise caution for several reasons:

  • Michael Acceptors: 5-ylidene derivatives of rhodanine are α,β-unsaturated carbonyl systems, which can act as Michael acceptors and react non-specifically with nucleophilic residues (like cysteine) in proteins. [4]* Aggregation: Some rhodanine compounds can form aggregates at higher concentrations, leading to non-specific inhibition of enzymes and false-positive results in biochemical assays.

  • Photometric Interference: The conjugated systems in many rhodanine derivatives can lead to color, which may interfere with colorimetric or fluorometric assays.

Therefore, any "hit" compound from a screening campaign requires rigorous validation through multiple orthogonal assays, structure-activity relationship (SAR) studies, and biophysical methods to confirm a specific and viable mechanism of action.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of the title compound. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of this compound

Materials:

  • 4-(Trifluoromethyl)aniline

  • Carbon Disulfide (CS₂)

  • Ammonium Hydroxide (28-30%)

  • Sodium Chloroacetate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

Procedure:

  • Dithiocarbamate Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 eq of 4-(trifluoromethyl)aniline in 50 mL of ethanol.

    • To this solution, add 1.2 eq of ammonium hydroxide, followed by the dropwise addition of 1.1 eq of carbon disulfide under vigorous stirring.

    • Stir the reaction mixture at room temperature for 6-8 hours. The formation of the ammonium dithiocarbamate salt may be observed as a precipitate.

  • Cyclization:

    • In a separate beaker, dissolve 1.1 eq of sodium chloroacetate in a minimal amount of water (~20 mL).

    • Add the sodium chloroacetate solution to the reaction mixture from Step 1.

    • Heat the mixture to reflux (approx. 70-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acidification and Isolation:

    • After cooling the reaction mixture to room temperature, pour it into 200 mL of ice-cold water.

    • Acidify the solution by slowly adding concentrated HCl dropwise with stirring until the pH is approximately 1-2.

    • The crude product will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure product.

    • Dry the purified crystals under vacuum.

Protocol 2: Analytical Characterization
  • FT-IR Spectroscopy:

    • Prepare a KBr pellet containing a small amount of the dried product or analyze using an ATR accessory.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Confirm the presence of key functional group peaks as listed in the characterization table.

  • NMR Spectroscopy:

    • Dissolve ~10-15 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Verify the chemical shifts, integration, and multiplicity of the signals against the expected structure.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) or another appropriate ionization method.

    • Confirm the presence of the molecular ion peak [M]⁺ or [M+H]⁺.

Conclusion and Future Perspectives

This compound is a synthetically accessible compound that belongs to the medicinally significant rhodanine class. The presence of the trifluoromethylphenyl moiety makes it an attractive candidate for lead discovery programs due to potentially enhanced pharmacokinetic and pharmacodynamic properties. The extensive literature on the biological activities of related rhodanines suggests that this compound could be a valuable starting point for developing novel agents against a wide range of diseases, including infectious diseases and cancer. [2][6] However, the path forward requires a scientifically rigorous and critical approach. Researchers must remain vigilant about the potential for non-specific activity and assay interference associated with the rhodanine scaffold. [5]Future work should focus on confirming specific molecular targets, elucidating clear structure-activity relationships, and optimizing the scaffold to improve selectivity and minimize off-target effects. By combining the synthetic versatility of the rhodanine core with careful biological validation, this compound and its future derivatives hold significant promise for the development of next-generation therapeutics.

References

  • Tomašić, T., & Mašič, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry, 16(13), 1596-1629. [Link]

  • Pîrnău, A., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10(1), 5. [Link]

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  • das Neves, A. M., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Journal of the Brazilian Chemical Society, 30(12), 2635-2645. [Link]

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  • Wujec, M., & Trotsko, N. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6523. [Link]

  • Kandeel, K. A. (2006). Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ARKIVOC, 2006(x), 1-6. [Link]

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  • Singh, B. C., Nag, A. K., & Pandey, A. C. (2019). Synthesis of some 2,3-diphenylthiazolidin-4-ones and their related compounds. Journal of Emerging Technologies and Innovative Research, 6(5), 332-336. [Link]

  • Buzun, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 16(11), 1598. [Link]

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Sources

2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a member of the rhodanine family of heterocyclic compounds. While a specific CAS number for this para-substituted isomer remains elusive in publicly accessible databases, this guide leverages data from closely related analogs to detail its synthesis, physicochemical properties, and extensive biological activities. This document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the structure-activity relationships and mechanistic underpinnings of this important chemical scaffold.

Introduction: The Rhodanine Scaffold in Medicinal Chemistry

The 1,3-thiazolidin-4-one core, and particularly its 2-thioxo derivative known as rhodanine, represents a "privileged scaffold" in medicinal chemistry.[1] These five-membered heterocyclic rings are foundational to a vast array of biologically active molecules, demonstrating a remarkable versatility in therapeutic applications.[2] The structural modifications at the N-3 and C-5 positions of the rhodanine ring have yielded compounds with a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[3][4] The introduction of a trifluoromethylphenyl group at the N-3 position, as in the topic compound, is a strategic design element intended to enhance metabolic stability and target engagement through favorable lipophilic and electronic interactions.

Physicochemical Properties and Identification

A definitive CAS (Chemical Abstracts Service) registry number for this compound could not be located in the surveyed scientific literature and chemical databases. However, for the purpose of structural comparison and analytical characterization, the following data for closely related analogs are provided:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one 109052-21-3C₁₀H₈F₃NOS247.24
2-Thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one 315-08-2C₁₀H₆F₃NOS₂Not specified
N-Phenyl-rhodanine 1457-46-1C₉H₇NOS₂209.29

Table 1: Physicochemical data of the target compound's structural analogs.[1][5]

The IUPAC name for the target compound is 3-[4-(trifluoromethyl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one . Its molecular formula is C₁₀H₆F₃NOS₂.

Synthesis of N-Aryl Rhodanine Derivatives

The synthesis of N-aryl rhodanine derivatives, including the target compound, is typically achieved through a well-established multi-step process. The general synthetic pathway involves the reaction of an aryl amine with carbon disulfide, followed by cyclization with an α-haloacetic acid.

General Synthetic Protocol

A robust and commonly employed method for the synthesis of N-substituted rhodanines is outlined below. This protocol is adapted from established literature procedures for similar rhodanine derivatives.[6]

Step 1: Formation of the Dithiocarbamate Salt

  • Dissolve 4-(Trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • To this solution, add an aqueous solution of a base, typically sodium hydroxide or potassium hydroxide (2.2 equivalents).

  • Cool the reaction mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for several hours until the formation of the sodium or potassium dithiocarbamate salt is complete.

Step 2: Cyclization to form the Rhodanine Ring

  • To the solution of the dithiocarbamate salt, add an aqueous solution of an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid (1.2 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • Upon completion of the reaction, acidify the mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the crude rhodanine product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure this compound.

Synthesis_Workflow A 4-(Trifluoromethyl)aniline C Dithiocarbamate Salt Intermediate A->C Step 1 B Carbon Disulfide + Base B->C E Cyclization C->E Step 2 D α-Haloacetic Acid D->E F This compound E->F

Figure 1: General synthetic workflow for N-aryl rhodanine derivatives.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound would rely on a combination of standard spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the methylene protons of the thiazolidinone ring (typically a singlet around 4.0-4.5 ppm) and aromatic protons of the trifluoromethylphenyl group (in the range of 7.5-8.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon (C=O) around 170-175 ppm, the thiocarbonyl carbon (C=S) around 200-205 ppm, the methylene carbon of the ring, and the carbons of the aromatic ring, including the characteristic quartet for the CF₃ group.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands for the carbonyl group (C=O stretch) around 1700-1740 cm⁻¹ and the thiocarbonyl group (C=S stretch) around 1200-1250 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

Biological Activities and Therapeutic Potential

The rhodanine scaffold is a prolific source of biologically active compounds. The introduction of the 4-(trifluoromethyl)phenyl moiety is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent rhodanine structure, potentially leading to enhanced potency and selectivity for various biological targets.

Antimicrobial and Antiviral Activity

Rhodanine derivatives have been extensively investigated for their antimicrobial properties.[7] The proposed mechanism of action often involves the inhibition of essential bacterial enzymes. The presence of a trifluoromethyl group can enhance the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes. Furthermore, some thiazolidinone derivatives have demonstrated promising antiviral activity, including against HIV.[4]

Anticancer Activity

A significant body of research has focused on the anticancer potential of rhodanine-based compounds.[2] These molecules have been shown to inhibit various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The trifluoromethylphenyl group may contribute to stronger binding interactions with target proteins, such as protein kinases, phosphatases, or other enzymes involved in tumorigenesis.

Other Therapeutic Applications

The versatility of the thiazolidin-4-one scaffold extends to a range of other therapeutic areas. Derivatives have been explored as anti-inflammatory, anticonvulsant, and antidiabetic agents.[8] The electronic and steric properties of the 4-(trifluoromethyl)phenyl substituent could be fine-tuned to optimize activity against specific targets in these disease areas.

Biological_Activities Core This compound Antimicrobial Antimicrobial Activity Core->Antimicrobial Antiviral Antiviral Activity Core->Antiviral Anticancer Anticancer Activity Core->Anticancer AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory Antidiabetic Antidiabetic Activity Core->Antidiabetic

Figure 2: Spectrum of potential biological activities.

Experimental Protocols: In Vitro Biological Evaluation

To assess the therapeutic potential of this compound, a series of standardized in vitro assays are recommended.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay

Protocol: MTT Assay

  • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion and Future Perspectives

References

  • Chen, Y., & Sun, H. (2012). Process for preparing Teriflunomide.
  • Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl deriv
  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2025, August 5). SpringerLink.
  • Ecological ditch technology and development prospect based on nature-based solutions: a review. (2023, December 19). PubMed.
  • Synthesis and Cytotoxic Activity against K562 and MCF7 Cell Lines of Some N -(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide Compounds. (2019, September 10).
  • Ecological ditch technology and development prospect based on nature-based solutions: a review | Request PDF. (2023, December 8).
  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (n.d.). PubMed Central.
  • PubChem. (n.d.). N-Phenylrhodanine. Retrieved from [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI.
  • Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau. (n.d.).
  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016, February 4). PubMed Central.
  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central.
  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023, December 26). MDPI.
  • Amerigo Scientific. (n.d.). N-Phenyl-rhodanine. Retrieved from [Link]

  • 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. (n.d.). Oriental Journal of Chemistry.
  • Special Council Meeting - City Of White Cloud. (2025, May 5). City of White Cloud.
  • 2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one. (n.d.). Benchchem.
  • Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. (2023, December 8). Digital Commons@Becker.
  • Stojánek na 1 dýmku kožený světle hnědý. (n.d.). Etrafika.cz.
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An In-Depth Technical Guide to 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its synthesis, structural characteristics, and potential therapeutic applications, drawing upon established methodologies and data from closely related analogues.

Introduction: The Significance of the Thiazolidin-4-one Scaffold

The 1,3-thiazolidin-4-one core is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities.[1] This five-membered heterocyclic ring system is a key structural component in a multitude of compounds exhibiting antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The introduction of a thioxo group at the 2-position and a trifluoromethylphenyl substituent at the 3-position modulates the electronic and steric properties of the molecule, potentially enhancing its biological efficacy and pharmacokinetic profile. The trifluoromethyl group, in particular, is a bioisostere of the methyl group and is known to increase metabolic stability and membrane permeability.

Chemical Properties and Synthesis

Chemical Identity
PropertyValue
IUPAC Name This compound
Synonyms 3-(4-(Trifluoromethyl)phenyl)rhodanine
CAS Number 57669-54-2
Molecular Formula C₁₀H₆F₃NOS₂
Molecular Weight 277.29 g/mol
InChI InChI=1S/C10H6F3NOS2/c11-10(12,13)6-1-3-7(4-2-6)14-8(15)5-17-9(14)16/h1-4H,5H2
Synthesis

The synthesis of this compound typically proceeds via a cyclocondensation reaction. A common and efficient method involves the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with a compound containing an active methylene group and a carboxyl group, such as thioglycolic acid.[3]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or toluene), add thioglycolic acid (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours (4-8 h) to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent (e.g., water or ethanol) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield the pure product.

SynthesisWorkflow start Starting Materials reagents 4-(Trifluoromethyl)phenyl isothiocyanate + Thioglycolic Acid start->reagents reaction Cyclocondensation (Reflux in Acetic Acid) reagents->reaction workup Cooling & Precipitation reaction->workup purification Filtration & Washing workup->purification product 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one purification->product

Physical and Spectroscopic Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from data on closely related analogues.

Physical State and Solubility

The compound is expected to be a crystalline solid at room temperature. Its solubility is likely to be low in water but good in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents.

Melting Point

The melting point is anticipated to be in the range of other 3-aryl-2-thioxo-1,3-thiazolidin-4-ones, which typically melt above 150 °C. The presence of the trifluoromethyl group may influence the crystal packing and thus the melting point.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the thiazolidinone ring as a singlet at approximately 4.0-4.5 ppm. The aromatic protons of the 4-(trifluoromethyl)phenyl ring will appear as a set of doublets in the aromatic region (around 7.5-8.0 ppm) due to the para-substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (C=O) around 170-175 ppm and the thioxo carbon (C=S) in the range of 190-200 ppm. The methylene carbon of the thiazolidinone ring will resonate at approximately 35-40 ppm. The carbons of the trifluoromethylphenyl ring will show characteristic signals, including the quartet for the trifluoromethyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) stretching at approximately 1700-1750 cm⁻¹ and the C=S stretching vibration around 1200-1250 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (277.29 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the thiazolidinone ring.

Structural Insights from Analogues

X-ray crystallographic studies of similar 3-aryl-2-thioxo-1,3-thiazolidin-4-ones reveal important structural features. For instance, in 3-phenyl-2-thioxo-1,3-thiazolidin-4-one, the thiazolidinone ring is essentially planar, and the phenyl ring is oriented at a significant dihedral angle to the heterocyclic ring.[4] A similar conformation is expected for the 4-(trifluoromethyl)phenyl derivative, which will influence its intermolecular interactions and binding to biological targets.

MolecularStructure cluster_thiazolidinone Thiazolidinone Ring cluster_phenyl 4-(Trifluoromethyl)phenyl Group N N C4 C4 N->C4 C1_aryl C1_aryl N->C1_aryl S S C4->S C5 C5 C4->C5 =O =O C4->=O C2 C2 S->C2 C2->N =S =S C2->=S C5->N C2_aryl C2_aryl C1_aryl->C2_aryl C3_aryl C3_aryl C2_aryl->C3_aryl C4_aryl C4_aryl C3_aryl->C4_aryl C5_aryl C5_aryl C4_aryl->C5_aryl CF3 CF3 C4_aryl->CF3 C6_aryl C6_aryl C5_aryl->C6_aryl C6_aryl->C1_aryl

Potential Biological Activities and Applications

The thiazolidin-4-one scaffold is a well-established pharmacophore with a broad spectrum of biological activities. The introduction of the 4-(trifluoromethyl)phenyl group is a common strategy in medicinal chemistry to enhance potency and metabolic stability.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of 2-thioxo-1,3-thiazolidin-4-one derivatives.[5][6] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer progression. The title compound, with its trifluoromethylphenyl moiety, is a promising candidate for further investigation as an anticancer agent.

Antimicrobial Activity

Thiazolidin-4-one derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[7][8] The presence of the sulfur and nitrogen heteroatoms in the ring is believed to be crucial for their antimicrobial action. The lipophilic nature of the 4-(trifluoromethyl)phenyl group may facilitate the transport of the molecule across microbial cell membranes, enhancing its efficacy.

Conclusion

This compound is a molecule of considerable interest for drug discovery and development. Its synthesis is straightforward, and its chemical and physical properties can be reliably predicted based on a wealth of data from analogous compounds. The presence of the thiazolidin-4-one core, combined with the 4-(trifluoromethyl)phenyl substituent, makes it a highly promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further experimental validation of its properties and biological activities is warranted to fully explore its therapeutic potential.

References

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2,4-dione Derivatives as Potential Anticancer Agents. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Preprints.org. Retrieved January 18, 2026, from [Link]

  • 3-((4-Oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-ylidene)methyl)benzoic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. (2009). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and antimicrobial activity of some new N-glycosides of 2-thioxo-4-thiazolidinone derivatives. (2004). ResearchGate. Retrieved January 18, 2026, from [Link]

  • ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. (2023). Pharmacophore. Retrieved January 18, 2026, from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. (2008). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Synthesis and antibacterial activity of 2-aryl-3-(4′-trifluoromethyl phenyl)-4-oxo-thiazolidines. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. (2018). Impact Factor. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2024). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. (2010). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • ¹H-NMR spectrum of 2-thioxo,-3-N(2-methoxyphenyl)thiazolidin-4-one e. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • (3Z)-3-{4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2015). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. (2021). Semantic Scholar. Retrieved January 18, 2026, from [Link]

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Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a synthetic heterocyclic compound belonging to the rhodanine family. Rhodanine and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[1][2] The therapeutic potential of these molecules stems from their ability to interact with a diverse array of biological targets.[2] The specific subject of this guide features a 4-(trifluoromethyl)phenyl substituent at the N-3 position of the 2-thioxothiazolidin-4-one core. The trifluoromethyl group is a key functional moiety in modern drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity of compounds to their biological targets. This guide will provide a comprehensive overview of the putative mechanisms of action for this compound, drawing upon the established activities of the rhodanine class and the influence of its specific chemical features.

Core Structural Features and Their Significance

The biological activity of this compound is intrinsically linked to its chemical architecture. The rhodanine core, a 2-thioxo-1,3-thiazolidin-4-one ring, is a versatile pharmacophore. The exocyclic sulfur atom and the carbonyl group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The trifluoromethylphenyl group at the N-3 position significantly influences the molecule's electronic properties and its ability to engage in specific binding interactions, including hydrophobic and van der Waals forces.

Potential Mechanisms of Action

Based on extensive research into the rhodanine scaffold, several key mechanisms of action are proposed for this compound. These are primarily centered around enzyme inhibition and modulation of cellular signaling pathways.

Aldose Reductase Inhibition: A Potential Role in Diabetic Complications

A prominent and well-documented mechanism for rhodanine derivatives is the inhibition of aldose reductase.[3] This enzyme is a key component of the polyol pathway, which becomes hyperactive under hyperglycemic conditions. The excessive conversion of glucose to sorbitol by aldose reductase is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.

Molecular Interaction and Pathway:

Rhodanine-based inhibitors typically bind to the active site of aldose reductase. The rhodanine core can form hydrogen bonds with active site residues, while the N-3 substituent, in this case, the 4-(trifluoromethyl)phenyl group, can occupy a hydrophobic pocket, enhancing binding affinity. Inhibition of aldose reductase blocks the accumulation of intracellular sorbitol, thereby mitigating cellular stress and damage.

Diagram: Proposed Aldose Reductase Inhibition Pathway

Aldose_Reductase_Inhibition Hyperglycemia Hyperglycemia Increased Glucose Flux Increased Glucose Flux Hyperglycemia->Increased Glucose Flux Aldose Reductase (AR) Aldose Reductase (AR) Increased Glucose Flux->Aldose Reductase (AR) Substrate Sorbitol Accumulation Sorbitol Accumulation Aldose Reductase (AR)->Sorbitol Accumulation Catalysis Osmotic Stress & Cellular Damage Osmotic Stress & Cellular Damage Sorbitol Accumulation->Osmotic Stress & Cellular Damage Diabetic Complications Diabetic Complications Osmotic Stress & Cellular Damage->Diabetic Complications Compound 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one Compound->Aldose Reductase (AR) Inhibition

Caption: Inhibition of Aldose Reductase by the compound.

Mur Ligase Inhibition: A Target for Antimicrobial Activity

Rhodanine derivatives have been identified as inhibitors of Mur ligases, a family of essential bacterial enzymes involved in the biosynthesis of peptidoglycan.[4] Peptidoglycan is a critical component of the bacterial cell wall, and its inhibition leads to cell lysis and death. This mechanism provides a strong rationale for the antimicrobial potential of this compound.

Molecular Interaction and Pathway:

Mur ligases (MurC, MurD, MurE, and MurF) catalyze the sequential addition of amino acids to the UDP-N-acetylmuramic acid precursor of peptidoglycan. Rhodanine-based inhibitors can act as mimics of the natural substrates or allosteric modulators of these enzymes. The trifluoromethylphenyl moiety can contribute to specific interactions within the enzyme's binding pocket, potentially enhancing inhibitory potency.

Diagram: Proposed Mur Ligase Inhibition Pathway

Mur_Ligase_Inhibition cluster_peptidoglycan Peptidoglycan Biosynthesis UDP-NAM UDP-N-acetylmuramic acid MurC MurC UDP-NAM->MurC MurD MurD MurC->MurD MurE MurE MurD->MurE MurF MurF MurE->MurF Peptidoglycan Precursor Peptidoglycan Precursor MurF->Peptidoglycan Precursor Cell Wall Synthesis Cell Wall Synthesis Peptidoglycan Precursor->Cell Wall Synthesis Bacterial Cell Viability Bacterial Cell Viability Cell Wall Synthesis->Bacterial Cell Viability Compound 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one Compound->MurC Inhibition Compound->MurD Inhibition Compound->MurE Inhibition Compound->MurF Inhibition Kinase_Inhibition Oncogenic Kinase Oncogenic Kinase Phosphorylated Substrate Phosphorylated Substrate Oncogenic Kinase->Phosphorylated Substrate ATP ATP ATP->Oncogenic Kinase Substrate Protein Substrate Protein Substrate Protein->Oncogenic Kinase Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Apoptosis Apoptosis Cell Proliferation & Survival->Apoptosis Compound 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one Compound->Oncogenic Kinase Inhibition

Caption: Inhibition of oncogenic kinase signaling.

Quorum Sensing Inhibition: A Strategy to Combat Bacterial Virulence

Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. This process controls the expression of virulence factors and biofilm formation in many pathogenic bacteria. Rhodanine derivatives have been investigated as quorum sensing inhibitors (QSIs).

Molecular Interaction and Pathway:

QSIs can act by interfering with the synthesis of signaling molecules (autoinducers), blocking the binding of autoinducers to their receptors, or degrading the signaling molecules. The this compound molecule could potentially bind to the autoinducer receptor, acting as an antagonist and preventing the activation of downstream virulence genes.

Diagram: Proposed Quorum Sensing Inhibition

Quorum_Sensing_Inhibition Autoinducer Synthesis Autoinducer Synthesis Autoinducer Autoinducer Autoinducer Synthesis->Autoinducer Receptor Binding Receptor Binding Autoinducer->Receptor Binding Gene Expression Gene Expression Receptor Binding->Gene Expression Virulence Factors & Biofilm Formation Virulence Factors & Biofilm Formation Gene Expression->Virulence Factors & Biofilm Formation Compound 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one Compound->Receptor Binding Antagonism

Caption: Inhibition of bacterial quorum sensing.

Experimental Protocols for Mechanistic Validation

To elucidate the precise mechanism of action of this compound, a series of well-established in vitro and in silico assays should be employed.

Table 1: Key Experimental Assays for Mechanistic Elucidation
Proposed Mechanism Primary Assay Secondary/Confirmatory Assays Key Parameters Measured
Aldose Reductase InhibitionIn vitro Aldose Reductase Enzyme AssayMolecular Docking, Cellular Thermal Shift Assay (CETSA)IC50, Ki, Binding energy, Target engagement
Mur Ligase InhibitionIn vitro Mur Ligase Activity Assays (e.g., MurC-F)Bacterial Cell Viability Assays (MIC determination), Molecular DockingIC50, MIC, Binding mode
Kinase InhibitionKinase Panel Screening (e.g., against a panel of cancer-related kinases)Western Blot for downstream substrate phosphorylation, Cell Proliferation Assays (e.g., MTT, SRB)IC50, Selectivity profile, Inhibition of phosphorylation, GI50
Quorum Sensing InhibitionReporter Gene Assays (e.g., using Chromobacterium violaceum or Pseudomonas aeruginosa reporters)Biofilm Formation Assays, Virulence Factor Quantification (e.g., pyocyanin, elastase)Inhibition of reporter signal, Reduction in biofilm mass, Decrease in virulence factor production
Step-by-Step Methodology: In Vitro Aldose Reductase Enzyme Assay
  • Reagents and Materials:

    • Purified recombinant human aldose reductase (ALR2).

    • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced).

    • DL-Glyceraldehyde (substrate).

    • Phosphate buffer (pH 6.2).

    • This compound (test compound).

    • Epalrestat (positive control).

    • 96-well UV-transparent microplates.

    • Microplate spectrophotometer.

  • Assay Procedure:

    • Prepare a stock solution of the test compound and serial dilutions in DMSO.

    • In a 96-well plate, add phosphate buffer, NADPH solution, and the ALR2 enzyme solution.

    • Add the test compound or vehicle (DMSO) to the respective wells.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Diagram: Experimental Workflow for Aldose Reductase Assay

AR_Assay_Workflow Prepare Reagents Prepare Reagents Dispense in 96-well Plate Dispense in 96-well Plate Prepare Reagents->Dispense in 96-well Plate Add Test Compound Add Test Compound Dispense in 96-well Plate->Add Test Compound Pre-incubate Pre-incubate Add Test Compound->Pre-incubate Initiate Reaction (add substrate) Initiate Reaction (add substrate) Pre-incubate->Initiate Reaction (add substrate) Measure Absorbance (340 nm) Measure Absorbance (340 nm) Initiate Reaction (add substrate)->Measure Absorbance (340 nm) Calculate Reaction Rate Calculate Reaction Rate Measure Absorbance (340 nm)->Calculate Reaction Rate Determine IC50 Determine IC50 Calculate Reaction Rate->Determine IC50

Sources

The Biological Profile of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The landscape of medicinal chemistry is in a perpetual state of evolution, with the scaffold of 4-thiazolidinone and its derivatives consistently emerging as a "wonder nucleus" due to its vast therapeutic potential.[1][2][3][4] This technical guide delves into the biological activities of a specific, promising derivative: 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one , a member of the rhodanine subclass. While direct, extensive research on this particular molecule is emerging, this document synthesizes foundational knowledge of the rhodanine core with specific insights from structurally related analogs, particularly those bearing the influential 4-(trifluoromethyl)phenyl moiety. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, potential biological activities, and the underlying structure-activity relationships that drive its therapeutic promise.

Introduction to the 2-Thioxo-1,3-thiazolidin-4-one (Rhodanine) Scaffold

The rhodanine scaffold, characterized by a thiazolidinone ring with a thioxo group at the second position, is a privileged structure in drug discovery. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5][6] The versatility of the rhodanine core allows for substitutions at the N-3 and C-5 positions, enabling the fine-tuning of its biological effects. The incorporation of a trifluoromethylphenyl group at the N-3 position is of particular interest due to the unique properties of the trifluoromethyl (CF3) group. The high electronegativity and lipophilicity of the CF3 group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[7]

Synthesis of this compound

The synthesis of 2-thioxo-3-aryl-1,3-thiazolidin-4-ones is a well-established process in organic chemistry. A common and efficient method involves the reaction of an aryl isothiocyanate with thioglycolic acid. For the title compound, this would involve the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with thioglycolic acid, typically in the presence of a base.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of N-aryl rhodanines:

  • Preparation of the Aryl Isothiocyanate: 4-(Trifluoromethyl)aniline is reacted with thiophosgene in the presence of a base like triethylamine to yield 4-(trifluoromethyl)phenyl isothiocyanate.

  • Cyclocondensation Reaction: The synthesized 4-(trifluoromethyl)phenyl isothiocyanate is then reacted with thioglycolic acid in a suitable solvent, such as ethanol or dioxane. The reaction is typically carried out under reflux conditions.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is precipitated, often by pouring the reaction mixture into water. The crude product is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent to yield the final product, this compound.

G cluster_synthesis Generalized Synthesis Workflow Start 4-(Trifluoromethyl)aniline Intermediate 4-(Trifluoromethyl)phenyl isothiocyanate Start->Intermediate + Reagent1 (Base) Reagent1 Thiophosgene (CSCl2) Product 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one Intermediate->Product + Reagent2 (Reflux) Reagent2 Thioglycolic Acid (HSCH2COOH) Purification Recrystallization Product->Purification G cluster_apoptosis Postulated Apoptotic Pathway Compound 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one Mitochondria Mitochondrial Stress Compound->Mitochondria PRL3 PRL-3 Inhibition Compound->PRL3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Metastasis Reduced Metastasis PRL3->Metastasis

A postulated mechanism of anticancer action.
Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. 4-Thiazolidinones have shown considerable promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. [8][9] Mechanism of Action Insights:

The antimicrobial action of 4-thiazolidinones is believed to involve the inhibition of essential bacterial enzymes. One such target is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. [10]Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.

Supporting Data from Analogs:

Numerous studies have reported the antimicrobial activity of 2,3-diaryl-thiazolidin-4-ones. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.008 mg/mL against certain bacterial strains. [9]The nature and position of substituents on the aryl rings significantly influence the antimicrobial spectrum and potency. Electron-withdrawing groups, such as the trifluoromethyl group, are often associated with enhanced antibacterial activity.

Compound Type Bacterial Strain Reported Activity (MIC) Reference
2,3-diaryl-thiazolidin-4-onesS. Typhimurium0.008–0.06 mg/mL[9]
2,3-diaryl-thiazolidin-4-onesS. aureusGenerally more resistant[9]
Substituted thiazolidin-4-onesS. aureus, E. coli, P. aeruginosaVariable, ZOI up to 19.93 mm[8]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 4-Thiazolidinone derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent activity. [11][12] Mechanism of Action Insights:

The primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Several 4-thiazolidinone derivatives have been identified as inhibitors of COX, with some showing selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. [13][14]This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Supporting Data from Analogs:

Studies on various thiazolidinone derivatives have demonstrated their ability to inhibit COX-2 and reduce inflammation in animal models. [11]For example, some derivatives have been shown to significantly reduce lipopolysaccharide (LPS)-induced COX-2 expression and nitric oxide (NO) production in macrophages. [11]The trifluoromethylphenyl moiety is a common feature in several known COX-2 inhibitors, suggesting that the title compound may also possess this activity.

Structure-Activity Relationships (SAR)

The biological activity of 2-thioxo-3-aryl-1,3-thiazolidin-4-ones is highly dependent on the nature of the substituents at the N-3 and C-5 positions.

  • N-3 Substitution: The aryl group at the N-3 position plays a crucial role in determining the compound's interaction with its biological target. The presence of a trifluoromethyl group at the para-position of the phenyl ring, as in the title compound, is expected to enhance lipophilicity and potentially increase binding affinity to hydrophobic pockets in target enzymes.

  • C-5 Substitution: While the title compound is unsubstituted at the C-5 position, many potent rhodanine derivatives feature a 5-arylidene moiety. This substitution is often critical for activity, and its absence in the title compound may influence its biological profile. However, the core rhodanine structure itself possesses inherent biological activity.

Future Directions and Conclusion

This compound represents a molecule of significant interest for further investigation in drug discovery. Based on the extensive research on the rhodanine scaffold and its derivatives, it is highly plausible that this compound possesses potent anticancer, antimicrobial, and anti-inflammatory properties. The presence of the 4-(trifluoromethyl)phenyl group is a key feature that is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties.

Future research should focus on the direct biological evaluation of this compound to confirm these postulated activities and to elucidate its precise mechanisms of action. This would involve a comprehensive screening against a panel of cancer cell lines and microbial strains, as well as in vitro and in vivo studies to assess its anti-inflammatory potential and to identify its molecular targets. Such studies will be instrumental in unlocking the full therapeutic potential of this promising rhodanine derivative.

References

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An In-Depth Technical Guide to 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, a member of the rhodanine class of heterocyclic compounds. While specific literature on this exact molecule is limited, this document consolidates established synthetic methodologies for N-aryl rhodanines and extrapolates the physicochemical properties and biological potential based on extensive structure-activity relationship (SAR) studies of closely related analogs. The guide details a representative synthesis protocol, predicted spectral characteristics, and explores the putative anticancer and antimicrobial activities, underpinned by the known influence of the 4-(trifluoromethyl)phenyl moiety on the biological activity of heterocyclic scaffolds. This document serves as a foundational resource for researchers interested in the therapeutic potential of this specific rhodanine derivative.

Introduction: The Significance of the Rhodanine Scaffold and the Trifluoromethyl Moiety

The rhodanine (2-thioxo-4-thiazolidinone) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2][3] The versatility of the rhodanine ring, particularly its amenability to substitution at the N-3 and C-5 positions, has allowed for the generation of large libraries of derivatives for drug discovery campaigns.[4]

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance their therapeutic potential.[5] The high electronegativity and metabolic stability of the C-F bond can significantly improve a molecule's lipophilicity, membrane permeability, and binding affinity to biological targets.[5] The trifluoromethyl group often serves as a bioisostere for other functionalities and can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5]

This guide focuses on this compound, a molecule that combines the proven biological relevance of the rhodanine scaffold with the advantageous physicochemical properties imparted by the 4-(trifluoromethyl)phenyl substituent.

A Representative Synthesis Protocol

The synthesis of 3-aryl-2-thioxo-1,3-thiazolidin-4-ones is a well-documented process in organic chemistry. A common and efficient method involves a one-pot or two-step reaction sequence starting from the corresponding arylamine.[6][7][8] The following protocol is a representative, step-by-step methodology for the synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of the Dithiocarbamate Salt

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-(trifluoromethyl)aniline in a suitable solvent such as ethanol or aqueous ammonia.

  • Cool the solution in an ice bath to 0-5 °C.

  • To the cooled solution, add 1.1 equivalents of carbon disulfide (CS₂) dropwise while maintaining the temperature below 10 °C.

  • After the addition of CS₂, add 1.1 equivalents of a base (e.g., aqueous ammonia, potassium hydroxide, or triethylamine) dropwise.

  • Stir the reaction mixture vigorously at 0-5 °C for 2-4 hours. The formation of the dithiocarbamate salt is often indicated by the formation of a precipitate.

Step 2: Cyclization to form the Rhodanine Ring

  • To the freshly prepared dithiocarbamate salt solution, add 1.1 equivalents of an aqueous solution of a haloacetic acid, typically chloroacetic acid, or its sodium salt.

  • After the addition, slowly add a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (pH 1-2).

  • Heat the reaction mixture to 50-60 °C and maintain this temperature for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature. The product will typically precipitate out of the solution.

  • Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield this compound as a crystalline solid.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Cyclization Reagents cluster_product Final Product 4-(Trifluoromethyl)aniline 4-(Trifluoromethyl)aniline Dithiocarbamate Salt Dithiocarbamate Salt 4-(Trifluoromethyl)aniline->Dithiocarbamate Salt Carbon Disulfide Carbon Disulfide Carbon Disulfide->Dithiocarbamate Salt Base Base Base->Dithiocarbamate Salt Target Compound 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one Dithiocarbamate Salt->Target Compound Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Target Compound Acid Acid Acid->Target Compound Anticancer_MoA cluster_targets Potential Molecular Targets cluster_effects Cellular Effects Target_Compound 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one Kinases Kinases Target_Compound->Kinases Inhibition PTPs Protein Tyrosine Phosphatases Target_Compound->PTPs Inhibition Topoisomerases Topoisomerases Target_Compound->Topoisomerases Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest Apoptosis Apoptosis PTPs->Apoptosis Topoisomerases->Apoptosis Anti-angiogenesis Anti-angiogenesis

Postulated anticancer mechanisms of action.
Antimicrobial Activity

The rhodanine scaffold is also a key component in the development of novel antimicrobial agents. [9][10][11]SAR studies in this area have also highlighted the importance of the N-3 substituent.

  • Influence of the 4-(Trifluoromethyl)phenyl Group: The lipophilic nature of the trifluoromethyl group can enhance the ability of the compound to penetrate bacterial cell walls, a key factor for antimicrobial efficacy. [10]Electron-withdrawing substituents on the N-3 phenyl ring have been shown to be favorable for antibacterial activity against Gram-positive bacteria. [10]

  • Potential Mechanisms of Action:

    • Enzyme Inhibition: Rhodanine derivatives have been reported to inhibit essential bacterial enzymes, such as Mur ligases involved in peptidoglycan synthesis, and DNA gyrase. [11] * Disruption of Biofilm Formation: Some rhodanine analogs have shown the ability to inhibit biofilm formation, which is a critical virulence factor for many pathogenic bacteria.

Table of Comparative Biological Activities of Representative 3-Aryl-Rhodanine Derivatives

N-3 Aryl SubstituentBiological ActivityReference
PhenylModerate anticancer and antimicrobial activity[2]
4-ChlorophenylEnhanced anticancer and antibacterial activity[10]
4-MethoxyphenylGenerally lower activity compared to electron-withdrawing groups[10]
4-(Trifluoromethyl)phenyl Predicted to have potent anticancer and antimicrobial activity (Postulated)

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, molecule at the intersection of a privileged heterocyclic scaffold and a functionally advantageous substituent. Based on a solid foundation of SAR studies on related compounds, it is reasonable to postulate that this derivative possesses significant potential as an anticancer and antimicrobial agent.

Future research should focus on the definitive synthesis and purification of this compound, followed by thorough spectral characterization to confirm its structure. Subsequently, comprehensive in vitro and in vivo biological evaluations are warranted to elucidate its specific mechanisms of action and to quantify its therapeutic efficacy and safety profile. The insights provided in this technical guide offer a strong rationale for pursuing further investigation into this promising rhodanine derivative.

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The Enduring Enigma of the Rhodanine Scaffold: A Technical Guide to its Discovery, History, and Evolution in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rhodanine scaffold, a five-membered heterocyclic core, has captivated medicinal chemists for nearly 150 years. Since its initial synthesis in 1877, this deceptively simple structure has given rise to a vast and diverse library of derivatives exhibiting a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive exploration of the discovery and history of rhodanine and its derivatives, tracing their evolution from a laboratory curiosity to a "privileged scaffold" in modern drug discovery. We will delve into the key synthetic methodologies that have enabled the exploration of this chemical space, with a particular focus on the pivotal Knoevenagel condensation. Furthermore, this guide will critically examine the multifaceted pharmacological profile of rhodanine derivatives, including their roles as anticancer, antimicrobial, antiviral, and antidiabetic agents, exemplified by the clinical success of Epalrestat. A significant portion of this guide is dedicated to a nuanced discussion of the challenges associated with the rhodanine scaffold, particularly its classification as a Pan-Assay Interference Compound (PAINS). By presenting both the compelling therapeutic potential and the inherent promiscuity of certain derivatives, this guide aims to equip researchers with the knowledge to navigate the complexities of rhodanine chemistry and unlock its full potential in the development of novel therapeutics.

The Genesis of a Scaffold: The Discovery and Early History of Rhodanine

The story of rhodanine begins in 1877 with the work of Polish-Swiss physician and physiological chemist, Marceli Nencki. In his research, Nencki synthesized a novel sulfur-containing heterocyclic compound which he named "Rhodaninsäure" (rhodanine acid)[1]. The synthesis was achieved through the reaction of ammonium rhodanide (now known as ammonium thiocyanate) with chloroacetic acid in an aqueous solution[1].

An alternative synthesis route was also developed, involving the reaction of carbon disulfide, ammonia, and chloroacetic acid[1]. These early methods laid the groundwork for the future exploration of this versatile scaffold. For many years following its discovery, rhodanine remained largely a subject of academic interest, with its potential in medicinal chemistry yet to be fully realized.

Diagram 1: The Original Synthesis of Rhodanine by Nencki (1877)

G AmmoniumThiocyanate Ammonium Thiocyanate Rhodanine Rhodanine AmmoniumThiocyanate->Rhodanine + Chloroacetic Acid (in water) ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Rhodanine

Caption: Nencki's original synthesis of rhodanine.

The Rise of a Privileged Scaffold: Rhodanine Derivatives in Medicinal Chemistry

The 20th century witnessed a paradigm shift in the perception of the rhodanine core, transforming it from a chemical curiosity into what is now widely regarded as a "privileged scaffold" in drug discovery[2][3][4]. This designation stems from the observation that this particular molecular framework is capable of binding to a wide variety of biological targets with high affinity, leading to a plethora of pharmacological activities. The ease of synthesis and the ability to introduce diverse substituents at multiple positions of the rhodanine ring have further fueled its exploration by medicinal chemists[5][6].

The key to unlocking the vast chemical space of rhodanine derivatives lies in the reactivity of the C-5 methylene group. This position is readily activated for condensation reactions, most notably the Knoevenagel condensation with various aldehydes and ketones[5][7][8][9]. This reaction, typically catalyzed by a weak base, allows for the facile introduction of a diverse array of aryl and heteroaryl substituents, leading to the creation of extensive libraries of 5-arylidenerhodanine derivatives. These derivatives have become the cornerstone of rhodanine-based drug discovery efforts[4][10].

Diagram 2: The Knoevenagel Condensation: A Gateway to Rhodanine Diversity

G Rhodanine Rhodanine Arylidenerhodanine 5-Arylidenerhodanine Rhodanine->Arylidenerhodanine + R-CHO (Base catalyst) Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Arylidenerhodanine

Caption: The Knoevenagel condensation of rhodanine.

The Pharmacological Kaleidoscope of Rhodanine Derivatives

The structural versatility of rhodanine derivatives is mirrored by their remarkably broad range of biological activities. This section will explore some of the most significant therapeutic areas where these compounds have shown promise.

Anticancer Activity

Rhodanine derivatives have emerged as a significant class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines[1][2][3][11]. The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Structure-Activity Relationship (SAR) Insights:

  • 5-Position Substituent: The nature of the aryl or heteroaryl group at the C-5 position is a critical determinant of anticancer activity. Electron-withdrawing or bulky substituents on the aromatic ring often enhance cytotoxicity[1][12]. For instance, derivatives with a cinnamoyl moiety at the fifth position have shown significant growth inhibition of breast cancer cells[1].

  • N-3 Position Substitution: Modifications at the N-3 position of the rhodanine ring can also modulate anticancer potency. The introduction of various alkyl or aryl groups can influence the compound's solubility, cell permeability, and target engagement[13].

Table 1: Representative Anticancer Rhodanine Derivatives and their Targets

Compound ClassExample Target(s)Reported Activity
Phenyl-substituted triazolothiazolyl-rhodaninesNot specifiedPotent cytotoxicity against hepatocellular carcinoma and breast cancer cell lines[1].
Furochromone-rhodanine hybridsNot specifiedPotent activity against breast and liver cancer cell lines[1].
Cinnamic acid-rhodanine conjugatesNot specifiedSignificant inhibition of breast cancer cell growth[1].
Antimicrobial and Antiviral Activity

The rhodanine scaffold has also proven to be a fertile ground for the discovery of novel antimicrobial and antiviral agents[5][6][7][14].

Antibacterial Activity:

Rhodanine derivatives have demonstrated activity against a range of bacterial pathogens, including multidrug-resistant strains[14]. Their mechanisms of action are diverse and can involve the inhibition of essential bacterial enzymes.

Structure-Activity Relationship (SAR) Insights:

  • Gram-Positive vs. Gram-Negative Activity: The substitution pattern on the rhodanine core can influence the spectrum of antibacterial activity. Certain derivatives show preferential activity against Gram-positive bacteria, while others with different modifications, such as a pyrimidine moiety, exhibit stronger effects against Gram-negative bacteria[9][15].

  • Targeting Penicillin-Binding Proteins (PBPs): Some rhodanine derivatives are hypothesized to exert their antibacterial effect by irreversibly binding to the active site of penicillin-binding proteins, crucial enzymes in bacterial cell wall synthesis[9].

Antiviral Activity:

The antiviral potential of rhodanine derivatives has been investigated against a variety of viruses, including HIV and Herpes Simplex Virus (HSV)[16][17][18].

Mechanism of Action:

  • Inhibition of Viral Entry: Some rhodanine derivatives have been shown to block the early stages of viral replication by preventing the virus from entering host cells[17].

  • Enzyme Inhibition: Rhodanine-containing compounds have been identified as inhibitors of viral enzymes such as HIV-1 integrase[16].

Antidiabetic Activity: The Success Story of Epalrestat

Perhaps the most significant clinical achievement for a rhodanine derivative is Epalrestat , a drug approved for the treatment of diabetic neuropathy[1][4][6][19][20][21][22].

Mechanism of Action:

Epalrestat is a potent and non-competitive inhibitor of the enzyme aldose reductase [4][20][21]. In hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol. The accumulation of sorbitol within cells leads to osmotic stress and is a major contributor to the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy. By inhibiting aldose reductase, Epalrestat prevents the accumulation of sorbitol, thereby mitigating nerve damage and alleviating the symptoms of diabetic neuropathy[4][19][20][21].

Diagram 3: Mechanism of Action of Epalrestat

G cluster_0 Polyol Pathway (Hyperglycemia) Glucose Excess Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol Accumulation DiabeticComplications Diabetic Complications (e.g., Neuropathy) Sorbitol->DiabeticComplications AldoseReductase->Sorbitol Epalrestat Epalrestat Epalrestat->AldoseReductase Inhibits

Sources

Methodological & Application

Application Notes and Protocols for 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and in vitro biological evaluation of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, a member of the rhodanine class of heterocyclic compounds. Rhodanine and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This guide is designed to furnish researchers with a robust experimental framework, from the foundational synthesis to a pertinent biological screening assay, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Rhodanine Scaffold

Rhodanines, characterized by a 2-thioxo-1,3-thiazolidin-4-one core, represent a versatile scaffold in drug discovery.[1][2] The structural features of the rhodanine ring allow for diverse chemical modifications at several positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of an aryl substituent at the N-3 position, as in the case of this compound, can significantly influence the compound's biological activity. The trifluoromethyl group is a common bioisostere for a methyl group and is known to enhance metabolic stability and cell permeability of drug candidates. Given the established anticancer potential of many rhodanine derivatives, this application note will focus on a standard protocol for evaluating the in vitro cytotoxicity of the title compound.[4][5][6][7]

PART 1: Synthesis of this compound

The synthesis of N-aryl rhodanines can be achieved through several established routes. A common and effective method involves the cyclocondensation reaction of an aryl isothiocyanate with thioglycolic acid. This approach is favored for its relatively high yields and straightforward procedure.

Diagram of the Synthetic Pathway

Synthesis of this compound reagent1 4-(Trifluoromethyl)aniline intermediate 4-(Trifluoromethyl)phenyl isothiocyanate reagent1->intermediate Reaction with reagent2 Thiophosgene reagent2->intermediate product 2-Thioxo-3-[4-(trifluoromethyl)phenyl]- 1,3-thiazolidin-4-one intermediate->product Cyclocondensation with reagent3 Thioglycolic acid reagent3->product

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis

Materials and Reagents:

  • 4-(Trifluoromethyl)aniline

  • Thiophosgene

  • Thioglycolic acid

  • Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Hexane

Step-by-Step Procedure:

  • Synthesis of 4-(Trifluoromethyl)phenyl isothiocyanate (Intermediate):

    • In a well-ventilated fume hood, dissolve 4-(trifluoromethyl)aniline (1 equivalent) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thiophosgene (1.1 equivalents) dropwise to the cooled solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(trifluoromethyl)phenyl isothiocyanate. This intermediate can be used in the next step without further purification.

  • Synthesis of this compound (Final Product):

    • Dissolve thioglycolic acid (1.2 equivalents) in an aqueous solution of sodium hydroxide (2.4 equivalents).

    • To this solution, add a solution of 4-(trifluoromethyl)phenyl isothiocyanate (1 equivalent) in a water-miscible solvent like ethanol.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

PART 2: Characterization of the Synthesized Compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Table of Expected Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons (AA'BB' system or two doublets) in the range of δ 7.5-7.8 ppm. A singlet for the CH₂ group of the thiazolidinone ring around δ 4.0-4.5 ppm.
¹³C NMR Signals for the trifluoromethyl group (quartet), aromatic carbons, C=O of the thiazolidinone ring (~170 ppm), and C=S (~190-200 ppm). The CH₂ carbon should appear around 35-40 ppm.
IR (KBr) Characteristic absorption bands for C=O stretching (around 1700-1730 cm⁻¹), C=S stretching (around 1100-1250 cm⁻¹), and C-F stretching of the trifluoromethyl group.
Mass Spec (ESI) A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₆F₃NOS₂ (277.29 g/mol ).

PART 3: In Vitro Cytotoxicity Evaluation - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] This protocol outlines the evaluation of the cytotoxic effects of this compound on a selected cancer cell line (e.g., MCF-7, A549, or HepG2).

Diagram of the MTT Assay Workflow

MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (Cell Adhesion) cell_seeding->incubation1 add_compound Add varying concentrations of the test compound incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h (Formazan formation) add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability

Caption: Workflow for the in vitro cytotoxicity evaluation using the MTT assay.

Experimental Protocol: MTT Assay

Materials and Reagents:

  • Selected cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.

    • Incubate the plate for 24, 48, or 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for another 2-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis, characterization, and in vitro cytotoxic evaluation of this compound. By following these methodologies, researchers can reliably produce and assess the biological potential of this and similar rhodanine derivatives, contributing to the ongoing efforts in the discovery and development of novel therapeutic agents. The provided protocols are designed to be self-validating, with clear endpoints and established techniques, ensuring the generation of high-quality, reproducible data.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Pop, C. E., et al. (2016). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 21(10), 1326. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells, 10(9), 2434. [Link]

  • Song, X., & Zhu, J. F. (2018).
  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. (2021). Scientific Reports, 11(1), 1-13. [Link]

  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2022). Current Computer-Aided Drug Design, 19(2), 143-153. [Link]

  • Taylor & Francis Online. (2022). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Retrieved from [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2017). Current Organic Synthesis, 14(4), 536-565. [Link]

  • Synthesis of 3-aryl-4-imino-thiazolidine-2-ones (1a-d). (n.d.). ResearchGate. Retrieved from [Link]

  • Rhodanine Derivatives as Anticancer Agents - QSAR and Molecular Docking Studies. (2018). Letters in Drug Design & Discovery, 15(11), 1184-1193.
  • Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. (2022). Scientific Reports, 12(1), 1-19. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). Molecules, 27(23), 8214. [Link]

  • Fragments of 1 H NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). (5E)-5-(3-thienylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o350. [Link]

  • 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1998. [Link]

  • Taylor & Francis Online. (2016). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Retrieved from [Link]

  • Synthesis and antibacterial activity of 2-aryl-3-(4′-trifluoromethyl phenyl)-4-oxo-thiazolidines. (n.d.). ResearchGate. Retrieved from [Link]

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cell lines for testing 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Introduction

The 1,3-thiazolidin-4-one scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] Derivatives of this core structure have been extensively investigated and have shown potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1][4] The rhodanine subfamily, characterized by a thioxo group at the C2 position, is particularly noteworthy for its diverse pharmacological profiles.[5]

This document provides a detailed guide for the preclinical in vitro evaluation of This compound , a rhodanine derivative featuring a trifluoromethylphenyl substituent. The trifluoromethyl group is a common bioisostere in drug design, often introduced to enhance metabolic stability and binding affinity. Given the extensive literature on the anticancer properties of thiazolidin-4-ones, this guide will focus on protocols to assess the compound's cytotoxic and pro-apoptotic potential against a panel of human cancer cell lines.

The methodologies outlined herein are designed to establish a foundational understanding of the compound's cellular effects, from initial screening of cell viability to preliminary mechanistic studies.

Rationale for Cell Line Selection

The initial step in evaluating a novel compound is the selection of appropriate biological models. Based on the established anticancer activity of the thiazolidin-4-one class, a panel of cancer cell lines from diverse histological origins is recommended.[1][6][7] This approach allows for the assessment of broad-spectrum activity versus selective efficacy. Furthermore, the inclusion of a non-malignant cell line is crucial for determining the compound's cancer-selectivity index.

Table 1: Recommended Cell Lines for Initial Screening

Cancer TypeRecommended Cell LineKey Characteristics & Rationale
Breast Cancer MCF-7Estrogen receptor-positive (ER+), widely used benchmark.[1][6]
MDA-MB-231Triple-negative breast cancer (TNBC), aggressive phenotype.[1]
Lung Cancer A549Non-small cell lung cancer (NSCLC), adenocarcinoma.[1][6][8][9]
Colon Cancer HCT-116Colorectal carcinoma, well-characterized for apoptosis studies.
Liver Cancer HepG2Hepatocellular carcinoma, commonly used for cytotoxicity screening.[9]
Prostate Cancer PC3Androgen-independent prostate cancer.[6]
Control BJ or HFF-1Normal human fibroblasts.[8][9]

Overall Experimental Workflow

A systematic, multi-tiered approach is recommended to comprehensively evaluate the compound's in vitro anticancer potential. The workflow begins with a broad screening for cytotoxicity to determine the effective concentration range and identify sensitive cell lines. Subsequent assays should then focus on elucidating the mechanism of cell death, such as apoptosis. Finally, more specific molecular targets can be investigated.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Target Analysis start Prepare Compound Stock Solution cell_culture Culture & Seed Selected Cell Lines (Cancer Panel + Normal Control) start->cell_culture viability_assay Cell Viability Assay (MTT) (Dose-Response & Time-Course) cell_culture->viability_assay ic50 Calculate IC50 Values viability_assay->ic50 apoptosis_assay Apoptosis Assay (Caspase-3/7 Activity) ic50->apoptosis_assay Select sensitive cell lines & effective concentrations ros_assay ROS Production Assay (e.g., H2DCF-DA) western_blot Western Blot Analysis (e.g., Bcl-2 family, PARP cleavage) apoptosis_assay->western_blot Confirm apoptotic pathway

Caption: A multi-phase workflow for in vitro compound evaluation.

Detailed Protocols

Protocol 1: Compound Handling and Stock Solution Preparation

Accurate and consistent preparation of the test compound is fundamental to the reproducibility of in vitro assays.

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.

  • Aliquoting: Dispense the stock solution into small-volume, single-use aliquots to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11]

  • Solubilization solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.[13]

  • 96-well flat-bottom plates.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Apoptosis Assessment (Caspase-3/7 Activity Assay)

Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[14] This can be measured using a luminogenic or colorimetric substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.[15]

Materials:

  • Commercially available Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 from Promega or colorimetric kits from Abcam/MP Biomedicals).[14][15]

  • White-walled 96-well plates for luminescence or clear plates for colorimetric assays.

  • Cell lysates from treated and control cells.

Procedure (Example using a luminescent "add-mix-measure" kit):

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT assay protocol (Protocol 2, steps 1-3). It is advisable to run a parallel plate for this assay.

  • Reagent Preparation: Prepare the caspase-glo reagent according to the manufacturer's instructions.[15]

  • Cell Lysis and Substrate Cleavage: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of the caspase-glo reagent equal to the volume of the culture medium in each well (e.g., 100 µL). Mix gently on a plate shaker.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Procedure (Example using a colorimetric kit):

  • Cell Lysate Preparation: After treatment, collect both adherent and floating cells. Centrifuge, wash with cold PBS, and lyse the cells using the chilled lysis buffer provided in the kit.[14] Incubate on ice for 10-15 minutes.[14]

  • Protein Quantification: Centrifuge the lysate and collect the supernatant. Determine the protein concentration of each sample (e.g., using a BCA assay) to ensure equal protein loading.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate.[14] Add the reaction buffer (containing DTT) and the DEVD-pNA substrate.[14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[14]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.

Data Analysis:

  • Normalize the readings to the protein concentration for the colorimetric assay.

  • Express the caspase activity as a fold change relative to the vehicle-treated control cells.

Potential Signaling Pathway Investigation

Thiazolidinone derivatives often induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade. Western blotting can be employed to investigate key proteins in this pathway.

signaling_pathway cluster_mito Mitochondrial Events Compound 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one Cell Cancer Cell Compound->Cell Bax Bax/Bak (Pro-apoptotic) Cell->Bax activation Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Cell->Bcl2 inhibition Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC release Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome forms Casp3 Pro-Caspase-3 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 PARP PARP ActiveCasp3->PARP cleaves Apoptosis Apoptosis ActiveCasp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Hypothesized apoptotic signaling pathway.

Protocol 4: Western Blot Analysis

Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates, providing insights into the molecular mechanisms of drug action.[16][17]

Procedure Outline:

  • Lysate Preparation: Treat cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Collect cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]

  • Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize them to the loading control to determine relative changes in protein expression.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • NIH. (n.d.). Caspase Protocols in Mice - PMC. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • bioRxiv. (2023, September 6). DropBlot: single-cell western blotting of chemically fixed cancer cells. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]

  • Wujec, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Retrieved from [Link]

  • Szychowski, K. A., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives.
  • Szychowski, K. A., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC - NIH. Retrieved from [Link]

  • Al-Haddad, R., et al. (2025). Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. MDPI. Retrieved from [Link]

  • Ghasemi, S., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. MDPI. Retrieved from [Link]

  • Szychowski, K. A., et al. (2016). Study of novel anticancer 4-thiazolidinone derivatives. PubMed. Retrieved from [Link]

  • Lesyk, R., et al. (2015). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC - PubMed Central. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. PMC - PubMed Central. Retrieved from [Link]

  • Sahiba, N., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. Retrieved from [Link]

  • De Luca, L., et al. (2013). Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. PubMed. Retrieved from [Link]

  • NIH. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Retrieved from [Link]

  • NIH. (n.d.). 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one - PMC. Retrieved from [Link]

Sources

Comprehensive Analytical Characterization of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed, multi-technique guide for the comprehensive analytical characterization of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, a rhodanine derivative of significant interest in medicinal chemistry. The protocols and interpretive guidance herein are designed for researchers engaged in the synthesis, purification, and analysis of this compound, ensuring structural integrity, identity, and purity. We will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices to provide a self-validating analytical workflow.

Introduction and Strategic Importance

The 1,3-thiazolidin-4-one scaffold, particularly its 2-thioxo variant (rhodanine), is a privileged structure in drug discovery, forming the core of compounds with a wide array of biological activities.[1][2] The specific analogue, this compound, incorporates a trifluoromethylphenyl group, a common bioisostere used to enhance metabolic stability and receptor binding affinity. Given its therapeutic potential, unambiguous confirmation of its chemical structure and purity is a critical prerequisite for any subsequent biological evaluation.

A multi-faceted analytical approach is non-negotiable. Relying on a single technique is insufficient and can lead to misidentification. This guide presents an integrated workflow that leverages the strengths of orthogonal analytical methods to build a complete and trustworthy profile of the target molecule.

The Integrated Analytical Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Final Confirmation Synthesized_Product Synthesized Product (Crude) Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesized_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structural Backbone FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight HPLC HPLC Analysis Purification->HPLC Purity & Identity Confirmation Confirmed Structure & Purity Report NMR->Confirmation FTIR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Integrated workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this specific compound, a suite of NMR experiments is necessary to map the complete proton and carbon framework and to confirm the presence and position of the fluorine atoms.

Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for thiazolidinone derivatives due to its excellent solubilizing power. Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR, providing a reference point (0 ppm) for chemical shifts. For ¹⁹F NMR, no external standard is typically required as modern spectrometers can reference internally.

Protocol 3.1: ¹H, ¹³C, and ¹⁹F NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width from 0 to 200 ppm.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (≥1024) are required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program.

    • The typical spectral width for fluorine is much larger; a range of +50 to -250 ppm is a safe starting point. The CF₃ group on a phenyl ring is expected around -60 to -65 ppm.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and pick all peaks.

Data Interpretation and Expected Results

The structure of this compound dictates a specific pattern of signals.

G img img

Caption: Structure of this compound.

Atom/Group Technique Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale & Comments
CH₂ (Thiazolidinone C5)¹H NMR~4.4 - 4.6Singlet (s)These protons are chemically equivalent and adjacent to a carbonyl group and a sulfur atom.[1][3]
Aromatic (H2', H6')¹H NMR~7.9 - 8.1Doublet (d)These protons are ortho to the electron-withdrawing CF₃ group, leading to a downfield shift. They appear as a doublet due to coupling with H3' and H5'.
Aromatic (H3', H5')¹H NMR~7.7 - 7.9Doublet (d)These protons are meta to the CF₃ group and ortho to the thiazolidinone nitrogen. They couple with H2' and H6'.
CH₂ (Thiazolidinone C5)¹³C NMR~35 - 40-Aliphatic carbon shielded by sulfur but deshielded by the adjacent carbonyl.
C=O (Thiazolidinone C4)¹³C NMR~170 - 175-Characteristic chemical shift for a carbonyl carbon in an amide-like environment.[4]
C=S (Thiazolidinone C2)¹³C NMR~195 - 205-Thione carbons are significantly deshielded and appear far downfield.
Aromatic (C2', C3', C5', C6')¹³C NMR~125 - 135-Aromatic carbons will show distinct signals. The carbon attached to the CF₃ group will show a quartet in the proton-coupled spectrum.
CF₃¹⁹F NMR~ -62Singlet (s)The trifluoromethyl group attached to an aromatic ring typically appears in this region.
CF₃¹³C NMR~120 - 125Quartet (q)The carbon of the CF₃ group will be split into a quartet by the three fluorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Expertise & Experience: The Attenuated Total Reflectance (ATR) method is a modern, simple, and reproducible technique that requires minimal sample preparation compared to the traditional KBr pellet method. It involves pressing the solid sample directly onto a crystal (e.g., diamond or zinc selenide).

Protocol 4.1: FT-IR Analysis via ATR
  • Sample Preparation: Place a small amount (1-2 mg) of the purified solid directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Scan: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation and Expected Results

The FT-IR spectrum provides confirmatory evidence for the key functional groups.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Comments
C=O (Amide)Stretching1690 - 1740Strong, sharp absorption. This is a key peak confirming the 4-oxo moiety.[5][6]
C=S (Thione)Stretching1200 - 1250Medium to strong absorption, characteristic of the thioxo group.
C-NStretching1350 - 1450Medium absorption associated with the bond between the phenyl ring and the thiazolidinone nitrogen.
C-F (of CF₃)Stretching1100 - 1300Multiple strong, broad absorptions are characteristic of the C-F bonds in the trifluoromethyl group.
Aromatic C=CStretching1450 - 1600Several medium to sharp peaks indicating the presence of the phenyl ring.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is an essential tool for determining the molecular weight of a compound, which provides ultimate confirmation of its elemental composition.

Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule. It typically protonates the molecule, allowing for the observation of the [M+H]⁺ ion. High-Resolution Mass Spectrometry (HRMS) is preferred as it can determine the mass with enough accuracy (typically < 5 ppm error) to confirm the molecular formula.

Protocol 5.1: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap instrument for HRMS).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. If using HRMS, compare the measured exact mass to the theoretical exact mass calculated for the molecular formula.

Data Interpretation and Expected Results
Parameter Value
Molecular FormulaC₁₀H₆F₃NOS₂
Molecular Weight (Monoisotopic)293.00 g/mol
Expected Ion (ESI+) [M+H]⁺
Theoretical m/z 294.0079

The presence of a prominent ion at m/z 294.0079 (within 5 ppm error for HRMS) would strongly confirm the elemental composition of the target compound.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

While spectroscopic methods confirm the structure, they are less effective at quantifying purity. HPLC is the gold standard for assessing the purity of a compound by separating it from any unreacted starting materials, by-products, or other impurities.

Expertise & Experience: A reverse-phase C18 column is a versatile and robust choice for this type of small molecule. A gradient elution method, where the mobile phase composition changes over time, is generally more effective for separating compounds with differing polarities than an isocratic (constant composition) method. UV detection is suitable as the aromatic ring and conjugated system in the molecule will absorb UV light.

Protocol 6.1: Reverse-Phase HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1 mg/mL. Dilute this stock to ~50 µg/mL with the initial mobile phase composition.

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 50% B (return to initial)

      • 20-25 min: Hold at 50% B (equilibration)

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100. A pure compound should exhibit a single, sharp peak.[7][8][9]

Conclusion

The analytical characterization of this compound requires a synergistic application of multiple analytical techniques. NMR provides the definitive structural map, FT-IR confirms the presence of key functional groups, Mass Spectrometry verifies the molecular weight and formula, and HPLC quantifies its purity. By following the detailed protocols and interpretive guides in this application note, researchers can confidently and accurately characterize this important molecule, ensuring the reliability of data for subsequent stages of research and development.

References

  • TRC-Canada. (n.d.). This compound. Toronto Research Chemicals.
  • Al-Obaidi, A. M. J., & Al-Janabi, A. H. (2019). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. Chemical Methodologies.
  • Gherghilescu, M., et al. (2021).
  • PubChem. (n.d.). 3-((4-Oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-ylidene)methyl)benzoic acid.
  • Novelty Journals. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. International Journal of Novel Research in Life Sciences.
  • Hassan, Z. S., et al. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives.
  • Fun, H.-K., et al. (2010). 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Hassan, H. A., et al. (2019). Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups.
  • ResearchGate. (n.d.). ¹H-NMR spectrum of 2-thioxo,-3-N(2-methoxyphenyl)thiazolidin-4-one e.
  • Thermo Fisher Scientific. (n.d.). 2-Thioxo-3-[3-(trifluoromethyl)phenyl]-4-thiazolidinone, 95%. Thermo Fisher Scientific.
  • Fisher Scientific. (n.d.). 2-Thioxo-3-[3-(trifluoromethyl)phenyl]-4-thiazolidinone, 95%. Fisher Scientific.
  • ResearchGate. (n.d.). Fragments of 1 H NMR spectra of....
  • ResearchGate. (n.d.). FT-IR spectral data (υ, cm-1) of thiazolidin-4-ones T1-T5.
  • NIST. (n.d.). 2,4-Thiazolidinedione. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. (n.d.). (5E)-5-(3-thienylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. Wiley.
  • Impactfactor. (n.d.). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives.
  • Acta Crystallographica Section E. (2013). 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile. National Institutes of Health. Available at: [Link]

  • Kumar, A., et al. (2018). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial activity of 2-aryl-3-(4′-trifluoromethyl phenyl)-4-oxo-thiazolidines.
  • SIELC Technologies. (n.d.). Separation of 4-Thiazolidinone, 5-[[4-(diethylamino)phenyl]methylene]-2-thioxo- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Oriental Journal of Chemistry. (2019). 2-thioxo- 3N-(2-methoxyphenyl) −5 [4′-methyl -3′N -(2′-methoxyphenyl) thiazol-2′(3′H)
  • DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
  • Wróbel, M., et al. (2021). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports. Available at: [Link]

  • Acta Crystallographica Section E. (2012). 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. National Institutes of Health. Available at: [Link]

  • Wróbel, M., et al. (2020). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports. Available at: [Link]

  • Fun, H.-K., et al. (2012). 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • NIST. (n.d.). 4-Thiazolidinone, 3-phenyl-2-thioxo-. NIST Chemistry WebBook. Available at: [Link]

  • Ahmed, N. A. (2023). Design and Synthesis of Novel Bis Thiazolo[4,5-c]Isoxazolines Bearing 1,2,4-triazole Ring Derived From the. Tikrit Journal of Pure Science.
  • MassBank. (2008). MSBNK-IPB_Halle-PB000166. MassBank of North America (MoNA).
  • SpectraBase. (n.d.). 3-{4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}. Wiley.

Sources

Application Note: Elucidating the Structure of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one through 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Among the plethora of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for the unambiguous determination of molecular structure in solution.[1][2] This application note provides a comprehensive guide to the acquisition and interpretation of the 1H NMR spectrum of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, a heterocyclic compound of interest in medicinal chemistry. The thiazolidin-4-one scaffold is a privileged structure known to exhibit a wide range of biological activities. The incorporation of a trifluoromethylphenyl group can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. A thorough understanding of its 1H NMR spectrum is therefore crucial for confirming its identity, assessing its purity, and gaining insights into its conformational dynamics.

This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol for spectral acquisition but also a detailed rationale behind the experimental choices and an in-depth analysis of the spectral features.

Molecular Structure and Proton Environments

A clear understanding of the molecular structure is the foundation for interpreting its NMR spectrum. The structure of this compound contains two distinct proton environments that will give rise to signals in the 1H NMR spectrum.

DOT Script for Molecular Structure

Caption: Molecular structure of this compound.

The key proton-containing groups are:

  • Aromatic Protons (H-Ar): The two pairs of chemically non-equivalent protons on the para-substituted trifluoromethylphenyl ring. Due to the substitution pattern, we expect an AA'BB' system, which often simplifies to two doublets.

  • Methylene Protons (CH₂): The two protons on the carbon atom at position 5 of the thiazolidinone ring. These protons can be chemically equivalent or non-equivalent depending on the rotational barrier and the overall molecular symmetry.

Experimental Protocol: 1H NMR Spectrum Acquisition

The quality of the NMR spectrum is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.

I. Sample Preparation

A well-prepared sample is crucial for obtaining a high-resolution NMR spectrum.

  • Analyte Purity: Ensure the sample of this compound is of high purity. Impurities will introduce extraneous peaks, complicating spectral interpretation. The synthesis of this compound can be achieved through the reaction of 4-(trifluoromethyl)aniline with carbon disulfide and ethyl chloroacetate.

  • Choice of Solvent: A deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.[3] Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual peak.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is another excellent option, particularly for less soluble compounds.

  • Concentration: For a standard 1H NMR experiment, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm.[4]

DOT Script for Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of pure compound B Dissolve in 0.6-0.7 mL of CDCl₃ A->B C Add TMS as internal standard B->C D Filter into NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and Shim E->F G Set acquisition parameters F->G H Acquire 1H NMR spectrum G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Integration and Peak Picking K->L

Caption: Workflow for 1H NMR spectrum acquisition and processing.

II. Spectrometer Setup and Data Acquisition

The following are general guidelines for setting up a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used for routine 1H NMR to allow for a shorter relaxation delay.

    • Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient to cover the entire range of proton chemical shifts in organic molecules.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard for good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Number of Scans: For a sample of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

Predicted 1H NMR Spectrum: Analysis and Interpretation

Based on the analysis of similar structures and fundamental NMR principles, the following is a detailed prediction of the 1H NMR spectrum of this compound.

Summary of Predicted Spectral Data
SignalProtonsMultiplicityApprox. Chemical Shift (δ, ppm) in CDCl₃Coupling Constant (J, Hz)
1CH₂Singlet (s)~ 4.1 - 4.3-
2H-Ar (ortho to N)Doublet (d)~ 7.6 - 7.8~ 8 - 9
3H-Ar (ortho to CF₃)Doublet (d)~ 7.4 - 7.6~ 8 - 9
Detailed Signal Assignment and Rationale
  • Methylene Protons (CH₂):

    • Chemical Shift (δ ≈ 4.1 - 4.3 ppm): These protons are situated between a sulfur atom and a carbonyl group, both of which are electron-withdrawing. This deshielding effect shifts their resonance downfield. In similar 3-aryl-2-thioxo-1,3-thiazolidin-4-one systems, the methylene protons typically appear in this region.

    • Multiplicity (Singlet): In many cases, the two methylene protons are chemically and magnetically equivalent, resulting in a singlet. This is often due to rapid conformational averaging at room temperature. However, in some instances, these protons can become diastereotopic, leading to an AB quartet. For this prediction, a singlet is anticipated as the most probable outcome.

  • Aromatic Protons (H-Ar):

    • Chemical Shift (δ ≈ 7.4 - 7.8 ppm): Protons on an aromatic ring typically resonate in the 7-8 ppm region. The electron-withdrawing nature of both the thiazolidinone ring and the trifluoromethyl group will deshield these protons, shifting them downfield.

    • Multiplicity (Two Doublets): The para-substitution pattern gives rise to an AA'BB' spin system. The protons ortho to the nitrogen (and meta to the CF₃ group) will be in a slightly different electronic environment than the protons ortho to the CF₃ group (and meta to the nitrogen). This results in two distinct signals, each split into a doublet by its ortho-coupled neighbor.

    • Coupling Constant (J ≈ 8 - 9 Hz): The observed coupling constant for ortho-coupling in benzene derivatives is typically in the range of 7-10 Hz. The trifluoromethyl group can also exhibit long-range coupling to the ortho protons (⁴JHF), which may cause slight broadening of the doublet.

Conclusion

The 1H NMR spectrum of this compound is predicted to be relatively simple and highly informative. The characteristic signals for the methylene protons of the thiazolidinone ring and the two doublets of the para-substituted trifluoromethylphenyl ring provide a unique fingerprint for this molecule. This application note serves as a practical guide for the acquisition and interpretation of this spectrum, enabling researchers to confidently verify the structure and purity of this important class of heterocyclic compounds. A thorough understanding of the principles outlined herein is essential for any scientist involved in the synthesis and characterization of novel organic molecules.

References

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley.
  • Slichter, C. P. (1990). Principles of Magnetic Resonance (3rd ed.). Springer-Verlag.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, Inc.
  • Reich, H. J. (n.d.). Structure Elucidation with NMR. University of Wisconsin. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol and theoretical framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. Thiazolidinone derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. Accurate structural verification is paramount, and ¹³C NMR spectroscopy offers an indispensable, non-destructive method for confirming the carbon skeleton and the electronic environment of each atom. This document outlines the fundamental principles, a step-by-step experimental protocol, and a comprehensive guide to spectral interpretation, tailored for researchers, chemists, and quality control professionals.

Molecular Structure and Carbon Environment Analysis

The target molecule, this compound, possesses a unique assembly of carbon environments, making its ¹³C NMR spectrum highly characteristic. The structure consists of a thiazolidinone heterocyclic ring attached to a 4-substituted trifluoromethylphenyl group. For clarity, the carbon atoms are systematically numbered as shown below.

Caption: Experimental workflow for ¹³C NMR analysis.

3.1. Sample Preparation

  • Weighing: Accurately weigh 20-50 mg of the solid this compound. A higher concentration is often required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time. [1][2][3]2. Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for a wide range of organic compounds, including many thiazolidinone derivatives. [4]Chloroform-d (CDCl₃) is another common alternative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution. [1]4. Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is between 4-5 cm. [1][5]5. Standard: For precise chemical shift referencing, an internal standard like Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient. [3] 3.2. NMR Spectrometer Parameters The following parameters are recommended for a standard 400 or 500 MHz spectrometer.

    Parameter Recommended Value Rationale
    Pulse Program zgpg30 or similar Standard proton-decoupled ¹³C experiment with a 30° pulse angle to balance signal intensity and relaxation time.
    Number of Scans (NS) 1024 - 4096 A sufficient number of scans is needed to achieve adequate signal-to-noise, especially for quaternary carbons (C2, C4, C1', C4', CF₃).
    Relaxation Delay (D1) 2.0 - 5.0 s A longer delay is crucial to allow for the complete relaxation of quaternary carbons, which have longer T₁ relaxation times, ensuring their signals are not attenuated.
    Acquisition Time (AQ) 1.0 - 2.0 s Defines the resolution of the spectrum.
    Spectral Width (SW) 240-250 ppm Must be wide enough to encompass all signals, from the shielded methylene carbon to the highly deshielded thiocarbonyl carbon.

    | Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |

Data Analysis and Structural Assignment

After data acquisition, standard processing steps including Fourier transformation, phase correction, and baseline correction are applied. The resulting spectrum can then be interpreted.

4.1. Expected Chemical Shifts and Assignments The following table summarizes the expected ¹³C NMR chemical shifts (δ) and multiplicities for the target molecule, based on data from analogous structures and established principles. [4][6][7][8]

Carbon Atom Assignment Expected δ (ppm) Multiplicity (due to C-F coupling)
C2 C=S (Thiocarbonyl) ~ 195 - 205 Singlet
C4 C=O (Carbonyl) ~ 170 - 175 Singlet
C1' Aromatic C-N ~ 138 - 142 Singlet (or very small coupling)
C6'/C2' Aromatic C-H ~ 127 - 130 Singlet (or very small coupling)
C3'/C5' Aromatic C-H ~ 126 - 128 Quartet (³J_CF ≈ 4 Hz)
C4' Aromatic C-CF₃ ~ 129 - 132 Quartet (²J_CF ≈ 30-35 Hz)
CF₃ Trifluoromethyl ~ 122 - 125 Quartet (¹J_CF ≈ 272 Hz)

| C5 | CH₂ (Methylene) | ~ 33 - 38 | Singlet |

4.2. Step-by-Step Spectral Interpretation

  • Identify Key Functional Groups: Begin by locating the most downfield signals. The peak around 195-205 ppm is unequivocally assigned to the thiocarbonyl carbon (C2) . The signal in the 170-175 ppm range corresponds to the carbonyl carbon (C4) . [9][8]

  • Assign the CF₃ and Coupled Aromatic Carbons: Look in the aromatic region (120-145 ppm) for the characteristic quartet signals caused by C-F coupling.

    • The most intense and widely split quartet, with a large coupling constant of ~272 Hz, is the CF₃ carbon . [10][11]Its chemical shift will be around 122-125 ppm .

    • A smaller quartet with a significant coupling of ~30-35 Hz will be present for the carbon directly bonded to the CF₃ group, C4' . [12] * Another, more finely split quartet (³J_CF ≈ 4 Hz) should be visible for the carbons meta to the CF₃ group, C3' and C5' . [12][13]

  • Assign Remaining Aromatic Carbons: The remaining aromatic signals, C1' , C2' , and C6' , can be assigned based on their expected chemical shifts. C1', being attached to nitrogen, will be the most downfield of this group.

  • Assign the Methylene Carbon: The most upfield signal, typically between 33-38 ppm , is assigned to the methylene carbon (C5) of the thiazolidinone ring. [7]

Conclusion

¹³C NMR spectroscopy is a powerful and definitive tool for the structural analysis of this compound. By understanding the influence of the thiocarbonyl, carbonyl, and trifluoromethyl groups on the carbon chemical shifts and coupling patterns, an unambiguous assignment of all carbon signals can be achieved. The protocol and interpretation guide presented here serve as a comprehensive resource for ensuring the structural integrity and purity of this important class of pharmaceutical scaffolds.

References

  • Bain, A. D. A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. Canadian Science Publishing. [Link]

  • Abdullah, M. N. (2020). 13C-NMR data for the prepared thiazolidinones (4a-e). ResearchGate. [Link]

  • Wasylishen, R. E., & Lichter, R. L. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

  • Carta, F., et al. (2018). 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. Molecules. [Link]

  • Dogan, I., & Içli, S. (1983). Conformational and Spectral Investigations of Thiazolidinone Derivatives by 1H and 13C NMR Spectroscopy. Spectroscopy Letters. [Link]

  • Hansen, P. E., et al. (2010). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). ResearchGate. [Link]

  • Prakash, G. K. S., et al. (2011). Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry. [Link]

  • Schaefer, T., et al. Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry. [Link]

  • SOKOLOV, V., et al. (2008). Supporting Information for "A novel rearrangement of trifluoromethylated..." Wiley-VCH. [Link]

  • Hansen, P. E., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). SciSpace. [Link]

  • Golotvin, S. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs. [Link]

  • Verma, A., & Saraf, S. K. (2008). Representative 13C NMR data of 4-thiazolidinone. ResearchGate. [Link]

  • Ernst, L. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? ResearchGate. [Link]

  • Anonymous. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? Quora. [Link]

  • Kumar, S., et al. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Biointerface Research in Applied Chemistry. [Link]

  • Still, I. W. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. ResearchGate. [Link]

  • ALWSCI Team. (2024). How To Prepare And Run An NMR Sample. ALWSCI Blog. [Link]

  • Anonymous. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Scribd. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Gouveia, F. L., et al. (2018). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. [Link]

  • user139387. (2022). Carbonyl and thiocarbonyl 13C NMR. Chemistry Stack Exchange. [Link]

  • University of Arizona. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]

  • Hasan, H. A., et al. (2021). Table 3: Important proton in 13C-NMR spectra of 2-thioxothazolidine-4-one derivatives (3a-d). ResearchGate. [Link]

  • Anonymous. (n.d.). 13-C NMR Protocol for beginners AV-400. Course Hero. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. PubMed. [Link]

  • Al-Masoudi, W. A. M., et al. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. [Link]

  • Chemistry with Caroline. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. YouTube. [Link]

  • Desai, K. R., et al. (2001). Synthesis and antibacterial activity of 2-aryl-3-(4′-trifluoromethyl phenyl)-4-oxo-thiazolidines. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

  • Akkurt, M., et al. (2007). 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. PMC - NIH. [Link]

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Application Notes and Protocols for the Mass Spectrometric Analysis of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the mass spectrometric analysis of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. These notes are designed to offer both foundational knowledge and practical, step-by-step protocols for researchers. The content covers optimal instrument selection, sample preparation, and detailed methodologies for both soft and hard ionization techniques. Furthermore, a proposed fragmentation pathway is elucidated to aid in structural confirmation and metabolite identification studies.

Introduction: The Analytical Imperative

This compound belongs to the thiazolidinone class of compounds, a scaffold known for a wide range of biological activities.[1][2] The presence of the trifluoromethylphenyl moiety can significantly influence its pharmacokinetic and pharmacodynamic properties. Mass spectrometry is an indispensable tool for the characterization of such novel chemical entities, offering high sensitivity and structural elucidation capabilities crucial for drug development.[3][4]

The choice of ionization technique is paramount and is dictated by the analytical goal. Soft ionization methods like Electrospray Ionization (ESI) are ideal for determining the molecular weight and for quantitative studies, as they typically yield the intact molecular ion with minimal fragmentation.[5][6] In contrast, hard ionization techniques such as Electron Ionization (EI) induce extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[7][8][9] This guide will detail protocols for both approaches.

Physicochemical Properties and Predicted Mass Spectral Behavior

  • Molecular Formula: C₁₀H₆F₃NOS₂

  • Monoisotopic Mass: 276.9846 u

  • Average Mass: 277.28 u

  • Structural Features:

    • Aromatic trifluoromethylphenyl group

    • Thiazolidinone heterocyclic core

    • Thioxo (C=S) and carbonyl (C=O) functional groups

The presence of nitrogen and sulfur atoms makes this molecule amenable to both positive and negative mode ionization. The trifluoromethyl group is a strong electron-withdrawing group, which can influence fragmentation pathways.

Experimental Protocols

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is critical to avoid matrix effects and ensure reproducible results.[10][11]

Protocol 1: Standard Solution Preparation for Direct Infusion and LC-MS

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of LC-MS grade acetonitrile or methanol.

  • Working Solutions: Perform serial dilutions of the stock solution with the appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode ESI) to achieve the desired concentration range for analysis (e.g., 1 ng/mL to 1000 ng/mL).

  • Filtration: For LC-MS analysis, filter the final working solutions through a 0.22 µm syringe filter to remove any particulate matter that could clog the system.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

This protocol is designed for the quantification of the target analyte in a complex matrix, such as plasma, and utilizes a soft ionization technique (ESI).

Table 1: LC-MS Instrumental Parameters

ParameterRecommended SettingRationale
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for small molecules of moderate polarity.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive mode ESI.
Mobile Phase B0.1% Acetonitrile with 0.1% Formic AcidOrganic solvent for elution from the reverse-phase column.
Gradient5% to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.A standard gradient for screening and separating small molecules. Optimization may be required based on the sample matrix.
Flow Rate0.3 mL/minCompatible with standard 2.1 mm ID columns and ESI sources.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µLA typical injection volume; can be adjusted based on analyte concentration and instrument sensitivity.
MS System (ESI)
Ionization ModePositiveThe nitrogen atom in the thiazolidinone ring is a likely site for protonation.
Capillary Voltage3.5 kVOptimal voltage for stable spray and efficient ionization. May require tuning for the specific instrument.
Cone Voltage30 VA moderate cone voltage to facilitate desolvation without inducing significant in-source fragmentation.
Desolvation Gas Flow600 L/hrAids in the evaporation of the solvent from the ESI droplets.
Desolvation Temp.350 °CFacilitates efficient desolvation.
Source Temperature150 °CMaintains the stability of the ESI process.
Data Acquisition ModeFull Scan (m/z 100-500) for initial investigation, followed by Selected Ion Monitoring (SIM) for quantification.Full scan allows for the identification of the molecular ion, while SIM provides higher sensitivity and selectivity for quantitative analysis of the target ion.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis stock Stock Solution (1 mg/mL) working Working Solutions (Serial Dilution) stock->working filtered Filtration (0.22 µm) working->filtered lc LC Separation (C18 Column) filtered->lc Inject esi ESI Source (Positive Mode) lc->esi ms Mass Analyzer (Full Scan/SIM) esi->ms data Data Acquisition ms->data

Caption: Workflow for quantitative LC-MS analysis.

Direct Infusion Electron Ionization Mass Spectrometry (EI-MS) for Structural Elucidation

This protocol is designed for obtaining a fragmentation pattern to confirm the structure of the pure compound.

Table 2: EI-MS Instrumental Parameters

ParameterRecommended SettingRationale
Sample Intro Direct Insertion Probe (DIP)Allows for the introduction of a solid sample directly into the ion source.
Ionization
Ionization ModeElectron Ionization (EI)A hard ionization technique that produces extensive and reproducible fragmentation patterns useful for structural elucidation.[2]
Electron Energy70 eVThe standard electron energy for EI, which provides reproducible fragmentation and allows for comparison with spectral libraries.[8]
Source Temp.200 °CEnsures vaporization of the sample without thermal degradation.
Mass Analyzer
Scan Rangem/z 40-400Covers the molecular ion and expected fragment ions.
Data AcquisitionProfile ModeCaptures the full peak shape for accurate mass determination.

Data Analysis: Deciphering the Spectra

ESI-MS Data

In positive mode ESI, the expected primary ion will be the protonated molecule, [M+H]⁺, at an m/z of approximately 278. Depending on the solvent system, adducts such as [M+Na]⁺ (m/z ~300) or [M+K]⁺ (m/z ~316) may also be observed. The high-resolution mass of the [M+H]⁺ ion should be used to confirm the elemental composition.

EI-MS Data and Proposed Fragmentation Pathway

The EI mass spectrum will provide a wealth of structural information through its fragmentation pattern. The molecular ion peak (M⁺·) at m/z ~277 should be observable. The fragmentation is likely to be initiated by the cleavage of the bonds alpha to the heteroatoms and the carbonyl/thioxo groups.

Proposed Fragmentation Pathways:

  • Cleavage of the Thiazolidinone Ring: The ring is susceptible to fragmentation. A common pathway for related structures is the retro-Diels-Alder type cleavage or cleavage at the C-S and C-N bonds.

  • Loss of Small Neutral Molecules: Expect losses of CO, CS, and COS from the heterocyclic ring.

  • Fragmentation of the Trifluoromethylphenyl Group: The bond between the phenyl ring and the nitrogen atom can cleave. The trifluoromethyl group itself is generally stable, but fragmentation of the aromatic ring is possible.

Fragmentation_Pathway M [M]⁺· m/z 277 F1 [C₇H₄F₃N]⁺· m/z 161 M->F1 - C₃H₂OS₂ F2 [C₃H₂NOS₂]⁺· m/z 116 M->F2 - C₇H₄F₃N F3 [M - CO]⁺· m/z 249 M->F3 - CO F4 [M - CS]⁺· m/z 233 M->F4 - CS F5 [C₇H₄F₃]⁺ m/z 145 F1->F5 - HCN F6 [C₆H₄F₃N]⁺ m/z 145 F1->F6 - C

Caption: Proposed EI fragmentation pathway.

Interpretation of Key Fragments:

  • m/z 161: This fragment likely corresponds to the [4-(trifluoromethyl)phenyl]isocyanate radical cation, formed by the cleavage of the thiazolidinone ring.

  • m/z 145: This fragment could arise from the loss of HCN from the m/z 161 fragment, yielding the trifluoromethylphenyl cation. Alternatively, it could represent the trifluoromethylbenzene radical cation.

  • m/z 116: This fragment could represent the thiazolidinone ring fragment after the loss of the trifluoromethylphenyl group.

  • m/z 249 and m/z 233: These fragments would result from the neutral loss of CO and CS, respectively, from the molecular ion.

Conclusion and Best Practices

The mass spectrometric analysis of this compound is achievable with high confidence using the protocols outlined in this guide. For quantitative studies in complex matrices, LC-MS with electrospray ionization is the method of choice, offering excellent sensitivity and selectivity. For structural confirmation of the pure substance, direct infusion EI-MS provides a detailed fragmentation pattern that serves as a structural fingerprint.

Key Recommendations:

  • Method Validation: All quantitative methods should be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, and matrix effects.

  • Internal Standards: For robust quantification, the use of a stable isotope-labeled internal standard is highly recommended.

  • Instrument Calibration: Regular calibration of the mass spectrometer is essential to ensure mass accuracy.

By following these guidelines, researchers can confidently employ mass spectrometry to advance their understanding and development of this and related thiazolidinone-based compounds.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Li, W., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Gao, L., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]

  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Retrieved from [Link]

  • New Objective. (2016). Application of LCMS in small-molecule drug development. New Objective. Retrieved from [Link]

  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives. ResearchGate. Retrieved from [Link]

  • Georgiou, N., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

  • Novelty Journals. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Novelty Journals. Retrieved from [Link]

  • Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B. Retrieved from [Link]

  • De, F., et al. (2020). Synthesis of Thiazolidinedione Compound Library. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2013). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research. Retrieved from [Link]

  • LCGC International. (2019). Electron Ionization for GC–MS. LCGC International. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Electron Ionization. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Wikipedia. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

  • Guo, Y.-L., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

  • Borges, F. A., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Retrieved from [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Arizona. Retrieved from [Link]

  • Liu, Y., et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Thiazolidinone Scaffolds

The 1,3-thiazolidin-4-one core, particularly its 2-thioxo derivatives (also known as rhodanines), represents a privileged scaffold in medicinal chemistry and drug discovery. These heterocycles exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antidiabetic properties. The specific compound of interest, 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, combines this potent heterocyclic system with a trifluoromethylphenyl substituent—a group known to enhance metabolic stability and binding affinity in drug candidates.

Accurate structural confirmation is a non-negotiable cornerstone of any drug development campaign. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative first pass for verifying the synthesis and purity of the target molecule. It provides a unique molecular fingerprint by probing the vibrational modes of its constituent functional groups. This application note provides a detailed guide to the FT-IR analysis of this compound, explaining the rationale behind the spectral features and offering a robust protocol for obtaining high-quality, reproducible data.

Theoretical Foundation: Deciphering the Vibrational Signature

The infrared spectrum of an organic molecule is a direct consequence of its molecular vibrations when it absorbs IR radiation.[1] Specific bonds and functional groups absorb at characteristic frequencies, making the IR spectrum a powerful tool for structural elucidation. For this compound, the key is to deconstruct the molecule into its primary vibrating components:

  • The Thiazolidinone Ring: This core structure contains several key functional groups:

    • Amide Carbonyl (C=O): The lactam C=O stretch is typically a strong, sharp absorption. In a five-membered ring, ring strain tends to shift this absorption to a higher wavenumber compared to an acyclic amide.[2]

    • Thioamide (C=S): The thiocarbonyl stretching vibration is generally weaker than the C=O stretch and appears at a lower frequency. Its position can be influenced by coupling with other vibrations.

    • C-N Stretching: Vibrations associated with the C-N bond within the ring contribute to the fingerprint region.

  • The 4-(Trifluoromethyl)phenyl Group:

    • Aromatic C=C Stretching: The benzene ring will exhibit characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

    • C-F Bonds: The trifluoromethyl (CF₃) group is a potent spectroscopic marker. The C-F stretching vibrations are typically very strong and appear in the 1350-1100 cm⁻¹ range. The symmetric and asymmetric stretches of the CF₃ group often result in multiple intense bands.[3]

    • Aromatic C-H Stretching: These vibrations are expected just above 3000 cm⁻¹.[1]

  • The Methylene Group (CH₂): The CH₂ group in the thiazolidinone ring will show characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.

By identifying the presence and precise position of these characteristic bands, one can confidently confirm the successful synthesis of the target structure.

Experimental Protocol: A Self-Validating Workflow

Obtaining a high-quality FT-IR spectrum is critically dependent on meticulous sample preparation and proper instrument handling.[4][5] The following protocol is designed for solid samples using the KBr pellet technique, a common and reliable method.[4][6]

Materials and Equipment
  • This compound (sample)

  • FT-IR grade Potassium Bromide (KBr), oven-dried at ~100 °C to ensure it is free of moisture.

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR Spectrometer (e.g., equipped with a DTGS detector)

  • Spatula and weighing paper

Step-by-Step Methodology
  • Background Spectrum Acquisition (Crucial for Trustworthiness):

    • Ensure the sample compartment of the FT-IR spectrometer is empty and clean.

    • Run a background scan. This is a critical step that measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final spectrum is solely that of the analyte.

  • Sample Preparation (The KBr Pellet Method):

    • Weigh approximately 1-2 mg of the solid sample.[6]

    • Weigh approximately 100-200 mg of dry, FT-IR grade KBr powder.[6] The sample-to-KBr ratio should be roughly 1:100.

    • Combine the sample and KBr in an agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[6][7] Expert Insight: The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize light scattering, which can cause distorted baselines and band shapes.[4][7]

  • Pellet Formation:

    • Transfer a portion of the ground mixture into the pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[6] Trustworthiness Check: A high-quality pellet should be clear and free of cracks. A cloudy or opaque pellet indicates insufficient grinding, moisture contamination, or improper pressing, and will yield a poor-quality spectrum.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.

    • Acquire the FT-IR spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Alternative Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is a dominant method that requires minimal to no sample preparation.[4][5]

  • Ensure the ATR crystal (commonly diamond) is clean.

  • Acquire a background spectrum with the clean, empty crystal.

  • Place a small amount of the solid powder directly onto the crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[6]

  • Acquire the spectrum.

Data Interpretation and Expected Spectral Features

The following table summarizes the anticipated characteristic absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale / Comments
~3100-3000Medium-WeakAromatic C-H StretchCharacteristic of sp² C-H bonds on the phenyl ring.[1]
~2960-2850WeakAliphatic C-H StretchAsymmetric and symmetric stretching of the CH₂ group in the thiazolidinone ring.
~1750-1730Strong, SharpC=O Stretch (Lactam)Elevated frequency due to five-membered ring strain. This is a key diagnostic peak.[2]
~1600, ~1510MediumAromatic C=C StretchSkeletal vibrations of the para-substituted phenyl ring.
~1325Very StrongC-F Stretch (Asymmetric)A prominent and highly characteristic band for the CF₃ group.[3]
~1250-1200StrongThioamide II band (C-N stretch coupled)Often referred to as the thioamide II band, with significant contribution from C-N stretching.
~1170, ~1120Very StrongC-F Stretch (Symmetric)The CF₃ group typically shows multiple strong bands. The pattern is diagnostic.[3]
~1070StrongThioamide III band / C-S relatedThis region often contains coupled vibrations involving C-S and C-N bonds.[8]
~840StrongC-H Out-of-plane bendCharacteristic of para (1,4)-disubstitution on a benzene ring.

Diagram 1: Experimental Workflow for FT-IR Analysis

FT_IR_Workflow cluster_prep Sample Preparation (KBr Method) cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Weigh Sample (1-2 mg) & KBr (100-200 mg) B Grind Mixture in Agate Mortar A->B Combine C Press Mixture in Pellet Die B->C Transfer Powder E Place KBr Pellet in Spectrometer C->E Insert Pellet D Acquire Background Spectrum (Empty) D->E Instrument Ready F Acquire Sample Spectrum E->F G Background Subtraction (Automated) F->G Process Raw Data H Identify Characteristic Absorption Bands G->H I Correlate Bands with Functional Groups H->I J Confirm Molecular Structure I->J

Sources

Application Note & Protocols: Characterizing 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one as a PIM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and metabolism.[1][2] Overexpressed in numerous hematological and solid tumors, PIM kinases represent a high-value therapeutic target in oncology.[3][4] This guide details the application of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, a rhodanine-based compound, as a potent pan-PIM kinase inhibitor.[5][6] We provide a comprehensive overview of the PIM signaling pathway, detailed protocols for in vitro biochemical and cell-based functional assays, and guidance on data interpretation to fully characterize the compound's mechanism of action and anti-cancer activity.

Introduction: The Rationale for Targeting PIM Kinases

PIM kinases are constitutively active proto-oncogenes that lack a regulatory domain, with their activity primarily controlled at the level of transcription and protein stability.[7] They are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[8][9][10] Once expressed, PIM kinases phosphorylate a wide array of substrates involved in critical cellular processes:

  • Inhibition of Apoptosis: PIM kinases phosphorylate and inactivate pro-apoptotic proteins such as BAD (Bcl-2 associated death promoter), thereby promoting cell survival.[3][8]

  • Cell Cycle Progression: They promote cell cycle progression by phosphorylating cell cycle inhibitors like p21Cip1/Waf1 and p27Kip1, marking them for degradation.[3][9]

  • Transcriptional and Translational Control: PIM kinases phosphorylate and enhance the activity of the MYC oncogene and modulate protein synthesis through the mTORC1 pathway by phosphorylating targets like 4E-BP1.[3][9][11]

This central role in promoting tumorigenesis and therapeutic resistance makes the PIM kinase family an attractive target for cancer drug discovery.[2][8]

PIM Kinase Signaling Pathway Overview

The following diagram illustrates the central role of PIM kinases in cell signaling, downstream of cytokine signaling and its impact on key cellular processes.

PIM_Signaling_Pathway cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors (e.g., IL-6, IL-3) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT3 / STAT5 JAK->STAT Phosphorylates & Activates PIM PIM1, PIM2, PIM3 Kinase Expression STAT->PIM Induces Transcription BAD BAD (p-Ser112) PIM->BAD Phosphorylates p27 p27 / p21 (p-Thr145) PIM->p27 Phosphorylates MYC c-MYC (p-Ser62) PIM->MYC Phosphorylates & Stabilizes mTORC1 mTORC1 Signaling (e.g., p-4E-BP1) PIM->mTORC1 Phosphorylates Compound 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one Compound->PIM Inhibits Apoptosis Apoptosis Inhibition BAD->Apoptosis Proliferation Cell Cycle Progression & Proliferation p27->Proliferation MYC->Proliferation mTORC1->Proliferation

Caption: PIM Kinase Signaling and Point of Inhibition.

Compound Profile: this compound

This compound belongs to the rhodanine class of small molecules, which have been identified as a potent scaffold for PIM kinase inhibition.[5][12][13] Rhodanine derivatives are known to act as ATP-competitive inhibitors, binding to the kinase hinge region.[12][14]

PropertyValueSource
IUPAC Name This compound---
Molecular Formula C10H6F3NOS2---
Molecular Weight 293.29 g/mol ---
Core Structure Rhodanine (2-Thioxothiazolidin-4-one)[5]
Known Activity Pan-PIM Kinase Inhibitor[5]

Protocol 2.1: Compound Handling and Preparation

Causality: Proper solubilization and storage are critical for maintaining compound integrity and ensuring reproducible experimental results. Rhodanine-based compounds often have limited aqueous solubility.

  • Primary Stock Solution (10 mM):

    • Weigh the required amount of the compound powder in a sterile microfuge tube.

    • Add 100% dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock from a compound with MW 293.29, dissolve 0.293 mg in 100 µL of DMSO.

    • Vortex thoroughly for 5-10 minutes until the compound is fully dissolved. A brief sonication may aid dissolution.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability (up to 6 months).

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock.

    • Prepare serial dilutions in 100% DMSO first.

    • Further dilute to the final desired concentration in the appropriate assay buffer or cell culture medium. Note: The final concentration of DMSO in the assay should be kept constant across all conditions (including vehicle control) and should typically not exceed 0.5% to avoid solvent-induced toxicity.

Part I: In Vitro Biochemical Characterization

The first step in characterizing a kinase inhibitor is to determine its direct inhibitory activity against the purified kinase enzymes. This confirms target engagement and establishes the compound's potency (IC50) and selectivity.

Protocol 3.1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, resulting in a lower luminescent signal. This method is highly sensitive and suitable for high-throughput screening.

Experimental Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A1 Prepare serial dilutions of inhibitor in DMSO A2 Dilute inhibitor, kinase, substrate, and ATP in assay buffer A1->A2 B1 Add kinase, substrate, and inhibitor to 384-well plate A2->B1 B2 Initiate reaction by adding ATP B1->B2 B3 Incubate at RT (e.g., 60 min) B2->B3 C1 Add ADP-Glo™ Reagent to stop reaction & deplete ATP B3->C1 C2 Incubate at RT (40 min) C1->C2 C3 Add Kinase Detection Reagent to convert ADP to ATP C2->C3 C4 Incubate at RT (30-60 min) C3->C4 C5 Read luminescence C4->C5

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Kinases: Recombinant human PIM1, PIM2, and PIM3.

    • Substrate: Use a generic peptide substrate like PIMtide (ARKRRRHPSGPPTA) or a protein substrate like BAD.[15] The optimal concentration should be determined empirically but is often near the Km value.

    • ATP: The concentration should be at or near the Km for each PIM isoform to accurately determine ATP-competitive inhibition.

    • Inhibitor: this compound, serially diluted in DMSO, then assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of kinase solution to each well.

    • Add 2.5 µL of the inhibitor at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM) or vehicle (DMSO) control.

    • Add 5 µL of a 2X ATP/Substrate mix to initiate the reaction. Final volume: 10 µL.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP produced into ATP and generates a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using "No Kinase" (100% inhibition) and "Vehicle Control" (0% inhibition) wells.

    • Plot the normalized percent inhibition against the log concentration of the inhibitor.

    • Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value.

Part II: Cell-Based Functional Assays

After confirming direct biochemical inhibition, the next step is to assess the compound's activity in a cellular context. These assays determine the compound's ability to cross the cell membrane, engage its target, and elicit a biological response.

Protocol 4.1: Cell Proliferation Assay (CellTiter-Glo® Luminescent Assay)

Principle: This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.[16] A decrease in ATP signifies either cytotoxic or cytostatic effects of the compound.

  • Cell Line Selection: Choose cancer cell lines known to have high PIM kinase expression, such as the acute myeloid leukemia (AML) cell line MOLM-16 or the multiple myeloma line MM1.S.[5][17][18]

  • Procedure:

    • Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).

    • Treat cells with a range of concentrations of the inhibitor (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

    • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to vehicle-treated controls and plotting a dose-response curve.

Protocol 4.2: Target Engagement & Downstream Signaling (Western Blot)

Principle: Western blotting provides direct evidence that the inhibitor is engaging PIM kinases within the cell by measuring the phosphorylation status of known downstream substrates. A potent inhibitor should decrease the phosphorylation of these targets in a dose-dependent manner.

  • Cell Treatment and Lysis:

    • Plate a suitable cell line (e.g., MOLM-16) in a 6-well plate.

    • Treat with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2-4 hours) to observe direct effects on signaling rather than long-term effects on cell viability.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification & SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-BAD (Ser112) [8]

      • Phospho-4E-BP1 (Thr37/46) [5][19]

      • Total PIM1, Total BAD, Total 4E-BP1 (for loading normalization)

      • GAPDH or β-Actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and apply an ECL substrate.

    • Visualize the bands using a chemiluminescence imaging system.

  • Interpretation: A dose-dependent decrease in the signal for p-BAD and p-4E-BP1, without a significant change in the total protein levels, confirms on-target activity of the inhibitor in cells.[5]

References

  • Warfel, N. A., & Kraft, A. S. (2015). PIM kinase (and Akt) biology and signaling in tumors. Pharmacology & Therapeutics, 151, 41–49. [Link]

  • Warfel, N. A., & Kraft, A. S. (2015). PIM kinase (and Akt) biology and signaling in tumors. Arizona Cancer Center. [Link]

  • Panchal, N. K., & Sabina, E. P. (2018). PIM Kinase as an Executional Target in Cancer. Current Drug Targets, 19(14), 1617–1623. [Link]

  • Hartsough, E. J., et al. (2019). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Cancers, 11(7), 967. [Link]

  • Li, Y., et al. (2022). The role of Pim kinase in immunomodulation. Journal of Translational Medicine, 20(1), 1-15. [Link]

  • Nawijn, M. C., et al. (2011). Pim-1 kinase as cancer drug target: An update. Expert Opinion on Therapeutic Targets, 15(3), 325-340. [Link]

  • Sawaguchi, M., et al. (2017). Rational Design of a Potent Pan-Pim Kinases Inhibitor with a Rhodanine-Benzoimidazole Structure. Anticancer Research, 37(10), 5449-5458. [Link]

  • Pfeifer, M. J., et al. (2020). Rhodanine-Based Chromophores – Fast Access to Capable Photoswitches and Application in Light-Induced Apoptosis. ChemRxiv. [Link]

  • Yun, Y., et al. (2021). 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 69(9), 854-861. [Link]

  • Kawatani, M., et al. (2013). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. Journal of Medicinal Chemistry, 56(10), 3789-3801. [Link]

  • Bräuninger, A., et al. (2012). PIM kinases are progression markers and emerging therapeutic targets in diffuse large B-cell lymphoma. British Journal of Cancer, 106(4), 754-762. [Link]

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  • R Discovery. (2021). 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. [Link]

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molecular docking of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Molecular Docking of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale

The compound this compound belongs to the rhodanine class of heterocyclic compounds. The rhodanine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for designing ligands that interact with a wide range of biological targets.[1] Rhodanine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-diabetic properties.[2][3] This wide applicability stems from their ability to engage with diverse protein families, making them attractive candidates for drug discovery and development.[1]

Molecular docking is a powerful computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they form a stable complex.[4] By simulating the interaction at a molecular level, docking helps researchers to understand the structural basis of this interaction, predict the binding affinity, and perform virtual screening of large compound libraries to identify potential drug leads.[5]

This guide provides a comprehensive, step-by-step protocol for conducting a molecular docking study of this compound. We will use a combination of widely adopted and freely available software to ensure the protocol is accessible and reproducible. The chosen target is the tyrosine kinase c-Src, a well-validated target in cancer therapy, against which rhodanine derivatives have shown inhibitory potential.[6]

Principle of the Method: A Look Inside the Algorithm

Molecular docking simulates the process of a ligand approaching the binding site of a protein. This process is governed by two key components: a search algorithm and a scoring function .

  • Search Algorithm: This component explores the conformational space of the ligand within the defined binding site of the receptor. It systematically generates a large number of possible binding poses by rotating and translating the ligand. The flexibility of the ligand (and in some cases, receptor side chains) is a critical factor, as molecules are not rigid entities.[7]

  • Scoring Function: For each generated pose, the scoring function calculates a score that estimates the binding affinity (often represented as binding energy).[8] A lower score typically indicates a more favorable and stable interaction. These functions are mathematical models that approximate the thermodynamics of the binding event, considering forces like hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties.[9]

The ultimate goal is to identify the binding pose with the most favorable score, which is predicted to be the most likely and stable conformation of the ligand-receptor complex.

G cluster_inputs Inputs cluster_process Docking Process cluster_outputs Outputs ligand Ligand Structure (3D Coordinates) docking_engine Docking Engine (e.g., AutoDock Vina) ligand->docking_engine receptor Receptor Structure (PDB File) receptor->docking_engine search_alg Search Algorithm (Generates Poses) docking_engine->search_alg employs scoring_func Scoring Function (Evaluates Poses) search_alg->scoring_func feeds poses to binding_poses Binding Poses (Ranked Conformations) scoring_func->binding_poses ranks binding_scores Binding Affinity Scores (e.g., kcal/mol) scoring_func->binding_scores calculates

Core logic of the molecular docking process.

Materials and Software

This protocol relies on freely accessible software and data repositories, making it a cost-effective approach for computational drug discovery.

Software/ResourcePurposeURL
PubChem Database to obtain the 3D structure of the ligand.[Link]
RCSB Protein Data Bank Repository for the 3D crystal structure of the receptor protein.[Link]
AutoDock Tools (MGLTools) Prepare protein and ligand files (PDBQT format) and set grid box.[Link]
AutoDock Vina The core molecular docking engine for performing the simulation.[Link]
PyMOL Molecular visualization tool for analyzing results and creating images.[Link]

Experimental Workflow Overview

The entire molecular docking procedure can be visualized as a sequential workflow, starting from data acquisition and preparation, moving to the core simulation, and ending with a thorough analysis of the results. This systematic process ensures that each step is correctly performed, leading to a reliable and interpretable outcome.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis start Start ligand_prep Step 1: Ligand Preparation (PubChem -> ADT) start->ligand_prep receptor_prep Step 2: Receptor Preparation (PDB -> ADT) start->receptor_prep grid_gen Step 3: Grid Box Generation (Define Binding Site) ligand_prep->grid_gen receptor_prep->grid_gen run_docking Step 4: Run Docking (AutoDock Vina) grid_gen->run_docking validate Step 5: Protocol Validation (Re-docking) run_docking->validate analyze Step 6: Results Analysis (PyMOL & DLG) validate->analyze end End analyze->end

High-level experimental workflow for molecular docking.

Detailed Step-by-Step Protocols

Protocol 1: Ligand Preparation

Objective: To obtain the 3D structure of the ligand, correct its chemistry, and convert it into the PDBQT format required by AutoDock Vina.

  • Obtain Ligand Structure:

    • Navigate to the PubChem database.

    • Search for "this compound".

    • Download the 3D conformer of the molecule in SDF format.[10]

  • Convert to PDB Format (using PyMOL):

    • Open PyMOL.

    • Go to File > Open and select the downloaded SDF file.

    • Go to File > Export Molecule....

    • Save the molecule as a PDB file (e.g., ligand.pdb).

  • Prepare PDBQT File (using AutoDockTools - ADT):

    • Open ADT.

    • Go to Ligand > Input > Open and select ligand.pdb.[11]

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.[12]

    • Rationale: This process adds Gasteiger charges, defines rotatable bonds (torsions), and merges non-polar hydrogens, which are essential for the Vina scoring function.[13]

Protocol 2: Receptor Preparation

Objective: To download the protein structure, clean it of non-essential molecules, and convert it into the PDBQT format.

  • Obtain Receptor Structure:

    • Navigate to the RCSB PDB database.

    • Search for the PDB ID of the chosen target. For this protocol, we will use c-Src Kinase (PDB ID: 3G6H ).[6]

    • Download the structure in PDB format.

  • Clean the PDB File (using PyMOL or a text editor):

    • Open 3G6H.pdb in PyMOL.

    • Remove water molecules by typing remove solvent in the PyMOL command line.

    • Identify the co-crystallized ligand and any other heteroatoms (ions, cofactors) that are not part of the protein or the active site of interest. Remove them.

    • Save the cleaned protein structure as protein.pdb.

    • Rationale: Water molecules and irrelevant cofactors can interfere with the docking algorithm and produce artifacts. The protein must be isolated for an accurate simulation.[14]

  • Prepare PDBQT File (using ADT):

    • Open ADT.

    • Go to File > Read Molecule and open protein.pdb.

    • Go to Edit > Hydrogens > Add. Select "Polar only" and click OK.[15]

    • Go to Edit > Charges > Add Kollman Charges.

    • Go to Grid > Macromolecule > Choose. Select the protein and click OK.

    • Save the prepared protein as protein.pdbqt.[10]

Protocol 3: Docking Simulation with AutoDock Vina

Objective: To define the binding site and run the docking calculation.

  • Define the Binding Site (Grid Box Generation in ADT):

    • In ADT, with protein.pdbqt loaded, go to Grid > Grid Box.

    • A box will appear around the protein. This box defines the search space for the ligand.

    • Adjust the center and dimensions of the box to encompass the known active site of the protein. A good starting point is to center the box on the position of the original co-crystallized ligand.[16]

    • Note down the center coordinates (x, y, z) and dimensions (x, y, z) in Ångströms. For 3G6H, a reasonable center might be around the co-crystallized inhibitor.

  • Create the Configuration File:

    • Open a text editor and create a file named conf.txt.

    • Add the following lines, replacing the values with those from the previous step:

    • Scientist's Note: The exhaustiveness parameter controls the computational effort of the search. Higher values increase the chances of finding the best binding mode but take longer. A value of 8 is a good balance for standard docking.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable.

    • Execute the following command:[17] ./vina --config conf.txt

Protocol 4: Analysis and Validation

Objective: To validate the docking protocol, analyze the binding poses, and visualize the interactions.

  • Protocol Validation (Self-Validating System):

    • Before trusting the results for your test ligand, the docking protocol itself must be validated.[18]

    • Re-docking: Extract the co-crystallized ligand from the original PDB file (3G6H.pdb), prepare it as a PDBQT file, and dock it back into its own binding site using the exact same grid box parameters.

    • RMSD Calculation: Superimpose the top-ranked pose from the re-docking experiment with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[19]

  • Analyze Docking Results:

    • Binding Affinity: Open the results.log file. The top of the file will show a table with the binding affinities (in kcal/mol) for the top poses. The most negative value represents the strongest predicted binding affinity.[8][20]

    • Visualize Poses: Open PyMOL and load protein.pdbqt and the output file results.pdbqt. The output file contains multiple binding poses. You can view each one to analyze its orientation in the active site.[5][21]

    • Identify Interactions: Focus on the top-ranked pose (Mode 1). Use PyMOL's visualization tools to identify key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking between the ligand and the protein's amino acid residues.[9][22]

Data Presentation and Interpretation

The primary quantitative outputs from AutoDock Vina are the binding affinity scores. These should be tabulated for clear comparison.

Pose (Mode)Binding Affinity (kcal/mol)RMSD from Best Mode (l.b. / u.b.)Key Interacting Residues (Example)
1-9.50.000 / 0.000MET-341, LYS-295, ASP-404
2-9.21.854 / 2.431MET-341, GLU-310, THR-338
3-9.02.103 / 3.015LEU-273, VAL-281, ALA-403
...9-8.13.456 / 5.123...

Interpretation:

  • The Binding Affinity is a prediction of the binding energy. A more negative value suggests a more potent inhibitor. This allows for the ranking of different compounds in virtual screening campaigns.[8]

  • Interacting Residues provide critical insight into the mechanism of binding. Identifying key hydrogen bonds or hydrophobic contacts can guide future chemical modifications to improve the ligand's affinity and selectivity.[6]

Conclusion

This application note provides a validated, step-by-step protocol for performing against the c-Src kinase. By following these methodologies, researchers can effectively predict binding modes, estimate binding affinities, and gain valuable structural insights to guide rational drug design efforts. The emphasis on protocol validation ensures a high degree of confidence in the generated results, a cornerstone of robust computational science.[19][23] The integration of freely available yet powerful software tools makes this workflow accessible to a broad range of scientists in both academic and industrial settings.

References

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  • Pegasus. (2021). How can I validate docking result without a co-crystallized ligand? ResearchGate. [Link]

  • Popiołek, Ł. (2022). Anticancer Profile of Rhodanines. Encyclopedia, 2(3), 1269-1288. [Link]

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  • Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • PymolBiomoleculesTutorials. (2020). Autodock Tutorial easy for beginners Ligand Preparation. YouTube. [Link]

  • Bioinformatics Review. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Bioinformatics Review. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. [Link]

  • Faiza, M. (2024). Video Tutorial: Autodock Vina Result Analysis with PyMol. Bioinformatics Review. [Link]

  • Dr. S. S. V. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Bio-IT. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]

  • Forli Lab. (2021). AutoDock Vina: Molecular docking program. AutoDock Vina Documentation. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]

  • Kumar, A., et al. (2022). Design Molecular Modelling and Biological Studies of Thiazolidinone Derivatives with Their Target Proteins. AIP Conference Proceedings, 2393, 020029. [Link]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. [Link]

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  • The University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking. Faculty of Biology, Medicine and Health. [Link]

  • Trott, O. (2020). AutoDock Vina Manual. The Scripps Research Institute. [Link]

  • Rauf, A., et al. (2022). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. ACS Omega, 7(30), 26353–26362. [Link]

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  • Ramachandran, S., & Aanandhi, M. V. (2022). Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Derivatives. Journal of Pharmaceutical Research International, 34(20A), 30-46. [Link]

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Application Notes & Protocols: QSAR-Guided Drug Discovery of 2-Thioxo-1,3-thiazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Thiazolidinone Scaffold and the Power of QSAR

The 2-thioxo-1,3-thiazolidin-4-one, commonly known as the rhodanine scaffold, is a privileged heterocyclic structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme-specific inhibitory actions.[1][2] This versatility stems from the scaffold's capacity for chemical modification at multiple positions, allowing for the fine-tuning of steric, electronic, and hydrophobic properties to optimize interactions with biological targets.

However, synthesizing and screening vast libraries of these derivatives is a resource-intensive endeavor. This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool. QSAR provides a rational, computational framework to correlate the chemical structure of molecules with their biological activities.[3] By building predictive mathematical models, QSAR enables researchers to prioritize the synthesis of the most promising candidates, understand the key molecular features driving activity, and ultimately accelerate the drug discovery process.[3]

This guide provides a comprehensive overview and detailed protocols for conducting QSAR studies on 2-thioxo-1,3-thiazolidin-4-one derivatives. It is designed to be a practical resource, blending theoretical principles with field-proven methodologies to ensure the development of robust, predictive, and interpretable models.

Pillar 1: The QSAR Workflow - A Strategic Overview

A successful QSAR study is not merely a statistical exercise but a systematic process that requires careful planning and execution. The causality behind each step is critical for building a model that is not only statistically sound but also mechanistically informative.

QSAR_Workflow cluster_data Data Curation cluster_descriptors Descriptor Calculation cluster_model Model Development & Validation cluster_application Application & Interpretation DataCollection 1. Data Set Collection DataCuration 2. Structure & Activity Curation DataCollection->DataCuration Standardize DescriptorGen 3. Molecular Descriptor Generation DataCuration->DescriptorGen Input Structures DescriptorSelection 4. Feature Selection DescriptorGen->DescriptorSelection Reduce Dimensionality ModelBuilding 5. Model Building DescriptorSelection->ModelBuilding Optimized Descriptors ModelValidation 6. Rigorous Validation ModelBuilding->ModelValidation Assess Robustness Interpretation 7. Mechanistic Interpretation ModelValidation->Interpretation Trustworthy Model Prediction 8. Virtual Screening & New Compound Design Interpretation->Prediction Design Hypothesis

Caption: High-level overview of the QSAR modeling workflow.

Pillar 2: Data Set Preparation and Curation

The foundation of any QSAR model is the quality of the input data. The principle of "garbage in, garbage out" is particularly resonant here. A well-curated dataset of 2-thioxo-1,3-thiazolidin-4-one derivatives with consistently measured biological activity is paramount.

Protocol 1: Assembling and Curating the Dataset
  • Data Collection:

    • Gather a series of 2-thioxo-1,3-thiazolidin-4-one analogues from literature or internal databases.

    • Causality: It is crucial that the biological activity data (e.g., IC₅₀, MIC) was determined using a single, consistent assay protocol to avoid introducing experimental variability into the model.

    • Ensure the dataset is congeneric, meaning the compounds share a common core scaffold.

  • Structural Standardization:

    • Draw each molecule in a 2D chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert all structures to a uniform format, such as SMILES (Simplified Molecular Input Line Entry System).

    • Carefully check for and correct any errors in stereochemistry, tautomeric forms, and protonation states. Standardize structures to their most likely physiological state.

  • Activity Data Transformation:

    • Biological activity data often spans several orders of magnitude. To create a more linear relationship with descriptors, convert activity values to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀ in M)).

    • Causality: This transformation normalizes the data distribution, which is a prerequisite for many statistical modeling techniques like Multiple Linear Regression (MLR).

  • Dataset Splitting:

    • Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%).

    • Causality: The training set is used to build the model. The test set, which the model has not "seen" during development, is used for external validation to provide an unbiased assessment of its predictive power on new compounds.

    • Employ a rational splitting method (e.g., Kennard-Stone algorithm) to ensure that both the training and test sets span the entire chemical and activity space of the original dataset.

Pillar 3: Molecular Descriptor Calculation

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The selection of appropriate descriptors is key to capturing the features that govern the biological activity of the thiazolidinone derivatives.

Descriptor Classes Relevant to Thiazolidinones
Descriptor ClassDescription & ExamplesRationale for Thiazolidinones
0D/1D Descriptors Based on the molecular formula. Examples: Molecular Weight, Atom Counts, Bond Counts.Provides basic information about the size and composition of substituents.
2D Descriptors Derived from the 2D representation (graph) of the molecule. Examples: Topological Indices (e.g., Kier's shape indices κα₃, Valence connectivity indices ¹Χᵛ, ²Χᵛ), Electrotopological State (E-state) indices .[4][5]These descriptors encode information about molecular size, shape, branching, and the electronic environment of atoms, which are critical for receptor binding.
3D Descriptors Require a 3D conformation of the molecule. Examples: RDF descriptors (e.g., RDF060p), Geometrical descriptors (e.g., molecular surface area, volume).[6][7]Account for the spatial arrangement of atoms, which is crucial for understanding how a molecule fits into a binding pocket.
Physicochemical Describe physicochemical properties. Examples: LogP (lipophilicity), Molar Refractivity.[5]Lipophilicity (LogP) is often critical for membrane permeation and reaching intracellular targets.
Quantum Chemical Derived from quantum mechanical calculations. Examples: HOMO/LUMO energies , Dipole Moment, Total Energy (Te).[4][8]These descriptors relate to the electronic structure and reactivity of the molecule, which can be important for forming key interactions (e.g., hydrogen bonds, π-π stacking) with a biological target.[6][8]
Protocol 2: Descriptor Calculation and Selection
  • Structure Optimization (for 3D Descriptors):

    • For each molecule, generate a low-energy 3D conformation using a molecular mechanics force field (e.g., MMFF94) or semi-empirical quantum methods.

    • Causality: An accurate 3D structure is essential for calculating reliable 3D descriptors.

  • Descriptor Calculation:

    • Use specialized software to calculate a wide range of descriptors for all molecules in the dataset.

    • Recommended Software:

      • Dragon: A comprehensive commercial software for calculating thousands of descriptors.

      • PaDEL-Descriptor: A free, open-source option.[4]

      • QSARINS: Software that integrates descriptor calculation with model building and validation.[9]

      • CORAL: Free software that generates its own optimal descriptors using a Monte Carlo method.

  • Data Pre-processing and Feature Selection:

    • Remove constant and near-constant descriptors (descriptors with little to no variation across the dataset).

    • Remove highly inter-correlated descriptors (e.g., |r| > 0.9). Causality: Including highly correlated descriptors can lead to model instability and overfitting.

    • Use a feature selection algorithm (e.g., Genetic Algorithm, Stepwise Regression) to identify a small subset of descriptors that are most relevant to the biological activity.[4] This is crucial for creating a simple, interpretable, and robust model.

Pillar 4: Model Development and Rigorous Validation

With a curated dataset and a selected set of descriptors, the next step is to build the mathematical model. The choice of algorithm depends on the complexity of the structure-activity relationship.

Validation cluster_internal Internal Validation cluster_external External Validation QSAR_Model Developed QSAR Model (Using Training Set) LOO Leave-One-Out (LOO) Cross-Validation (Q²) QSAR_Model->LOO Tests Robustness LMO Leave-Many-Out (LMO) Cross-Validation QSAR_Model->LMO Y_Scrambling Y-Randomization (Permutation Test) QSAR_Model->Y_Scrambling Tests for Chance Correlation Test_Set Prediction on External Test Set (R²pred) QSAR_Model->Test_Set Tests Predictive Power

Caption: Internal and external validation are essential for a trustworthy QSAR model.

Common Modeling Techniques
  • Multiple Linear Regression (MLR): Creates a simple, interpretable linear equation. Best for when the relationship between descriptors and activity is linear.

  • Partial Least Squares (PLS): A linear regression method that is well-suited for datasets with more descriptors than compounds and when descriptors are inter-correlated.

  • Machine Learning Methods: Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships but may be less interpretable.

Protocol 3: Building and Validating the QSAR Model
  • Model Generation:

    • Using the training set and the selected descriptors, apply your chosen algorithm (e.g., MLR) to generate the QSAR equation.

    • Example from Literature: A QSAR model for the antimicrobial activity of 4-thiazolidinones identified the importance of topological and electronic parameters.[4]

      • pMIC = 0.54 * (1)Χ(v) - 0.28 * (2)Χ(v) + 0.001 * Te - 0.003 * Cos E + 2.11[4]

  • Internal Validation (Assessing Robustness):

    • Perform Leave-One-Out (LOO) cross-validation . This involves systematically removing one compound from the training set, rebuilding the model with the remaining compounds, and predicting the activity of the removed compound. This is repeated for every compound.

    • The resulting cross-validated correlation coefficient (Q² or Q²_LOO) is a measure of the model's internal predictive ability. A high Q² (e.g., > 0.6) indicates a robust model.[6][10]

  • Y-Randomization (Checking for Chance Correlation):

    • Randomly shuffle the biological activity values in the training set and rebuild the QSAR model with the original descriptor values. Repeat this process multiple times.

    • Causality: A valid model should produce very low R² and Q² values for the scrambled data. If a model with high statistical quality is obtained, it indicates that the original model was likely the result of a chance correlation.

  • External Validation (Assessing Predictive Power):

    • Use the final, validated model (built using the entire training set) to predict the activity of the compounds in the external test set.

    • Calculate the predictive R² (R²pred). A high value (e.g., > 0.6) indicates that the model can accurately predict the activity of new, unseen compounds.

Key Statistical Metrics for Model Acceptance
ParameterSymbolAcceptance ThresholdDescription
Coefficient of Determination> 0.7Measures the goodness-of-fit for the training set.
Cross-validated R² (LOO)> 0.6Measures the internal predictive ability (robustness).[6][10]
Predictive R² (External Test Set)R²pred> 0.6Measures the ability to predict new compounds.

Pillar 5: Model Interpretation and Application

A statistically valid QSAR model is a powerful tool for guiding drug design. Interpreting the model provides insights into the Structure-Activity Relationships (SAR).

  • Descriptor Interpretation: Analyze the descriptors in the final QSAR equation.

    • Positive Coefficient: An increase in the value of this descriptor leads to an increase in biological activity.

    • Negative Coefficient: An increase in the value of this descriptor leads to a decrease in biological activity.

  • Example Interpretation: In a study of rhodanine derivatives as anticancer agents, the model included descriptors MATS2e, MATs7e, and RDF060p.[6][7] These descriptors suggested that the presence of atoms with higher polarizability (like sulfur or oxygen) in the outer regions of the molecule was important for activity. This finding was corroborated by molecular docking studies, which showed key interactions involving oxygen and sulfur atoms of the rhodanine scaffold with the target protein.[6][7]

  • Virtual Screening: The validated QSAR model can be used to predict the activity of a large virtual library of novel 2-thioxo-1,3-thiazolidin-4-one derivatives before synthesis.

  • De Novo Design: The insights gained from the model can guide the rational design of new derivatives with enhanced potency by modifying the scaffold with substituents that favorably modulate the key descriptors.

References

  • Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846.

  • Gramatica, P., Chirico, N., Papa, E., Cassani, S., & Kovarich, S. (2013). QSARINS: A new software for the development, analysis, and validation of QSAR MLR models. Journal of Computational Chemistry, 34(24), 2121-2132.

  • Todeschini, R., & Consonni, V. (2009).
  • Rastija, V., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Molnar, M. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7).

  • Deep, A., Kumar, P., Narasimhan, B., Ramasamy, K., Mani, V., Mishra, R. K., & Majeed, A. B. A. (2015). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances, 5(118), 97899-97911.

  • Request PDF. (2022, August 9). 2D-QSAR and Molecular Docking Studies of N-Substituted Rhodanine Derivatives as Potent Cytotoxic Agents. ResearchGate.

  • Deep, A., Kumar, P., Narasimhan, B., Ramasamy, K., Mani, V., Mishra, R. K., & Majeed, A. B. A. (2015). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of thiazolidin-4-one derivatives. Current Topics in Medicinal Chemistry, 15(11), 990-1002.

  • Narasimhan, B., Kumar, P., & Sharma, D. (2012). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of thiazolidin-4-ones clubbed with quinazolinone. Medicinal Chemistry Research, 21(11), 3825-3841.

  • Kumar, P., & Narasimhan, B. (2011). QSAR Studies of Thiazolidinone Derivatives as Antimicrobial Agents. Der Pharma Chemica, 3(6), 481-491.

  • Deep, A., Kumar, P., Narasimhan, B., Ramasamy, K., Mani, V., Mishra, R. K., & Majeed, A. B. A. (2015). Synthesis, Antimicrobial, Anticancer Evaluation of 2-(aryl)-4-Thiazolidinone Derivatives and their QSAR Studies. Current Topics in Medicinal Chemistry, 15(11), 990-1002.

  • Kumar, A., & Rajput, C. S. (2019). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Journal of Pharmaceutical Sciences, 5(1), 1-25.

  • Wang, Y., Zhang, Y., & Chen, Y. (2011). 3D-QSAR Studies on Thiazolidin-4-one S1P1 Receptor Agonists by CoMFA and CoMSIA. International Journal of Molecular Sciences, 12(7), 4386-4405.

  • Sharma, S., & Kumar, A. (2014). QSAR studies for some thiazolidine-2, 4-dione derivatives as PIM-2 kinase inhibitors. Medicinal Chemistry Research, 23(1), 137-150.

  • Geronikaki, A., et al. (2020). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 25(17), 3984.

  • Chitre, T., Patil, S., Sujalegaonkar, A. G., & Asgaonkar, K. D. (n.d.). Results of 2D and 3D QSAR for thiazolidinone derivatives. ResearchGate.

  • Manjal, S., et al. (2017). 4-Thiazolidinone derivatives: Synthesis, antimicrobial, anticancer evaluation and QSAR studies. ResearchGate.

  • Szychowski, K. A., & Gmiński, J. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6461.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to streamline your experimental workflow and enhance reaction outcomes.

Introduction

This compound is a rhodanine derivative of significant interest in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the reactivity of the starting materials and the stability of the final product, presenting unique challenges in its synthesis. This guide provides a comprehensive resource to navigate these challenges and optimize your synthetic protocol.

Synthetic Pathway Overview

The most common and efficient method for the synthesis of 2-thioxo-3-aryl-1,3-thiazolidin-4-ones is the condensation reaction between an aryl isothiocyanate and a mercaptoacetic acid derivative. For our target molecule, this involves the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with thioglycolic acid.

Synthesis_Pathway cluster_reactants Starting Materials A 4-(Trifluoromethyl)phenyl isothiocyanate C 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one A->C B Thioglycolic Acid B->C caption General synthetic scheme.

Caption: General synthetic scheme.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-(Trifluoromethyl)phenyl isothiocyanate

  • Thioglycolic acid (mercaptoacetic acid)

  • Anhydrous solvent (e.g., toluene, ethanol, or a mixture)

  • Base catalyst (e.g., triethylamine, piperidine, or sodium acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)phenyl isothiocyanate (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add thioglycolic acid (1.1 equivalents) followed by the base catalyst (0.1-0.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux. The optimal temperature and reaction time will depend on the solvent and catalyst used. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Materials: The purity of 4-(trifluoromethyl)phenyl isothiocyanate is crucial. Impurities can lead to side reactions. 2. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 4. Ineffective Catalyst: The chosen base catalyst may not be strong enough or may be poisoned by impurities.1. Verify Purity: Check the purity of the isothiocyanate by NMR or GC-MS. Purify by distillation or recrystallization if necessary. 2. Solvent Screening: Experiment with different anhydrous solvents such as toluene, ethanol, or DMF. A solvent screen can significantly impact yield.[1] 3. Temperature Optimization: Systematically vary the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction by TLC. 4. Catalyst Screening: Try different base catalysts like triethylamine, piperidine, or sodium acetate. The choice of catalyst can be critical for this reaction.[1]
Formation of Multiple Byproducts 1. Side Reactions: The electron-withdrawing nature of the trifluoromethyl group can promote side reactions. 2. Hydrolysis: The thiazolidinone ring can be susceptible to hydrolysis, especially in the presence of water and acid/base.[2] 3. Dimerization/Polymerization: Under certain conditions, the starting materials or product may undergo self-condensation.1. Control Stoichiometry and Temperature: Use a slight excess of thioglycolic acid and maintain a consistent temperature. 2. Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to minimize hydrolysis. 3. Reaction Monitoring: Closely monitor the reaction by TLC to stop it once the main product is formed and before significant byproduct formation occurs.
Difficulty in Product Purification 1. Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography challenging. 2. Poor Crystallization: The product may be an oil or may not crystallize easily from common solvents.1. Optimize Chromatography: Use a different eluent system for column chromatography. A gradient elution might be necessary. HPLC can also be an option for purification.[3] 2. Recrystallization Solvent Screen: Try a variety of solvents or solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. Trituration with a non-polar solvent like hexane can sometimes help solidify an oily product.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base catalyst in this reaction?

The base catalyst is crucial for deprotonating the thiol group of thioglycolic acid, making it a more potent nucleophile to attack the electrophilic carbon of the isothiocyanate. It also facilitates the final cyclization step.

Q2: How does the trifluoromethyl group affect the synthesis?

The electron-withdrawing trifluoromethyl group makes the phenyl isothiocyanate more electrophilic, which can increase the rate of the initial nucleophilic attack. However, it can also influence the stability of intermediates and the final product, potentially leading to different side reaction pathways compared to analogues with electron-donating groups.

Q3: My product appears as a yellow oil and won't solidify. What should I do?

First, ensure that all solvent has been removed under high vacuum. If it remains an oil, try triturating it with a cold, non-polar solvent like hexane or pentane. This can sometimes induce crystallization. If that fails, purification by column chromatography is the next best step.

Q4: How can I confirm the structure of my final product?

The structure of this compound can be confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-Thioxo-3-aryl-1,3-thiazolidin-4-one Synthesis

Aryl Isothiocyanate Solvent Catalyst Temperature Reaction Time Yield (%) Reference
4-Chlorophenyl isothiocyanateEthanolTriethylamineReflux6 h85[General Protocol]
4-Methoxyphenyl isothiocyanateToluenePiperidineReflux8 h78[General Protocol]
4-(Trifluoromethyl)phenyl isothiocyanateEthanolSodium AcetateReflux4 h(Requires optimization)[General Protocol]

Note: The data in this table is illustrative and based on general protocols for similar compounds. Optimization for the specific synthesis of this compound is necessary.

Visualizing the Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting cluster_result Result Start Start Synthesis Reaction Reaction of Isothiocyanate and Thioglycolic Acid Start->Reaction Workup Work-up and Isolation Reaction->Workup Crude Crude Product Workup->Crude Analysis Analyze Crude Product (TLC, NMR) Crude->Analysis Problem Problem Identified? Analysis->Problem LowYield Low Yield Problem->LowYield Yes Impure Impure Product Problem->Impure Yes PureProduct Pure Product Problem->PureProduct No Optimize Optimize Conditions (Temp, Solvent, Catalyst) LowYield->Optimize Purify Purification (Recrystallization, Chromatography) Impure->Purify Optimize->Reaction Purify->PureProduct caption Troubleshooting workflow.

Caption: Troubleshooting workflow.

References

  • Shelke, et al. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. Retrieved from [Link]

  • Kandeel, K. A. (2006). Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ARKIVOC, 2006(x), 1-6.
  • A Convenient Synthesis of N-Substituted 2-Thioxo-1,3-thiazolidin-4-ones. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2,3-diaryl-1,3-thiazolidine-4-one derivatives as selective cyclooxygenase (COX-2) inhibitors. (2007). PubMed. Retrieved from [Link]

  • Separation of 4-Thiazolidinone, 3-ethyl-2-thioxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (2016). PMC. Retrieved from [Link]

  • Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(4), 1239-1253.
  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PubMed Central. Retrieved from [Link]

  • Sayyed, M., Mokle, S., Bokhare, M., Mankar, A., Surwase, S., Bhusare, S., & Vibhute, Y. (2006). Synthesis of some new 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents. ARKIVOC, 2006(xv), 187-192.
  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2022). MDPI. Retrieved from [Link]

  • Sulfur- and DABCO-Promoted Reaction between Alkylidene Rhodanines and Isothiocyanates. (2022). NIH. Retrieved from [Link]

  • Hydrolysis to the known 3-aryl-thiazolidine-2,4-diones. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2018). ScienceDirect. Retrieved from [Link]

  • Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. (n.d.). Impactfactor. Retrieved from [Link]

  • 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. (2009). NIH. Retrieved from [Link]

  • Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. (2023). PMC. Retrieved from [Link]

  • Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. (2024). MDPI. Retrieved from [Link]

  • SYNTHESIS OF SOME RHODANINE DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Thioxo-1,3-thiazolidin-4-one. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. (2012). Oriental Journal of Chemistry. Retrieved from [Link]

  • NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. (2024). IJNRD. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the knowledge to improve your reaction yields and obtain a high-purity final product.

Introduction to the Synthesis

The synthesis of this compound, a rhodanine derivative, is a valuable reaction in medicinal chemistry due to the broad biological activities of this class of compounds. The most common and direct route involves the condensation reaction between 4-(trifluoromethyl)phenyl isothiocyanate and 2-mercaptoacetic acid (thioglycolic acid). While seemingly straightforward, this reaction can present challenges that may lead to suboptimal yields and purification difficulties. This guide will walk you through the intricacies of this synthesis, providing practical solutions to common problems.

The core of this synthesis is the nucleophilic attack of the sulfur atom of 2-mercaptoacetic acid on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the thiazolidinone ring. The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring enhances the electrophilicity of the isothiocyanate, which can influence the reaction rate and the propensity for side reactions.[1]

Experimental Protocol: A Validated Starting Point

This section provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to this protocol should provide a solid foundation for achieving a successful outcome.

Reagents and Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
4-(Trifluoromethyl)phenyl isothiocyanateC₈H₄F₃NS203.193.0 mmol (609 mg)≥98%
2-Mercaptoacetic acid (Thioglycolic acid)C₂H₄O₂S92.123.25 mmol (300 mg)≥98%
MethanolCH₃OH32.0410 mLAnhydrous
WaterH₂O18.0220 mLDeionized

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and flask

  • Filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a 50 mL round-bottom flask, add 4-(trifluoromethyl)phenyl isothiocyanate (609 mg, 3.0 mmol) and 2-mercaptoacetic acid (300 mg, 3.25 mmol).

  • Add methanol (10 mL) and water (20 mL) to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux and maintain it for 4 hours with continuous stirring.[2]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The starting materials should be consumed, and a new spot corresponding to the product should appear.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product should precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any remaining water-soluble impurities.

  • Dry the product, preferably in a vacuum oven at a moderate temperature (e-g., 40-50 °C), until a constant weight is achieved.

  • Determine the yield and characterize the product (e.g., by melting point, NMR, and IR spectroscopy).

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process, from the initial reactants to the final purified product.

SynthesisWorkflow Reactants Starting Materials: - 4-(Trifluoromethyl)phenyl isothiocyanate - 2-Mercaptoacetic acid Reaction Reaction: - Methanol/Water - Reflux for 4h Reactants->Reaction TLC Reaction Monitoring: - TLC analysis Reaction->TLC TLC->Reaction Incomplete Workup Work-up: - Cooling - Precipitation TLC->Workup Complete Purification Purification: - Filtration - Washing with water Workup->Purification Product Final Product: 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one Purification->Product

Caption: A flowchart of the synthesis of this compound.

Troubleshooting Guide: Addressing Common Challenges

This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield is a common frustration in organic synthesis. Several factors could be contributing to this issue in the synthesis of your target rhodanine derivative.

  • Purity of Starting Materials: Impurities in either the 4-(trifluoromethyl)phenyl isothiocyanate or 2-mercaptoacetic acid can lead to side reactions, consuming your reactants and reducing the yield of the desired product. The isothiocyanate can be particularly susceptible to hydrolysis if exposed to moisture over time.

    • Solution: Ensure you are using high-purity, and preferably freshly opened or properly stored, reagents. If you suspect the purity of your starting materials, consider purifying them before use. 2-mercaptoacetic acid can be distilled under reduced pressure, and the isothiocyanate can be purified by distillation or chromatography if necessary.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress meticulously using TLC. If you observe unreacted starting materials after the recommended 4-hour reflux, you can try extending the reaction time. However, prolonged heating can sometimes lead to product degradation, so it's a trade-off to consider.

  • Suboptimal Reaction Temperature: While reflux is generally effective, the optimal temperature can sometimes be solvent-dependent.

    • Solution: Ensure your reaction is maintaining a consistent reflux temperature. If using a different solvent system, you may need to adjust the temperature accordingly. Some rhodanine syntheses benefit from slightly lower or higher temperatures. For instance, some procedures report heating at 120-130°C in the absence of a solvent.[3]

  • Presence of Moisture: Water can hydrolyze the isothiocyanate to the corresponding amine, which will not participate in the desired reaction.[4][5]

    • Solution: While the provided protocol uses a water-methanol mixture, using anhydrous methanol for the initial dissolution of the isothiocyanate before adding water might be beneficial. Ensure all your glassware is thoroughly dried before starting the reaction.

  • Product Loss During Work-up and Purification: A significant amount of product can be lost during filtration and washing if it has some solubility in the wash solvent.

    • Solution: When washing the crude product, use ice-cold water to minimize solubility losses. Ensure you are not using an excessive amount of solvent for washing. If the product is still in solution after cooling, you can try to induce precipitation by adding a small seed crystal or by reducing the solvent volume using a rotary evaporator.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of by-products. What are these impurities and how can I avoid them?

Answer:

The formation of by-products is a common challenge that can complicate purification and lower your yield. Here are some likely culprits and how to mitigate their formation:

  • Hydrolysis of Isothiocyanate: As mentioned, 4-(trifluoromethyl)phenyl isothiocyanate can react with water to form 4-(trifluoromethyl)aniline. This amine will not participate in the cyclization reaction.

    • Mechanism: R-N=C=S + H₂O → [R-NH-C(=S)OH] → R-NH₂ + COS

    • Mitigation: Minimize the exposure of the isothiocyanate to moisture. Using a higher ratio of methanol to water in the solvent system could potentially reduce the rate of hydrolysis.

  • Formation of Dithiocarbamate Salts: The initial reaction between the isothiocyanate and 2-mercaptoacetic acid forms a dithiocarbamate intermediate. Under certain conditions, this intermediate may not efficiently cyclize and can remain as an impurity.

    • Mitigation: Ensure adequate heating and reaction time to promote the intramolecular cyclization. The presence of a mild acid or base catalyst can sometimes facilitate this step, although it is not explicitly required in the provided protocol.

  • Self-Condensation or Polymerization: Although less common under these conditions, isothiocyanates can undergo self-polymerization, especially at high temperatures or in the presence of certain catalysts.

    • Mitigation: Adhere to the recommended reaction temperature and avoid excessively long reaction times.

Question 3: My final product is difficult to purify. What are the best methods for obtaining a high-purity sample?

Answer:

Purification of rhodanine derivatives can sometimes be challenging due to their polarity and potential for co-precipitation with by-products.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Selection: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For rhodanine derivatives, common recrystallization solvents include ethanol, methanol, acetic acid, or mixtures of these with water.[3] Given the trifluoromethyl group, which increases lipophilicity, you might also explore solvent systems like ethyl acetate/hexane or dichloromethane/hexane.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative.

    • Stationary Phase: Silica gel is the most common stationary phase for this class of compounds.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for the mobile phase. The polarity can be adjusted based on the TLC analysis of your crude product. The trifluoromethyl group may require a slightly less polar eluent compared to non-fluorinated analogs.

  • Washing: Thoroughly washing the crude product on the filter with an appropriate solvent can remove many impurities.

    • Solvent Choice: The wash solvent should be one in which your product is insoluble, but the impurities are soluble. Cold water is a good initial choice to remove water-soluble by-products. You could also consider a small wash with a cold, non-polar solvent like hexane to remove non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the trifluoromethyl group on the phenyl ring in this reaction?

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. Its presence on the phenyl ring has several effects:

  • Increased Reactivity: It makes the carbon atom of the isothiocyanate group more electrophilic, which can increase the rate of the initial nucleophilic attack by 2-mercaptoacetic acid.[1]

  • Influence on Solubility: The CF₃ group generally increases the lipophilicity of a molecule, which can affect its solubility in different solvents. This is an important consideration for both the reaction solvent and the choice of recrystallization solvent.[6]

  • Potential for Side Reactions: The increased electrophilicity could also make the isothiocyanate more susceptible to nucleophilic attack by other species present in the reaction mixture, such as water, potentially leading to a higher incidence of hydrolysis.

Q2: Can I use a catalyst to improve the reaction?

While the provided protocol does not explicitly use a catalyst, the synthesis of thiazolidinones can sometimes be facilitated by the addition of a weak base or acid.

  • Base Catalysis: A weak base like triethylamine or sodium acetate can deprotonate the carboxylic acid of 2-mercaptoacetic acid, making the thiolate a more potent nucleophile. However, a strong base should be avoided as it can promote side reactions.

  • Acid Catalysis: A catalytic amount of a weak acid can protonate the nitrogen of the isothiocyanate, further activating the carbon for nucleophilic attack.

If you choose to explore the use of a catalyst, it is recommended to start with a small-scale trial and carefully monitor the reaction for the formation of by-products.

Q3: How stable is the final product, and how should it be stored?

Rhodanine derivatives are generally stable crystalline solids. However, like many organic compounds, they can be susceptible to degradation over long periods, especially if exposed to light, heat, or moisture. It is recommended to store the purified this compound in a tightly sealed container in a cool, dark, and dry place.

References

  • Chemical Papers. Synthesis of thiohydantoin and rhodanine derivatives from 4-substituted cinnamoyl isothiocyanates. Available from: [Link]

  • MDPI. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Available from: [Link]

  • ACS Publications. Sulfur- and DABCO-Promoted Reaction between Alkylidene Rhodanines and Isothiocyanates: Access to Aminoalkylidene Rhodanines. Available from: [Link]

  • RSC Publishing. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Available from: [Link]

  • ResearchGate. The preparation and reactions of some rhodanines. Available from: [Link]

  • PubMed. Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. Available from: [Link]

  • ResearchGate. Highly efficient microwave synthesis of rhodanine and 2-thiohydantoin derivatives and determination of relationships between their chemical structures and antibacterial activity. Available from: [Link]

  • ResearchGate. SYNTHESIS OF SOME RHODANINE DERIVATIVES. Available from: [Link]

  • ResearchGate. A simple and effective approach to the synthesis of rhodanine derivatives via three-component reactions in water. Available from: [Link]

  • PubMed. Thiazolidin-4-one formation. Mechanistic and synthetic aspects of the reaction of imines and mercaptoacetic acid under microwave and conventional heating. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate. Available from: [Link]

  • Nature. Rhodanine Hydrolysis Leads to Potent Thioenolate Mediated metallo-β-lactamase Inhibition. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the synthesis of bis-rhodanine 3a at room temperature under conventional (Conv.) and ultrasound (US) methods a. Available from: [Link]

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  • National Institutes of Health. Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. Available from: [Link]

  • Chemical Methodologies. Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Available from: [Link]

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  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • ResearchGate. Optimization of Rhodium-Based Catalysts for Mixed Alcohol Synthesis – 2012 Progress Report. Available from: [Link]

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  • National Institutes of Health. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. Available from: [Link]

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Technical Support Center: Synthesis of Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of rhodanine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these versatile heterocyclic compounds. Rhodanine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, their synthesis can present several challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis in your laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield of 5-Arylidenerhodanine Product in Knoevenagel Condensation

Question: I am performing a Knoevenagel condensation between a substituted benzaldehyde and rhodanine, but my product yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the Knoevenagel condensation for 5-arylidenerhodanine synthesis are a frequent issue.[3] The reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, like rhodanine.[4][5] Several factors can contribute to poor yields:

  • Inadequate Catalyst: The choice and amount of catalyst are crucial. While various bases can be used, their strength and concentration can significantly impact the reaction rate and equilibrium.

  • Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. Insufficient heating may lead to an incomplete reaction, while prolonged heating or excessively high temperatures can cause degradation of starting materials or the product.[6]

  • Poor Solubility of Reactants: If the aldehyde or rhodanine is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

  • Side Reactions: The aldehyde may undergo self-condensation (an aldol reaction) if the base is too strong.[4] Additionally, the rhodanine ring can be unstable under harsh basic conditions.

  • Moisture in the Reaction: The presence of water can sometimes hinder the reaction, especially if using catalysts that are sensitive to moisture.

Solutions and Optimization Strategies:

To address low yields, consider the following systematic approach:

  • Catalyst Screening and Optimization:

    • Mild Bases: Start with milder bases like piperidine, pyridine, or ammonium acetate. These are often sufficient to catalyze the reaction without promoting significant side reactions.[7]

    • Catalyst Loading: Experiment with the catalyst loading. Typically, a catalytic amount is sufficient. For example, using 15 mole % of alum has been shown to be effective in some cases.[8]

    • Green Catalysts: Consider environmentally friendly options. For instance, L-proline-based deep eutectic solvents have been used for catalyst-free synthesis of 5-arylidenerhodanines.[9]

  • Solvent and Temperature Adjustment:

    • Solvent Choice: Use a solvent that ensures good solubility of both reactants at the reaction temperature. Common solvents include ethanol, acetic acid, toluene, and dioxane.[7][10]

    • Azeotropic Removal of Water: If using a non-polar solvent like toluene, a Dean-Stark apparatus can be used to remove the water formed during the condensation, driving the reaction to completion.

    • Temperature Optimization: Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures. Start at a moderate temperature (e.g., 80 °C) and gradually increase if the reaction is slow. Microwave-assisted synthesis can also be an effective way to reduce reaction times and improve yields.[6][8]

  • Reactant Stoichiometry and Purity:

    • Stoichiometry: A slight excess of the aldehyde (e.g., 1.1-1.2 equivalents) can sometimes improve the conversion of the rhodanine.

    • Purity: Ensure the purity of your starting materials. Impurities in the aldehyde can inhibit the reaction or lead to unwanted byproducts.

Table 1: Recommended Starting Conditions for Knoevenagel Condensation

ParameterRecommended ConditionNotes
Catalyst Piperidine or Ammonium AcetateStart with catalytic amounts.
Solvent Glacial Acetic Acid or EthanolEnsure good solubility of reactants.
Temperature 80-110 °C (Reflux)Monitor by TLC.
Reactant Ratio Rhodanine:Aldehyde (1:1.1)A slight excess of aldehyde can be beneficial.
Problem 2: Difficulty in Product Purification and Persistent Impurities

Question: After my reaction, I am struggling to purify the rhodanine derivative. The crude product shows multiple spots on TLC, and I have difficulty removing starting materials or byproducts.

Answer: Purification of rhodanine derivatives can be challenging due to the nature of the compounds and potential side products.[6] Common issues include:

  • Residual Starting Materials: Unreacted aldehyde or rhodanine can co-precipitate with the product.

  • Formation of Side Products: As mentioned, side reactions can lead to a mixture of products. For instance, the Knoevenagel condensation can sometimes yield both the E and Z isomers, although the Z isomer is typically favored.[11]

  • Product Insolubility: Many 5-arylidenerhodanine derivatives have poor solubility in common organic solvents, making recrystallization difficult.

Purification Strategies:

  • Recrystallization:

    • Solvent Screening: A systematic screening of solvents is essential. Start with the reaction solvent if the product precipitates upon cooling. If not, try a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or mixtures thereof).

    • Hot Filtration: If the crude product contains insoluble impurities, perform a hot filtration of the dissolved product before allowing it to crystallize.

  • Column Chromatography:

    • Silica Gel Chromatography: This is a standard method for separating compounds with different polarities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[12]

    • Choosing the Right Eluent: Determine the appropriate solvent system using TLC analysis of the crude mixture. The ideal solvent system should give good separation between the product and impurities, with an Rf value for the product of around 0.3-0.4.

  • Washing Procedures:

    • Aqueous Washes: If the reaction is worked up in an organic solvent, washing with water, brine, and sometimes a dilute acid or base solution can help remove ionic impurities and some unreacted starting materials.

    • Slurrying: If the product is a solid with low solubility, it can be slurried in a solvent that dissolves the impurities but not the product. The solid product can then be isolated by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 5-arylidenerhodanine derivatives via Knoevenagel condensation?

A1: The Knoevenagel condensation for rhodanine derivatives proceeds through a well-established mechanism.[13][14]

  • Enolate Formation: A base removes a proton from the active methylene group (at C-5) of the rhodanine ring, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.

  • Aldol Addition: This results in the formation of an aldol-type addition product.

  • Dehydration: The aldol intermediate then undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, the 5-arylidenerhodanine derivative.

The dehydration step is often the driving force for the reaction, leading to a stable conjugated system.

Q2: Are there alternative methods for synthesizing the rhodanine core itself?

A2: Yes, while the Knoevenagel condensation is used to functionalize the rhodanine ring, the core rhodanine structure can be synthesized through several methods. A common and historical method involves the reaction of an amino acid (like glycine), carbon disulfide, and a base, followed by treatment with a chloroacetic acid derivative and subsequent cyclization.[7][15][16] Another approach involves the reaction of thioureas with thioglycolic acid.[17][18]

Q3: How can I characterize my synthesized rhodanine derivatives?

A3: A combination of spectroscopic techniques is essential for the unambiguous characterization of your products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. Key signals to look for in a 5-arylidenerhodanine derivative include the vinyl proton of the exocyclic double bond and the protons of the aromatic ring from the aldehyde.[19][20]

  • Mass Spectrometry (MS): This provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.[21]

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carbonyl (C=O) and thiocarbonyl (C=S) groups of the rhodanine ring.[19]

  • Melting Point (mp): A sharp melting point is a good indicator of purity for crystalline solids.[22]

Q4: My rhodanine derivative appears to be colored. Is this normal?

A4: Yes, many 5-arylidenerhodanine derivatives are colored compounds, often appearing as yellow, orange, or red solids. This is due to the extended conjugated π-system created by the Knoevenagel condensation, which allows the molecule to absorb light in the visible region of the electromagnetic spectrum.[23] The specific color will depend on the nature of the substituents on the aromatic ring.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Arylidenerhodanine Derivatives via Knoevenagel Condensation

This protocol provides a general starting point for the synthesis of 5-arylidenerhodanine derivatives. Optimization of specific parameters may be required for different substrates.

Materials:

  • Rhodanine (1 equivalent)

  • Substituted aromatic aldehyde (1.1 equivalents)

  • Glacial acetic acid (solvent)

  • Piperidine (catalyst, ~0.1 equivalents) or anhydrous sodium acetate (catalyst, ~1.5 equivalents)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve rhodanine (1 equivalent) and the substituted aromatic aldehyde (1.1 equivalents) in glacial acetic acid.

  • Add a catalytic amount of piperidine (or anhydrous sodium acetate).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice-cold water with stirring.

  • The solid product will precipitate out. Collect the crude product by vacuum filtration.

  • Wash the solid with cold water to remove any residual acetic acid and catalyst.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 5-arylidenerhodanine derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product using NMR, MS, and IR spectroscopy.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Step 1: Evaluate Catalyst - Type (Mild vs. Strong) - Loading (Catalytic Amount) Start->Check_Catalyst Check_Conditions Step 2: Optimize Reaction Conditions - Temperature (TLC Monitoring) - Time - Solvent Solubility Check_Catalyst->Check_Conditions If no improvement Improved_Yield Yield Improved Check_Catalyst->Improved_Yield If successful Check_Reactants Step 3: Verify Reactants - Purity (Especially Aldehyde) - Stoichiometry (Slight Excess of Aldehyde) Check_Conditions->Check_Reactants If no improvement Check_Conditions->Improved_Yield If successful Consider_Alternatives Step 4: Consider Alternative Methods - Microwave Synthesis - Dean-Stark for Water Removal Check_Reactants->Consider_Alternatives If no improvement Check_Reactants->Improved_Yield If successful Consider_Alternatives->Improved_Yield If successful No_Improvement No Significant Improvement Consider_Alternatives->No_Improvement If still low Re_evaluate Re-evaluate Entire Protocol - Purity of Starting Materials - Possible Degradation Pathways No_Improvement->Re_evaluate

Caption: A stepwise decision-making workflow for troubleshooting low yields in rhodanine derivative synthesis.

Reaction Mechanism: Knoevenagel Condensation

Knoevenagel_Mechanism cluster_step1 1. Enolate Formation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Dehydration Rhodanine Rhodanine Enolate Enolate Intermediate Rhodanine->Enolate + Base - HB⁺ Aldehyde Ar-CHO Aldol_Adduct Aldol Adduct Base Base Enolate->Aldol_Adduct + Ar-CHO Product 5-Arylidenerhodanine Aldol_Adduct->Product - H₂O Water H₂O

Caption: The reaction mechanism of the base-catalyzed Knoevenagel condensation for the synthesis of 5-arylidenerhodanine.

References

  • Proposed reaction mechanism for the synthesis of rhodamine derivatives. ResearchGate.

  • Liu, J., et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Mini Reviews in Medicinal Chemistry, 18(11), 948-961.

  • Liu, J., et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. PubMed.

  • Neeli, S., et al. (2023). One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2-iminothiazolidin-4-one based spiro-thiolane and bicyc. Arkat USA.

  • Synthesis and biological activity of rhodanine-furan conjugates: A review. Semantic Scholar.

  • Synthetic strategy of 2-thioxo-4-thiazolidinone with core chemistry and biological importance. Semantic Scholar.

  • A Brief Review on Different Reactions of Rhodanine. ResearchGate.

  • Mermer, A., et al. (2019). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 24(15), 2808.

  • Tomašić, T., & Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert opinion on drug discovery, 7(7), 549-560.

  • Proposed mechanism for the synthesis of rhodanine-based amides 5. ResearchGate.

  • Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives... ResearchGate.

  • Scheme 1 Synthesis of 2-thioxo-thiazolidin-4-one (rhodanine) derivatives. ResearchGate.

  • A New Synthesis Strategy for Rhodanine and Its Derivatives. ResearchGate.

  • Rhodanine. Wikipedia.

  • Malík, I., et al. (2021). New 3-Amino-2-Thioxothiazolidin-4-One-Based Inhibitors of Acetyl- and Butyryl-Cholinesterase: Synthesis and Activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1989-2001.

  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online.

  • Tomašič, T., & Mašič, L. P. (2015). Chapter 8: Rhodanine. In Privileged Scaffolds in Medicinal Chemistry (pp. 214-230). Royal Society of Chemistry.

  • Rhodanine derivatives, a process for their preparation, and aldose reductase inhibitors containing such derivatives. Google Patents.

  • Synthesis and biological activity of rhodanine-furan conjugates: A review. Growing Science.

  • Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. PubMed.

  • Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. MDPI.

  • Mermer, A., et al. (2019). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PMC.

  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central.

  • Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega.

  • A simple and effective approach to the synthesis of rhodanine derivatives via three-component reactions in water. ResearchGate.

  • The preparation and reactions of some rhodanines. ResearchGate.

  • Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. MDPI.

  • Recent Progress in the Synthesis and Reaction of Rhodanine: A Mini-Review. Zenodo.

  • What are some common causes of low reaction yields? Reddit.

  • EXPEDITIOUS SYNTHESIS OF RHODANINE DERIVATIVES THROUGH MICROWAVE IRRADIATION. YouTube.

  • An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Publishing.

  • Synthesis and spectroscopical study of rhodanine derivative using DFT approaches. ResearchGate.

  • Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica.

  • Knoevenagel condensation. Wikipedia.

  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Bentham Science.

  • Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. PMC.

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Technical Support Center: 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability and handling challenges associated with this compound. We provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule

This compound, a rhodanine derivative, is a scaffold of significant interest in medicinal chemistry.[1][2] However, like many heterocyclic compounds, its stability and behavior in experimental settings can be influenced by various factors. The presence of the electron-withdrawing trifluoromethyl group and the reactive thiazolidinone ring system necessitates careful handling to avoid degradation and ensure reliable results.[3] This guide is structured to address potential issues proactively.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of this compound in a question-and-answer format.

Issue 1: Inconsistent or Lower-than-Expected Activity in Biological Assays

Question: My compound shows variable or low potency in my cell-based/biochemical assays. What could be the cause?

Answer: This is a common issue that can stem from several factors, ranging from compound integrity to assay artifacts. Let's break down the potential causes and solutions.

Possible Cause A: Compound Degradation

The thiazolidin-4-one ring can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The thio-carbonyl group can also be a site for oxidative degradation.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Prepare a fresh stock solution in an appropriate anhydrous solvent (e.g., DMSO).

      • Compare the activity of the fresh stock to your older stock. A significant difference suggests degradation.

      • If possible, analyze the stock solution by LC-MS to check for the appearance of degradation products.

    • Assess Assay Buffer pH:

      • Ensure your assay buffer pH is within a stable range, ideally between 6.0 and 7.5. Avoid highly alkaline conditions.

    • Minimize Freeze-Thaw Cycles:

      • Aliquot your stock solution into single-use volumes to prevent degradation from repeated temperature changes.

Possible Cause B: Pan-Assay Interference (PAINS) Behavior

Rhodanine derivatives are known to be potential PAINS compounds.[1][2] This means they can interfere with assays non-specifically, leading to false-positive or misleading results.

  • Mechanism of Interference:

    • Aggregation: The compound may form aggregates at higher concentrations, which can sequester and inhibit enzymes non-specifically.

    • Reactivity: The rhodanine scaffold can act as a Michael acceptor, leading to covalent modification of proteins.

    • Photometric Interference: The compound might have inherent color or fluorescence that interferes with assay readouts.[1]

  • Troubleshooting & Validation Protocol:

    • Detergent Test: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. If the compound's activity is significantly reduced, it suggests that aggregation is a likely cause.

    • Concentration-Response Curve Analysis: Examine the shape of your dose-response curve. Unusually steep curves can be indicative of non-specific activity.

    • Pre-incubation Test: Vary the pre-incubation time of the compound with the target protein. Time-dependent inhibition may suggest covalent modification.

    • Control Experiments: Run controls without the target protein to check for direct interference with the assay substrate or detection reagents.

Issue 2: Poor Solubility in Aqueous Buffers

Question: I'm having difficulty dissolving the compound in my aqueous assay buffer, leading to precipitation. How can I improve its solubility?

Answer: The trifluoromethylphenyl group increases the lipophilicity of the molecule, which can lead to poor aqueous solubility.[3]

  • Recommended Dissolution Protocol:

    • Primary Stock Preparation: Prepare a high-concentration primary stock solution in an anhydrous organic solvent like DMSO or DMF. A 10 mM stock is standard.

    • Serial Dilutions: Perform serial dilutions from your primary stock in the same organic solvent.

    • Final Dilution into Aqueous Buffer: For the final working concentration, dilute the intermediate organic solution into your pre-warmed aqueous buffer with vigorous vortexing. The final concentration of the organic solvent should be kept low (typically <1%) to avoid impacting the biological system.

    • Use of Solubilizing Agents: If solubility issues persist, consider the inclusion of a small percentage of a biocompatible co-solvent like PEG400 or a surfactant like Tween-80 in your final assay buffer, after validating that it does not affect your assay.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for solid this compound?

A1:

  • Solid Compound: Store the solid compound at 2-8°C, sealed in a dry environment.[4] Some suppliers indicate a shelf life of approximately 3 years under these conditions.[5] Protect from light and moisture.

  • Solutions: Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for several months. However, it is best practice to use freshly prepared solutions or to re-qualify stored solutions if there are concerns about stability.

Q2: What is the expected stability of this compound in DMSO solution?

Q3: Are there known degradation pathways for this compound?

A3: The primary theoretical degradation pathway is hydrolysis of the thiazolidinone ring, particularly at the amide bond, which would lead to ring-opening. This process is accelerated by strong acids or bases. Oxidation of the thione group is also a possibility.

Diagram of Potential Hydrolytic Degradation

G cluster_main Potential Hydrolytic Degradation Pathway Compound 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one Intermediate Ring-Opened Intermediate Compound->Intermediate  H₂O (pH dependent) Amide Bond Cleavage Products Degradation Products (e.g., N-substituted thioglycolic acid derivative) Intermediate->Products Further Decomposition

Caption: Potential hydrolytic degradation of the thiazolidinone ring.

Q4: Can this compound interfere with assays that use thiol-containing reagents like DTT or β-mercaptoethanol?

A4: Yes, this is a critical consideration. The rhodanine scaffold can potentially react with nucleophilic thiol groups via a Michael addition mechanism. If your assay requires reducing agents like DTT, it is essential to run controls to ensure that the compound does not react with them, which could lead to inaccurate results or depletion of the reducing agent.

Part 3: Experimental Protocols & Data

Protocol 1: Preparation of Stock and Working Solutions
  • Tare the Vial: Before opening, allow the vial of the solid compound to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex thoroughly for 1-2 minutes. A brief sonication in a water bath may aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in anhydrous DMSO. The final dilution into the aqueous assay buffer should be done immediately before use, with rapid mixing.

Protocol 2: Troubleshooting Workflow for Assay Inconsistency

This workflow provides a logical sequence for diagnosing issues with compound performance.

G start Inconsistent/Low Activity Observed check_solubility Is compound precipitating in assay buffer? start->check_solubility improve_sol Optimize dissolution protocol (see Protocol 1) check_solubility->improve_sol Yes check_stability Is stock solution degraded? check_solubility->check_stability No improve_sol->check_stability fresh_stock Prepare fresh stock solution and re-test check_stability->fresh_stock Yes/Unsure pains_eval Evaluate for PAINS behavior check_stability->pains_eval No fresh_stock->pains_eval detergent_test Perform detergent test (0.01% Triton X-100) pains_eval->detergent_test control_expts Run mechanism-based controls (pre-incubation, buffer-only) pains_eval->control_expts detergent_test->control_expts No change non_specific Activity is likely non-specific (PAINS artifact) detergent_test->non_specific Activity drops valid_activity Activity is likely specific control_expts->valid_activity Controls are clean control_expts->non_specific Evidence of non-specific interaction found

Caption: Decision tree for troubleshooting inconsistent compound activity.

Data Summary: Physicochemical Properties
PropertyValue / ObservationSource / Rationale
Molecular Formula C₁₀H₆F₃NOS₂[6]
Storage Temperature 2-8°C (Solid)[4]
Recommended Solvent DMSO, DMFGeneral laboratory practice
Aqueous Solubility PoorInferred from lipophilic structure[3]
Potential Issues Hydrolytic instability, PAINS[1][2], Chemical structure analysis

References

  • Kinetic and Mechanistic Study of Rhodamine B Degradation by H2O2 and Cu/Al2O3/g-C3N4 Composite. MDPI. Available at: [Link]

  • Investigation of the Photocatalytic Performance, Mechanism, and Degradation Pathways of Rhodamine B with Bi2O3 Microrods under Visible-Light Irradiation. MDPI. Available at: [Link]

  • Mechanistic pathway and optimization of rhodamine B degradation using Mn3O4/ZnO nanocomposite on microalgae-based carbon. RSC Publishing. Available at: [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI. Available at: [Link]

  • Rapid Degradation of Rhodamine B through Visible-Photocatalytic Advanced Oxidation Using Self-Degradable Natural Perylene Quinone Derivatives—Hypocrellins. MDPI. Available at: [Link]

  • Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. PubMed. Available at: [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available at: [Link]

  • Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. Available at: [Link]

  • Rapid Degradation of Rhodamine B through Visible-Photocatalytic Advanced Oxidation Using Self-Degradable Natural Perylene Quinone Derivatives—Hypocrellins. ResearchGate. Available at: [Link]

  • Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ResearchGate. Available at: [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PMC - NIH. Available at: [Link]

  • Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau. NIH. Available at: [Link]

  • Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Semantic Scholar. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. Available at: [Link]

  • 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. PMC - NIH. Available at: [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. MDPI. Available at: [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC - PubMed Central. Available at: [Link]

  • 3-((4-Oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-ylidene)methyl)benzoic acid. PubChem. Available at: [Link]

  • Chemical Properties of 4-Thiazolidinone, 3-amino-2-thioxo- (CAS 1438-16-0). Cheméo. Available at: [Link]

  • Chemical structures of rhodanine and its analogues. ResearchGate. Available at: [Link]

  • 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. PMC - NIH. Available at: [Link]

  • Chemical Properties of 4-Thiazolidinone, 3-ethyl-2-thioxo- (CAS 7648-01-3). Cheméo. Available at: [Link]

  • Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. Available at: [Link]

  • 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Oriental Journal of Chemistry. Available at: [Link]

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Technical Support Center: Solubility of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. It addresses common questions and challenges related to its solubility characteristics, offering both theoretical understanding and practical, field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound based on its molecular structure?

A1: Understanding the molecular structure is key to predicting solubility behavior. The compound consists of two main moieties that dictate its properties: the rhodanine core (a derivative of 1,3-thiazolidin-4-one) and the 4-(trifluoromethyl)phenyl group.

  • Rhodanine Core: Rhodanine and its derivatives are generally known for their poor solubility in aqueous solutions.[1][2] The heterocyclic ring system is relatively polar but also rigid and capable of crystal lattice packing, which can increase the energy required to dissolve it.

  • 4-(Trifluoromethyl)phenyl Group: The trifluoromethyl (CF3) group is a powerful modulator of physicochemical properties.[3] It is highly electronegative and sterically larger than a methyl group.[3][4] Crucially, the CF3 group significantly increases the molecule's lipophilicity (fat-solubility), with a Hansch-Fujita π constant of +0.88.[3][5] This property strongly suggests that the compound will favor solubility in non-polar or moderately polar organic solvents over aqueous media.[4][6]

Q2: In which types of organic solvents should I start my solubility screening?

A2: Based on the "like dissolves like" principle, you should screen a range of solvents with varying polarities.[7] Given the compound's features, the following is a logical starting point:

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) are often excellent choices for initial solubilization of complex organic molecules. They possess strong dipole moments capable of disrupting the solute's crystal lattice but lack acidic protons, which can be beneficial for compound stability. Rhodanine derivatives are often soluble in DMSO.[1]

  • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform are less polar than DMSO and can be effective, particularly given the lipophilic nature of the trifluoromethylphenyl group.

  • Ethers: Tetrahydrofuran (THF) and 1,4-Dioxane are good intermediate-polarity solvents to test.

  • Alcohols: Methanol and Ethanol are polar protic solvents. While solubility might be lower than in polar aprotic solvents due to the compound's limited hydrogen bonding capability, they are essential to characterize for many applications, such as crystallization.

  • Nonpolar Solvents: Solvents like Toluene and Hexanes are expected to be poor solvents unless the lipophilicity of the CF3 group completely dominates the molecule's properties, which is less likely given the polar rhodanine core.

Q3: How do I accurately determine the equilibrium solubility of the compound?

A3: The most reliable and widely accepted method for determining equilibrium solubility is the Shake-Flask Method , which is consistent with OECD Guideline 105.[8][9][10] This method establishes the thermodynamic equilibrium between the dissolved and undissolved solid forms of the compound at a specific temperature. A detailed protocol is provided in the next section. The core principle involves agitating an excess amount of the solid compound in the chosen solvent for a sufficient period to ensure the solution is saturated.[11][12] After reaching equilibrium, the solid and liquid phases are separated, and the concentration of the compound in the liquid phase is quantified.[11][13]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol provides a robust, self-validating workflow for determining the solubility of this compound.

Causality Behind the Method

The goal is to measure the maximum concentration of the solute that can be dissolved in a solvent under stable conditions (thermodynamic equilibrium). Using an excess of the solid ensures that the solution becomes saturated.[11] Monitoring the concentration over time until it becomes constant confirms that equilibrium has been reached, preventing premature measurements that would underestimate the true solubility.[14]

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of crystalline this compound to a series of vials. "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment. A preliminary test can help estimate the required amount.[9]

    • Add a precise volume of the desired solvent (e.g., DMSO, Acetonitrile, Methanol, Water) to each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation, which is a common source of error.[15]

    • Place the vials in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C or 37 °C). Maintain constant, vigorous agitation.[12]

    • Allow the mixture to equilibrate for at least 24-48 hours. For compounds that are slow to dissolve, 72 hours may be necessary.[11][14] To confirm equilibrium, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is reached when the measured concentration plateaus (e.g., changes by <10% between the last two time points).[14]

  • Phase Separation (Critical Step):

    • After equilibration, separate the undissolved solid from the saturated solution. This can be done by:

      • Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

      • Filtration: Filter the solution using a syringe filter (e.g., 0.22 µm PTFE filter). Causality: It is crucial to pre-saturate the filter by discarding the first portion of the filtrate, as the compound may adsorb to the filter material, leading to an artificially low measured solubility.[11]

  • Quantification:

    • Carefully take an aliquot of the clear supernatant or filtrate.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[11]

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or µg/mL.

Visualization of Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Separation & Analysis A Add Excess Solid Compound to Vial B Add Precise Volume of Solvent A->B C Seal Vial & Agitate at Constant Temperature B->C D Sample at 24h, 48h, 72h to Confirm Equilibrium C->D E Equilibrium Reached? D->E E->C No F Separate Solid/Liquid (Centrifuge or Filter) E->F Yes G Quantify Supernatant (e.g., HPLC, UV-Vis) F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Troubleshooting Guide

Q4: My compound precipitates out of solution after I filter and dilute it. What should I do?

A4: This is a common issue when working with compounds that have very different solubilities in the test solvent versus the diluent or mobile phase.

  • Root Cause: The saturated solution you prepared is at its thermodynamic limit. When you add a diluent in which the compound is less soluble (an "anti-solvent"), you are causing it to crash out of solution.

  • Solution 1 (Immediate Dilution): Perform a large, rapid, and well-mixed initial dilution. Diluting into a solvent you know the compound is highly soluble in (like pure DMSO or DMF) before further dilution with an aqueous mobile phase can help.

  • Solution 2 (Modify Analytical Method): If possible, use the primary solvent (the one used for the solubility test) as the diluent and for the initial mobile phase composition in your HPLC method. This maintains a consistent solvent environment.

  • Solution 3 (Warm the Diluent): Gently warming the diluent before adding the aliquot of the saturated solution can sometimes keep the compound in solution, but be cautious as this can introduce other errors if not carefully controlled.

Q5: I am getting inconsistent solubility results between replicates. What are the likely sources of error?

A5: Inconsistent results often point to a lack of control over key experimental variables.[15]

  • Insufficient Equilibration Time: This is the most common cause. If you measure the concentration before the system has reached a true plateau, your results will vary depending on the exact sampling time. Solution: Extend your equilibration time and confirm a stable concentration plateau as described in the protocol.[14]

  • Temperature Fluctuations: Solubility is highly temperature-dependent. Even small variations in the incubator or on the stir plate can alter the final concentration. Solution: Use a calibrated, stable incubator and measure the temperature of the samples directly if possible.[12][13]

  • Incomplete Phase Separation: If microscopic, undissolved solid particles are carried over into your analytical sample, you will measure an artificially high solubility. Solution: Ensure your centrifugation speed and time are sufficient to pellet all solids, or use a fine-pore (e.g., 0.22 µm) filter.[11]

  • Evaporation of Solvent: If vials are not sealed properly, solvent evaporation will increase the compound's concentration, leading to an overestimation of solubility.[15] Solution: Use vials with high-quality septa or screw caps.

Q6: The compound dissolves very slowly and I'm not sure if it will ever reach equilibrium. How can I speed up the process?

A6: While you cannot change the final equilibrium solubility value, you can accelerate the rate at which equilibrium is reached.

  • Sonication: Briefly sonicating the sample at the beginning of the experiment can help break down particle aggregates and increase the surface area of the solid, which improves the dissolution rate.[11]

  • Temperature Cycling: Some protocols employ a brief period of heating to increase the dissolution rate, followed by cooling and extended equilibration at the target temperature.[8] Caution: This must be done carefully, as it can sometimes lead to the formation of a supersaturated solution, which is not a true measure of equilibrium solubility.[13] The extended equilibration at the target temperature is critical to allow the system to relax to its true equilibrium state.

Predicted Solubility Data Summary

The following table provides a framework for recording experimental data. The "Expected Outcome" is based on physicochemical principles and should be confirmed experimentally.

Solvent ClassSolvent ExampleDielectric Constant (Polarity)Expected OutcomeExperimental Solubility (mg/mL at 25°C)Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High SolubilityRecord your data hereCommon stock solution solvent.
Dimethylformamide (DMF)36.7High SolubilityRecord your data here
Acetonitrile (ACN)37.5Moderate to High SolubilityRecord your data here
Polar Protic Methanol32.7Moderate SolubilityRecord your data herePotential for H-bonding.
Ethanol24.5Moderate to Low SolubilityRecord your data hereLess polar than methanol.
Water80.1Very Low to InsolubleRecord your data hereRhodanine core limits aqueous solubility.
Ethers Tetrahydrofuran (THF)7.5Moderate SolubilityRecord your data here
Chlorinated Dichloromethane (DCM)9.1Moderate to High SolubilityRecord yourdata hereGood for lipophilic compounds.
Nonpolar Toluene2.4Low to Very Low SolubilityRecord your data here
Hexane1.9Very Low to InsolubleRecord your data hereUnlikely to be a good solvent.

References

  • Ningbo Inno Pharmchem Co., Ltd.
  • Unknown.
  • Zaragoza-Bautista, E., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • Unknown. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Hovione. (2024).
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • Benchchem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
  • World Health Organization. (2018).
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • NINGBO INNO PHARMCHEM CO.,LTD. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
  • Wikipedia. Rhodanine.
  • World Health Organiz
  • Regulations.gov. (2014).
  • Quora. (2018). What are the errors that can occur in determining the solubility of a substance?
  • Lund University Publications.
  • OECD. (1995). Test No.
  • Benchchem. EP652 Technical Support Center: Troubleshooting Solubility Issues.
  • FILAB. Solubility testing in accordance with the OECD 105.
  • Imramovský, A., et al. (2007). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Molecules.

Sources

Technical Support Center: Synthesis of 2-Thioxo-1,3-thiazolidin-4-ones (Rhodanines)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-thioxo-1,3-thiazolidin-4-ones, commonly known as rhodanines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

FAQ 1: My Knoevenagel condensation of rhodanine with an aldehyde is giving low yields. What are the likely causes and how can I optimize it?

Answer:

Low yields in the Knoevenagel condensation, a cornerstone reaction for producing 5-arylmethylidenerhodanines, are a frequent issue.[1] The problem often lies in suboptimal reaction conditions, catalyst choice, or the inherent reactivity of your substrates.

Underlying Causes & Mechanistic Insights:

  • Catalyst Choice: The Knoevenagel condensation is typically base-catalyzed.[2] Using a base that is too strong can lead to undesired side reactions, such as the self-condensation of the aldehyde.[2] Conversely, a base that is too weak may not be sufficient to deprotonate the active methylene group at the C-5 position of the rhodanine ring, resulting in a sluggish or incomplete reaction.

  • Water Removal: This condensation reaction produces water as a byproduct.[2] The accumulation of water can inhibit the reaction or even lead to the hydrolysis of the product, thereby reducing the overall yield.[2]

  • Solvent Effects: The polarity of the solvent plays a crucial role. Aprotic polar solvents like DMF or acetonitrile can enhance reaction rates and selectivity.[2] While protic solvents like ethanol are also used, they can sometimes participate in side reactions.

Troubleshooting Guide:

Parameter Recommended Action Rationale
Catalyst Use a weak base such as piperidine, pyridine, or ammonium acetate.[2] For sensitive substrates, consider using L-proline.[2]A milder base minimizes self-condensation of the aldehyde and other side reactions.
Water Removal If the reaction is conducted in a non-polar solvent like toluene, use a Dean-Stark apparatus for azeotropic removal of water.[2]Driving the equilibrium towards the product side by removing a byproduct increases the yield.
Solvent Screen different solvents. Start with a polar aprotic solvent like DMF or acetonitrile.[2] In some cases, green chemistry approaches using water as a solvent have been successful.[2]The optimal solvent will depend on the specific solubility and reactivity of your starting materials.
Temperature While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 50-80 °C) can sometimes be necessary to drive the reaction to completion. Monitor for potential decomposition at higher temperatures.Increased temperature enhances the reaction rate, but excessive heat can promote side reactions.
Reaction Monitoring Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times.
FAQ 2: I'm observing an unexpected byproduct in my synthesis of an N-substituted rhodanine. What could it be?

Answer:

The synthesis of N-substituted rhodanines can be susceptible to several side reactions, leading to the formation of various byproducts. The identity of the byproduct depends on the specific synthetic route employed.

Common Synthetic Routes and Potential Byproducts:

One common method involves the reaction of a primary amine, carbon disulfide, and a haloacetic acid or its ester.[3][4]

Potential Side Reactions and Byproducts:

  • Formation of Dithiocarbamates: The initial reaction between the primary amine and carbon disulfide forms a dithiocarbamate intermediate.[3] If this intermediate does not efficiently react with the haloacetic acid derivative, it can remain as a significant impurity.

  • Formation of Thiazolidine-2,4-diones: Under certain conditions, particularly in aqueous media, the thioxo group at the C-2 position can be hydrolyzed to a carbonyl group, leading to the formation of the corresponding thiazolidine-2,4-dione.[5]

  • Self-Condensation or Dimerization: In some cases, particularly with unsubstituted or 5-monosubstituted rhodanines, self-condensation can occur, leading to dimerized byproducts. For instance, 3,3′-Diethyl-Δ5,5′-birhodanine has been reported as a byproduct under certain conditions.[6]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Strategies cluster_3 Verification start Unexpected Byproduct Observed analyze Characterize Byproduct (NMR, MS) start->analyze compare Compare with known side products analyze->compare dithiocarbamate Issue: Dithiocarbamate Impurity Solution: Ensure stoichiometric addition of haloacetic acid derivative, consider a one-pot protocol. compare->dithiocarbamate Matches Dithiocarbamate hydrolysis Issue: Hydrolysis to Thiazolidinedione Solution: Use anhydrous solvents, control pH (avoid strongly basic or acidic conditions). compare->hydrolysis Matches Thiazolidinedione dimerization Issue: Dimerization Solution: Control reaction temperature and concentration, use milder reaction conditions. compare->dimerization Matches Dimer rerun Re-run reaction with optimized conditions dithiocarbamate->rerun hydrolysis->rerun dimerization->rerun verify Analyze product purity rerun->verify

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

FAQ 3: My purified rhodanine derivative appears to be unstable and decomposes over time. What is happening and how can I improve its stability?

Answer:

The stability of rhodanine derivatives can be a concern, particularly their susceptibility to hydrolysis.

The Chemistry of Rhodanine Instability:

  • Hydrolysis of the Rhodanine Ring: The rhodanine ring can undergo hydrolysis, especially under basic conditions, to open the ring and form a thioenolate.[7][8] This degradation pathway is not only a stability issue but can also have implications for the biological activity of these compounds, as the thioenolate itself can be a potent inhibitor of certain enzymes.[7][8]

  • Instability in Solution: Pyridine solutions of 5-unsubstituted rhodanines have been reported to be unstable.[6] The choice of solvent for storage and biological assays is therefore critical.

Recommendations for Enhancing Stability:

Factor Recommendation Scientific Rationale
pH Store rhodanine derivatives in solid form or in neutral or slightly acidic solutions. Avoid strongly basic conditions.Basic conditions promote the hydrolysis of the rhodanine ring to the corresponding thioenolate.[7][8]
Solvent For storage in solution, use aprotic solvents like DMSO or acetonitrile. If aqueous buffers are necessary, prepare fresh solutions and use them promptly.Aprotic solvents minimize the risk of hydrolysis.
Storage Conditions Store solid compounds in a cool, dark, and dry place. A desiccator is recommended.Minimizes exposure to moisture and light, which can accelerate degradation.
Purity Ensure high purity of the final compound, as impurities can sometimes catalyze decomposition.Residual catalysts or acidic/basic impurities can affect long-term stability.

Section 2: Advanced Topics

The Gewald Reaction for Thiophene-Annulated Rhodanine Analogs: Potential Pitfalls

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[9][10] While not a direct synthesis of the rhodanine core itself, it is often employed to create thiophene-fused heterocyclic systems that may incorporate a thiazolidinone moiety.

Common Issues in Gewald Reactions:

  • Limited Scope of Starting Materials: The classical Gewald reaction can be limited by the availability and stability of the starting α-mercaptocarbonyl compounds.[9]

  • Side Reactions: Dimerization of reactants or intermediates can compete with the desired cyclization.[9]

  • Reaction Conditions: The choice of base and solvent is critical for achieving good yields and preventing the formation of byproducts.

Rhodanine as a "PAINS" Compound: A Note of Caution

In the context of drug discovery, it is important to be aware that the rhodanine scaffold is often classified as a Pan-Assay Interference Compound (PAINS).[4] This means that rhodanine derivatives can exhibit non-specific activity in high-throughput screening assays, leading to false-positive results. This is often attributed to their ability to act as Michael acceptors or to form aggregates.[1] While many rhodanine derivatives are legitimate drug candidates, researchers should be mindful of this potential and employ rigorous secondary assays to validate any observed biological activity.[4]

References

  • Rhodanine Hydrolysis Leads to Potent Thioenolate Mediated metallo-β-lactamase Inhibition.
  • Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases.
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
  • Rhodanine. Wikipedia.
  • A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cycliz
  • Chapter 8: Rhodanine. The Royal Society of Chemistry.
  • The preparation and reactions of some rhodanines.
  • troubleshooting low yields in Knoevenagel condens
  • A simple approach to the synthesis of 3-substituted rhodanines and thiazolidine-2,4-diones.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Gewald Reaction. Organic Chemistry Portal.

Sources

Technical Support Center: Synthesis of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, a rhodanine derivative of significant interest in medicinal chemistry and drug development.[1][2] The unique trifluoromethyl group imparts distinct electronic properties, making this scaffold a valuable building block for developing novel therapeutic agents.[3] However, its synthesis, while straightforward in principle, is often plagued by impurity formation that can complicate purification and compromise final product quality.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven insights into the reaction mechanism, potential pitfalls, and impurity mitigation strategies. By understanding the causality behind each experimental step, you can achieve a higher yield and purity for your target compound.

Core Synthesis Pathway

The most common and reliable method for synthesizing this compound involves a two-step, one-pot reaction. This process begins with the formation of a dithiocarbamate salt from 4-(trifluoromethyl)aniline and carbon disulfide, which is then cyclized with an α-haloacetic acid derivative.

Reaction Scheme:

  • Step 1: Dithiocarbamate Salt Formation: 4-(Trifluoromethyl)aniline reacts with carbon disulfide in the presence of a base (e.g., aqueous ammonia or KOH) to form an intermediate dithiocarbamate salt.

  • Step 2: Cyclization: The dithiocarbamate salt is then reacted in situ with sodium chloroacetate (or chloroacetic acid).

  • Step 3: Acid-Catalyzed Ring Closure: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the final rhodanine product.[4]

The following diagram illustrates the primary synthetic route.

Synthesis_Pathway A 4-(Trifluoromethyl)aniline C Intermediate Dithiocarbamate Salt A->C + CS2, Base (e.g., KOH) Step 1 B Carbon Disulfide (CS2) B->C E Thiazolidine Intermediate C->E + ClCH2COONa Step 2 D Sodium Chloroacetate D->E F 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one E->F Acid (e.g., HCl) Heat Step 3 Side_Reaction cluster_0 Reaction Pathways Start 4-(Trifluoromethyl)aniline + CS2 Inter Isothiocyanate Intermediate (CF3-Ph-N=C=S) Start->Inter Base Desired Desired Product (Rhodanine) Inter->Desired + Thioglycolic Acid Derivative (Desired Reaction) Impurity Thiourea Impurity Inter->Impurity + Unreacted Aniline (Side Reaction) Aniline Unreacted 4-(Trifluoromethyl)aniline Aniline->Impurity Workflow start Start step1 Dissolve KOH in water in a 3-neck flask. Cool to 0-5°C in an ice-salt bath. start->step1 step2 Add 4-(CF3)aniline, then add CS2 dropwise. Maintain temp < 5°C. Stir for 2-3 hours. step1->step2 step4 Add chloroacetate solution to the reaction mixture. Stir at room temperature overnight. step2->step4 step3 Prepare aqueous solution of Sodium Chloroacetate. step3->step4 step5 Acidify slowly with conc. HCl to pH ~1-2. Monitor temperature, keep < 40°C. step4->step5 step6 Heat mixture to 50-60°C for 2-3 hours. Monitor reaction completion by TLC. step5->step6 step7 Cool to room temperature. Filter the precipitated solid. step6->step7 step8 Wash solid with cold water until neutral. step7->step8 step9 Recrystallize from Ethanol/Water. step8->step9 end Dry & Characterize Pure Product step9->end

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the scale-up of this important heterocyclic compound. While specific quantitative data for the industrial-scale production of this exact molecule is not always publicly available, this document is built upon established principles of chemical process development and relevant examples from the synthesis of similar thiazolidinone derivatives.

I. Overview of Synthetic Strategies and Scale-Up Considerations

The synthesis of this compound, a rhodanine derivative, can be approached through several synthetic routes. The choice of route for large-scale production is a critical decision influenced by factors such as cost of raw materials, reaction efficiency, safety, and environmental impact.[1][2]

The most common laboratory-scale synthesis involves the cyclocondensation of 4-(trifluoromethyl)phenyl isothiocyanate with mercaptoacetic acid.[3] While straightforward, the cost and availability of the isothiocyanate may be a concern for large-scale manufacturing.

An alternative and often more cost-effective approach for industrial production involves a one-pot, multi-component reaction.[1][4] This can be achieved by reacting 4-(trifluoromethyl)aniline, carbon disulfide, and a chloroacetic acid derivative.[1][5] This method avoids the isolation of the isothiocyanate intermediate.

Key Considerations for Scale-Up:

  • Reaction Energetics: The formation of the thiazolidinone ring can be exothermic. Careful monitoring and control of the reaction temperature are crucial to prevent thermal runaway, especially in large reactors where the surface-area-to-volume ratio is reduced.

  • Mixing and Mass Transfer: Ensuring efficient mixing is vital for maintaining homogeneity and achieving consistent reaction kinetics. Poor mixing can lead to localized "hot spots" and the formation of byproducts.

  • Reagent Addition: The rate of addition of reagents, particularly in exothermic reactions, needs to be carefully controlled to manage heat evolution.

  • Downstream Processing: Isolation and purification of the final product at a large scale require robust and scalable methods, such as crystallization, to achieve the desired purity.[6]

II. Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.

Question 1: We are observing a lower than expected yield upon scaling up from the lab (grams) to the pilot plant (kilograms). What are the likely causes and how can we troubleshoot this?

Answer:

A decrease in yield upon scale-up is a common challenge.[7] Several factors could be contributing to this issue:

  • Inefficient Heat Transfer: As mentioned, these reactions can be exothermic. In a larger reactor, inefficient heat removal can lead to an increase in the bulk reaction temperature, promoting side reactions and degradation of the product or starting materials.

    • Solution:

      • Monitor the internal reaction temperature closely using multiple probes if possible.

      • Adjust the addition rate of the limiting reagent to control the rate of heat generation.

      • Ensure the reactor's cooling system is operating at its maximum efficiency.

  • Poor Mixing: Inadequate agitation in a large vessel can result in localized concentration gradients and temperature differences.

    • Solution:

      • Evaluate the impeller design and agitation speed. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to understand the mixing dynamics in your reactor.

      • Ensure that solid reagents are fully suspended and that immiscible liquids are adequately dispersed.

  • Incomplete Reaction: The reaction may not be going to completion in the larger vessel within the same timeframe as the lab-scale experiment.

    • Solution:

      • Utilize Process Analytical Technology (PAT), such as in-line FTIR or Raman spectroscopy, to monitor the disappearance of starting materials and the appearance of the product in real-time.[8][9][10][11][12] This will provide a more accurate determination of the reaction endpoint.

      • Take periodic samples for offline analysis (e.g., HPLC) to track the reaction progress.

  • Byproduct Formation: Higher temperatures or localized high concentrations of reactants can favor the formation of impurities.

    • Solution:

      • Identify the major byproducts by LC-MS and NMR analysis of the crude product.

      • Once the byproducts are known, you can often adjust the reaction conditions (e.g., lower temperature, slower addition, different solvent or base) to minimize their formation.

Question 2: During the workup, we are struggling with the filtration of the product. The filtration is very slow, and the product seems to be "oiling out." What can we do?

Answer:

Filtration issues are often related to the crystal habit and particle size of your product. "Oiling out" suggests that the product is precipitating as a liquid or amorphous solid before it has a chance to crystallize properly.

  • Crystallization Control:

    • Solution: The cooling rate during crystallization is critical. A slower, more controlled cooling profile will encourage the growth of larger, more uniform crystals that are easier to filter.

    • Solution: Consider adding an anti-solvent to the reaction mixture to induce crystallization. The choice of anti-solvent and its addition rate should be carefully optimized.

    • Solution: Seeding the solution with a small amount of pure, crystalline product can promote the desired crystal form and improve the particle size distribution.

  • Solvent System:

    • Solution: The solvent used for the reaction and crystallization has a significant impact on the final product's physical properties. You may need to screen different solvent systems to find one that provides good solubility at higher temperatures and low solubility at lower temperatures, favoring crystallization over precipitation.

  • Impurity Effects:

    • Solution: The presence of certain impurities can inhibit crystallization or lead to the formation of an oil. Improving the purity of the crude product before crystallization (e.g., through a carbon treatment or an extraction) can sometimes resolve this issue.

Question 3: We are using the carbon disulfide route and are concerned about the safety and potential byproducts. What are the key considerations?

Answer:

The use of carbon disulfide (CS₂) is a common and cost-effective strategy for synthesizing rhodanine derivatives at scale.[5] However, it requires stringent safety protocols and an understanding of potential side reactions.

  • Safety:

    • Hazard: Carbon disulfide is highly flammable and toxic.

    • Mitigation:

      • All operations should be conducted in a well-ventilated area, preferably in a closed system.

      • Ensure all equipment is properly grounded to prevent static discharge.

      • Have appropriate personal protective equipment (PPE) and emergency procedures in place.

  • Potential Byproducts:

    • Dithiocarbamate Intermediate: The reaction proceeds through a dithiocarbamate intermediate. If the subsequent cyclization is not efficient, this intermediate can remain as an impurity.

      • Control: Ensure the reaction conditions (temperature, catalyst) are optimized for the cyclization step.

    • Thiuram Disulfides: Oxidative coupling of the dithiocarbamate intermediate can lead to the formation of thiuram disulfides.

      • Control: Maintain an inert atmosphere (e.g., nitrogen) over the reaction to minimize oxidation.

    • Unreacted Starting Materials: Incomplete conversion will result in the presence of 4-(trifluoromethyl)aniline and other starting materials in the crude product.

      • Control: Use in-process monitoring to ensure the reaction goes to completion.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the large-scale production of this compound?

For large-scale production, a one-pot synthesis starting from 4-(trifluoromethyl)aniline, carbon disulfide, and a chloroacetic acid derivative is often the most economically viable route.[1][5] This approach avoids the use of a potentially expensive isothiocyanate intermediate. However, the choice of route should always be based on a thorough process hazard analysis and a techno-economic evaluation for your specific manufacturing capabilities.[13][14][15][16]

Q2: What analytical techniques are recommended for monitoring the reaction progress and ensuring product quality?

A combination of in-process and offline analytical methods is recommended:

  • Process Analytical Technology (PAT):

    • In-line FTIR/Raman: Provides real-time information on the concentration of reactants and products, allowing for precise control of the reaction endpoint.[8][9][10][11][12]

  • Offline Analysis:

    • HPLC: The primary tool for determining the purity of the final product and quantifying impurities. A validated HPLC method is essential for quality control.

    • LC-MS: Useful for identifying unknown impurities.

    • NMR (¹H and ¹³C): Confirms the structure of the final product.

    • DSC (Differential Scanning Calorimetry): Can be used to determine the melting point and assess the crystalline form of the product.

Q3: What are the critical process parameters (CPPs) to monitor during the synthesis?

Based on the nature of the reaction, the following CPPs are likely to be critical:

  • Temperature: As discussed, this has a major impact on reaction rate and byproduct formation.

  • Agitation Rate: Affects mixing efficiency and mass transfer.

  • Reagent Addition Rate: Controls the rate of reaction and heat generation.

  • pH (if applicable): In some variations of the synthesis, the pH of the reaction medium can influence the reaction rate and product stability.

  • Reaction Time: Needs to be optimized to ensure complete conversion without product degradation.

Q4: How can we optimize the crystallization process for better yield and purity?

Optimization of the crystallization process is a multi-faceted task:[6]

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find the optimal system for your product.

  • Cooling Profile: A linear or staged cooling profile should be developed to control the rate of supersaturation.

  • Seeding: The use of seed crystals can provide control over the crystal form and particle size.

  • Agitation: The agitation rate during crystallization can affect the crystal size distribution.

IV. Experimental Protocols and Data

A. General Laboratory-Scale Synthesis Protocol

This protocol is a general guideline for the synthesis of 2-thioxo-3-aryl-1,3-thiazolidin-4-ones and should be adapted and optimized for the specific target molecule.

  • Reaction Setup: A round-bottom flask equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet is charged with the appropriate aniline derivative and a suitable solvent (e.g., ethanol, toluene, or water).

  • Dithiocarbamate Formation: Carbon disulfide is added dropwise to the stirred solution at a controlled temperature (often room temperature or below). An aqueous solution of a base (e.g., sodium hydroxide or triethylamine) is then added.

  • Cyclization: An aqueous solution of a chloroacetic acid salt (e.g., sodium chloroacetate) is added to the reaction mixture. The mixture is then heated to reflux for a specified period.

  • Workup: The reaction mixture is cooled, and the product is isolated by filtration. The crude product is washed with water and a suitable organic solvent (e.g., cold ethanol).

  • Purification: The crude product is recrystallized from an appropriate solvent (e.g., ethanol, acetic acid, or a solvent mixture) to yield the pure 2-thioxo-3-aryl-1,3-thiazolidin-4-one.[17][18]

B. Comparative Data for Lab-Scale vs. Pilot-Scale (Illustrative)

While specific data for the target molecule is proprietary, the following table illustrates the typical challenges and outcomes when scaling up a similar heterocyclic synthesis.[7][19]

ParameterLab-Scale (100 g)Pilot-Scale (50 kg)Common Scale-Up Issues & Solutions
Yield 85-90%75-80%Issue: Lower yield due to inefficient heat transfer and mixing. Solution: Optimize agitation, control reagent addition rate, and ensure adequate cooling capacity.
Purity (HPLC) >99%97-98%Issue: Increased levels of byproducts due to localized overheating. Solution: Tighter temperature control and potentially a lower reaction temperature.
Reaction Time 4-6 hours8-10 hoursIssue: Slower reaction due to mass transfer limitations. Solution: Use PAT to determine the true endpoint rather than relying on a fixed time.
Cycle Time 1 day2-3 daysIssue: Longer workup and isolation times. Solution: Optimize filtration and drying processes. Use of larger, more efficient equipment.

V. Visualization of Workflows

A. General Synthetic Workflow

G cluster_0 Reaction Stage cluster_1 Downstream Processing A Starting Materials (Aniline Derivative, CS₂, Chloroacetic Acid Derivative) B One-Pot Reaction (Dithiocarbamate formation & Cyclization) A->B Solvent, Base C Crude Product Slurry B->C Reaction Monitoring (PAT) D Isolation (Filtration) C->D E Washing D->E F Drying E->F G Purification (Crystallization) F->G H Final Product G->H Quality Control (HPLC, NMR)

Caption: General workflow for the synthesis and purification of 2-thioxo-3-aryl-1,3-thiazolidin-4-ones.

B. Troubleshooting Logic Diagram

G Start Low Yield at Scale Q1 Is reaction going to completion? Start->Q1 A1 Monitor with PAT/HPLC Increase reaction time or temperature cautiously Q1->A1 No Q2 Are there significant byproducts? Q1->Q2 Yes A1->Q2 A2 Identify byproducts (LC-MS) Optimize conditions (temp, solvent) Improve raw material purity Q2->A2 Yes Q3 Is there evidence of degradation? Q2->Q3 No A2->Q3 A3 Lower reaction temperature Reduce reaction time Q3->A3 Yes End Yield Improved Q3->End No A3->End

Caption: Troubleshooting logic for addressing low yield during scale-up.

VI. References

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central.

  • NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. IJNRD. (2024-05-05).

  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. (2022-06-25).

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. PDF.

  • Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. ResearchGate. (2025-08-06).

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PubMed Central. (2016-02-04).

  • Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4. PubMed.

  • A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production. ResearchGate. (2025-08-06).

  • Cost-effectiveness analysis of thiazolidinediones in uncontrolled type 2 diabetic patients receiving sulfonylureas and metformin in Thailand. PubMed.

  • Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. PDF. (2025-06-02).

  • Sulfur- and DABCO-Promoted Reaction between Alkylidene Rhodanines and Isothiocyanates. NIH.

  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. NIH.

  • Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. PubMed Central.

  • Drug Development Study | Real-Time Monitoring with PAT. AGC Biologics.

  • An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Publishing.

  • Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity. PDF. (2016-01-07).

  • Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Semantic Scholar.

  • Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production. Journal for ReAttach Therapy and Developmental Diversities.

  • N-(p-ACETYLAMINOPHENYL)RHODANINE. Organic Syntheses Procedure.

  • Process Optimization and Techno-Economic Analysis for the Production of Phycocyanobilin from Arthrospira maxima-Derived C-Phycocyanin. PDF. (2025-10-12).

  • Pilot Scale Demystified: How Lab Scale, Pilot Scale, and Full Scale Really Differ. Excedr. (2025-12-11).

  • Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher.

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. MDPI. (2023-12-26).

  • Cost-effectiveness analysis of two routine therapeutic methods for Helicobacter pylori eradication: a Persian cohort-based study. NIH.

  • Process Optimization and Techno-Economic Analysis for the Production of Phycocyanobilin from Arthrospira maxima-Derived C-Phycocyanin. MDPI.

  • A Case Study to Introduce Process Analytical Technologies in Pharmaceutical Manufacturing. Dr. REHBAUM. (2017-07-02).

  • Development of Green-Assessed and Highly Sensitive Spectrophotometric Methods for Ultra-Low-Level Nitrite Determination Using Rhodanine and 7-Hydroxycoumarin in Environmental Samples. MDPI.

  • Saving Time and Money with Pilot Scale Process Chemistry. Asynt. (2022-07-20).

  • Phase Separation Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. PMC - NIH.

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PMC - NIH. (2024-07-18).

  • Expression of concern: An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Publishing.

  • Cost analysis of blood purification in intensive care units: continuous versus intermittent hemodiafiltration. PubMed.

  • Techno-economic and life cycle analyses of the synthesis of a platinum–strontium titanate catalyst. ResearchGate.

  • Successful Process Analytical Technology (PAT) implementation in pharmaceutical manufacturing. (2008-09-29).

  • A Comparative Purity Analysis of Synthesized versus Commercial 3-Iodoadamantane-1-carboxylic acid. Benchchem.

  • USE OF PROCESS ANALYTICAL TECHNOLOGY (PAT) IN SMALL MOLECULE DRUG SUBSTANCE REACTION DEVELOPMENT. ResearchGate.

  • A robust and versatile method for production and purification of large-scale RNA samples for structural biology. PMC - NIH.

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Validation & Comparative

Comparative Guide to PIM Kinase Inhibitors: A Focus on the 2-Thioxo-1,3-thiazolidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical targets in oncology.[1][2] Unlike many other kinases, PIM kinases are constitutively active and their functional regulation occurs primarily at the level of transcription, translation, and protein stability.[1][] They are key downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[4][5] Overexpression of PIM kinases is a common feature in a wide range of hematological malignancies and solid tumors, where they play a pivotal role in promoting cell survival, proliferation, and resistance to apoptosis.[1][2] This central role in tumorigenesis has spurred the development of small-molecule inhibitors aimed at therapeutically targeting this kinase family.

This guide provides a comparative analysis of a promising class of rhodanine-based inhibitors, specifically represented by the 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one scaffold, against other well-characterized PIM kinase inhibitors that have progressed to preclinical and clinical evaluation. We will delve into the biochemical potency, cellular activity, and selectivity of these compounds, supported by the experimental methodologies used to generate this data.

The PIM Kinase Signaling Axis

PIM kinases phosphorylate a broad array of substrates that regulate fundamental cellular processes. Key downstream targets include the pro-apoptotic protein BAD (leading to its inactivation), the cell cycle regulators p21 and p27, and components of the mTORC1 signaling pathway like 4E-BP1, thereby linking PIM activity directly to cell cycle progression and protein synthesis.[][4][6][7] This positions PIM kinases as a crucial node for integrating survival and proliferation signals.

PIM_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway Core Pathway cluster_downstream Downstream Effects Cytokines Cytokines Receptors Receptors Cytokines->Receptors Growth_Factors Growth_Factors Growth_Factors->Receptors JAK JAK Receptors->JAK Upregulates Transcription STAT STAT JAK->STAT Upregulates Transcription PIM_Kinases PIM1 / PIM2 / PIM3 STAT->PIM_Kinases Upregulates Transcription BAD_p p-BAD (Inactive) PIM_Kinases->BAD_p Phosphorylates 4EBP1_p p-4EBP1 PIM_Kinases->4EBP1_p Phosphorylates cMyc_p p-cMyc (Stable) PIM_Kinases->cMyc_p Phosphorylates p21_p27_p p-p21/p27 (Inactive) PIM_Kinases->p21_p27_p Phosphorylates Apoptosis Apoptosis BAD_p->Apoptosis Inhibits Translation Translation 4EBP1_p->Translation Promotes Proliferation Proliferation cMyc_p->Proliferation Promotes Cell_Cycle Cell_Cycle p21_p27_p->Cell_Cycle Promotes Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A 1. Prepare Reagents: - Purified PIM Kinase - Peptide Substrate - Kinase Buffer - Test Inhibitor (Serial Dilutions) C 3. Combine Kinase, Substrate, Buffer, and Inhibitor in Plate A->C B 2. Prepare ATP Mix: - Unlabeled ATP - [γ-³²P]-ATP D 4. Initiate Reaction with ATP Mix B->D C->D E 5. Incubate at 30°C D->E F 6. Spot Reaction onto P30 Filtermat E->F G 7. Wash to Remove Unincorporated ATP F->G H 8. Scintillation Counting G->H I 9. Calculate % Inhibition and Determine IC₅₀ H->I

Caption: Workflow for a Radiometric PIM Kinase Assay.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.

Causality: This method is chosen for its high sensitivity and simplicity. A decrease in cellular ATP is a hallmark of cytotoxicity or cytostatic effects induced by the inhibitor, providing a robust measure of the compound's cellular potency.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., Molm-16) in a 96-well opaque-walled plate at a predetermined density and allow them to acclimate.

  • Compound Treatment: Treat the cells with a range of concentrations of the PIM inhibitor. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine). [8]3. Incubation: Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well (typically in a 1:1 ratio with the cell culture medium).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal of treated wells to the vehicle control wells. Plot the normalized values against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the EC50 or GI50 value.

Authoritative Grounding & Comprehensive Analysis

The comparative data reveals distinct profiles for each inhibitor class. The rhodanine scaffold represents a highly promising chemical starting point, yielding pan-PIM inhibitors with low nanomolar biochemical and cellular potency, rivaling that of more clinically advanced compounds like AZD1208. [9][10]The key advantage of pan-PIM inhibition, pursued by the rhodanine derivatives, AZD1208, and LGH447, is based on evidence that the three PIM isoforms have overlapping functions and can substitute for each other in driving oncogenesis. [11]Therefore, inhibiting all three may be necessary to achieve a durable therapeutic benefit. [11] In contrast, SGI-1776's profile highlights the importance of kinase selectivity. Its potent inhibition of FLT3 alongside PIM1 makes it difficult to attribute its cellular effects solely to PIM inhibition, a critical consideration for target validation. [12][13]The newer generations of inhibitors, including the rhodanine-based compounds, demonstrate superior selectivity, which is crucial for minimizing off-target toxicities and improving the therapeutic window.

The progression from biochemical potency (IC50) to cellular activity (EC50) is a critical step in inhibitor validation. While LGH447 shows exceptional picomolar potency in enzymatic assays, its cellular activity is in the nanomolar range, a common discrepancy due to factors like cell membrane permeability, intracellular ATP concentrations, and drug efflux pumps. [14][15]The potent cellular activity of the optimized rhodanine derivatives (e.g., 14 nM in Molm-16 cells) is therefore highly significant, indicating they possess favorable properties for engaging their intracellular target. [9]

Conclusion

The development of PIM kinase inhibitors has evolved from less selective first-generation compounds to highly potent and selective pan-inhibitors. The This compound scaffold has emerged as a powerful platform for generating such inhibitors. Comparative analysis demonstrates that optimized compounds from this class exhibit biochemical and cellular potencies that are competitive with inhibitors that have undergone extensive preclinical and clinical investigation, such as AZD1208 and LGH447. Their pan-inhibitory profile and demonstrated on-target activity in cancer cell lines validate this scaffold as a high-potential starting point for the development of novel therapeutics targeting hematological and solid tumors dependent on PIM kinase signaling.

References

  • Keeton EK, McEachern K, Dillman KS, et al. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. 2014;123(6):905-13. [Link]

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  • Chen LS, Redkar S, Taverna P, et al. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood. 2011;118(3):693-702. [Link]

  • Keeton EK, McEachern K, Dillman KS, et al. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. PMC - NIH. [Link]

  • The role of Pim kinase in immunomodulation. PubMed Central. [Link]

  • Chen LS, Redkar S, Bearss D, Wierda WG, Gandhi V. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood. 2009;114(19):4150-4157. [Link]

  • PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers. [Link]

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  • Rhodanine-Based Chromophores – Fast Access to Capable Photoswitches and Application in Light-Induced Apoptosis. ChemRxiv. [Link]

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  • Yun Y, Hong VS, Jeong S, et al. 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. PubMed. [Link]

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. NIH. [Link]

  • Global PIM Kinase Targeted Therapies Market Opportunity and Clinical Trials Insight 2024. Kuick Research. [Link]

  • The structure of a potent Pan-Pim kinases inhibitor with rhodanine-benzimidazole moiety. IUCrData. [Link]

  • Bullock, A. N., Debreczeni, J. É., Fedorov, O., et al. Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. [Link]

  • 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. R Discovery. [Link]

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  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI. [Link]

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A Comparative Analysis of the Biological Activity of Trifluoromethylphenyl Thiazolidinone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazolidinone scaffold stands out as a "wonder nucleus" due to its presence in a wide array of compounds exhibiting diverse pharmacological activities.[1][2] The introduction of a trifluoromethylphenyl group to this versatile core can significantly modulate its biological profile, influencing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the biological activities of trifluoromethylphenyl thiazolidinone isomers, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. By synthesizing available experimental data, we aim to elucidate the structure-activity relationships (SAR) governed by the positional isomerism (ortho, meta, and para) of the trifluoromethylphenyl moiety, offering insights to guide future drug discovery and development efforts.

The Thiazolidinone Core: A Privileged Scaffold

Thiazolidin-4-ones are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, which are key to their diverse biological activities.[3] This scaffold is amenable to chemical modifications at several positions, allowing for the fine-tuning of its pharmacological properties. The trifluoromethyl group (-CF3), a common substituent in medicinal chemistry, is known to enhance metabolic stability and membrane permeability of drug candidates.[3] The position of this electron-withdrawing group on the phenyl ring attached to the thiazolidinone core can have a profound impact on the molecule's interaction with biological targets.

Comparative Biological Activity of Trifluoromethylphenyl Thiazolidinone Isomers

Anticancer Activity: A Tale of Positional Advantage

The quest for novel anticancer agents has led to the exploration of numerous thiazolidinone derivatives. Studies have shown that the position of the trifluoromethyl group on the phenyl ring can significantly influence the cytotoxic potential of these compounds.

One study investigating fluorinated thiazolidin-4-one derivatives revealed that compounds with fluorine substitution at the meta-positions of the aromatic ring exhibited more promising anticancer potential against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines compared to those with ortho- or para-substitution.[4] While this study focused on fluorine rather than a trifluoromethyl group, the similar electron-withdrawing nature of these substituents suggests that the meta-position might be favorable for anticancer activity in trifluoromethylphenyl thiazolidinones as well.

Another study on 5-trifluorometyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, a related class of compounds, identified 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione as a highly active compound against a panel of cancer cell lines.[5] Although this is not a direct comparison of isomers, it highlights the potential of the trifluoromethyl moiety in designing potent anticancer agents.

Table 1: Anticancer Activity of Representative Trifluoromethylphenyl Thiazolidinone Derivatives

Compound/IsomerCancer Cell LineIC50 (µM)Reference
(E)-2-(3,5-difluorophenylimino)-3-ethyl-5-fluorothiazolidin-4-oneHepG215.6[4]
(E)-2-(2,4-difluorophenylimino)-3-ethyl-5-fluorothiazolidin-4-oneHepG2>50[4]
(E)-2-(4-fluorophenylimino)-3-ethyl-5-fluorothiazolidin-4-oneHepG2>50[4]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)24.4[5]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)25.4[5]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions. The table illustrates the anticancer potential of related compounds and highlights the importance of substituent positioning.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Thiazolidinone derivatives have demonstrated a broad spectrum of antimicrobial activity.[6] The lipophilicity and electronic properties conferred by the trifluoromethylphenyl group can influence the ability of these compounds to penetrate microbial cell walls and interact with their targets.

A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives, while not thiazolidinones, provides valuable insights into the SAR of the trifluoromethylphenyl moiety in an antimicrobial context. The study found that a bromo and trifluoromethyl disubstituted compound was the most potent in the series against several strains of Staphylococcus aureus.[7] This suggests that the electronic and steric effects of the trifluoromethyl group, in combination with other substituents, play a crucial role in antibacterial efficacy.

While direct comparative data for trifluoromethylphenyl thiazolidinone isomers is scarce, the general consensus is that electron-withdrawing groups on the phenyl ring can enhance antimicrobial activity.[2]

Table 2: Antimicrobial Activity of Representative Thiazolidinone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2,3-diaryl-thiazolidin-4-one derivative 5S. Typhimurium0.008–0.06[8]
3-amino-5-(indol-3-yl) methylene-4-oxo-2-thioxothiazolidine derivative 5dS. aureus (MRSA)37.9–113.8 µM[9]
Thiazolidinone derivative 5jS. aureus-[2]

Note: This table presents data for various thiazolidinone derivatives to showcase their antimicrobial potential. Direct comparative data for trifluoromethylphenyl isomers is needed for a conclusive SAR analysis.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Inflammation is a complex biological process, and chronic inflammation is implicated in numerous diseases. Thiazolidinone derivatives have emerged as promising anti-inflammatory agents, with some acting as inhibitors of key inflammatory enzymes like cyclooxygenase (COX).[10][11]

The anti-inflammatory effects of some thiazolidinediones are mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in regulating inflammation and metabolism.[12] The substitution pattern on the phenyl ring can influence the binding affinity and activation of PPARγ. Studies have shown that the presence of electron-withdrawing groups at the para position of the phenyl ring can contribute to anti-inflammatory activity.[5]

Table 3: Anti-inflammatory Activity of Representative Thiazolidinone Derivatives

CompoundAssayIC50 (µM)Reference
2-aryl-3-(4-sulfamoylphenylamino)-4-thiazolidinone 20bCOX-2 Inhibition14.4[1]
2-aryl-3-(4-sulfamoylphenylamino)-4-thiazolidinone 20cCOX-2 Inhibition20[1]
5-(carbamoylmethoxy)benzylidene-2-oxo-4-thiazolidinone 9cAldose Reductase Inhibition & NF-kB activation reductionSubmicromolar[13]

Note: This table highlights the anti-inflammatory potential of thiazolidinone derivatives. A direct comparison of trifluoromethylphenyl isomers is necessary to establish a clear SAR.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for assessing the biological activities discussed.

Synthesis of Trifluoromethylphenyl Thiazolidinone Derivatives

A general and efficient method for the synthesis of 2,3-disubstituted-4-thiazolidinones involves a one-pot, three-component condensation reaction.

Protocol:

  • A mixture of an appropriate trifluoromethyl-substituted aniline (1 mmol), a substituted benzaldehyde (1 mmol), and thioglycolic acid (1.2 mmol) is prepared in a suitable solvent (e.g., toluene, DMF).

  • A catalytic amount of a dehydrating agent (e.g., Dean-Stark trap with p-toluenesulfonic acid or anhydrous ZnCl2) is added.

  • The reaction mixture is refluxed for an appropriate time (typically 6-12 hours), with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure trifluoromethylphenyl thiazolidinone derivative.

G cluster_reactants Reactants Aniline Trifluoromethyl-substituted Aniline Reflux Reflux Aniline->Reflux Aldehyde Substituted Benzaldehyde Aldehyde->Reflux TGA Thioglycolic Acid TGA->Reflux Solvent Solvent (e.g., Toluene) Solvent->Reflux Catalyst Catalyst (e.g., p-TSA) Catalyst->Reflux Purification Purification (Recrystallization) Reflux->Purification Crude Product Product Trifluoromethylphenyl Thiazolidinone Purification->Product

Caption: General synthetic scheme for trifluoromethylphenyl thiazolidinones.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for another 24-72 hours.

  • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

G start Seed Cancer Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Treat with Test Compounds (various concentrations) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 3-4h add_mtt->incubation3 solubilize Solubilize Formazan (e.g., with DMSO) incubation3->solubilize read_absorbance Read Absorbance (e.g., 570 nm) solubilize->read_absorbance calculate Calculate % Viability and IC50 read_absorbance->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism with no compound) and negative (broth only) controls are included.

  • The plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity Assessment: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Protocol:

  • The test compound is pre-incubated with purified COX-1 or COX-2 enzyme in a reaction buffer.

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • The percentage of COX inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of the control. The IC50 value is then determined.

Mechanistic Insights: Signaling Pathways

The biological activities of trifluoromethylphenyl thiazolidinones are mediated through various signaling pathways. For instance, their anti-inflammatory effects can be attributed to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate into the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Some thiazolidinone derivatives have been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[13]

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Transcription Thiazolidinone Thiazolidinone Isomers Thiazolidinone->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition by thiazolidinones.

Conclusion and Future Directions

The trifluoromethylphenyl thiazolidinone scaffold holds significant promise for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. The available data, although not providing a complete comparative picture, suggests that the positional isomerism of the trifluoromethylphenyl group is a critical determinant of biological activity. In particular, the meta-position appears to be favorable for enhancing anticancer efficacy.

Future research should focus on the systematic synthesis and parallel evaluation of ortho-, meta-, and para-trifluoromethylphenyl thiazolidinone isomers across a standardized panel of biological assays. Such studies will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective drug candidates. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by each isomer, which will be instrumental in advancing these promising compounds through the drug development pipeline.

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The Evolving Landscape of 2-Thioxo-1,3-thiazolidin-4-ones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 2-thioxo-1,3-thiazolidin-4-one, commonly known as the rhodanine scaffold, represents a privileged heterocyclic core in medicinal chemistry. Its remarkable versatility for chemical modification and its ability to interact with a diverse array of biological targets have established it as a fertile ground for the discovery of novel therapeutic agents.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-thioxo-1,3-thiazolidin-4-one analogs, offering a comparative overview of their performance as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the key structural modifications that govern biological activity, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.

The Privileged Scaffold: Understanding the 2-Thioxo-1,3-thiazolidin-4-one Core

The 2-thioxo-1,3-thiazolidin-4-one ring system is a five-membered heterocycle containing a sulfur atom at position 1, a nitrogen atom at position 3, a carbonyl group at position 4, and a thione group at position 2.[2] The key to its success as a pharmacophore lies in the ease of functionalization at the N-3 and C-5 positions, allowing for the generation of large libraries of analogs with diverse physicochemical properties.[1] The exocyclic methylene group often introduced at the C-5 position via Knoevenagel condensation is a particularly important feature, serving as a key point for interaction with biological targets.[3]

Comparative Analysis of Biological Activities: A Data-Driven Approach

The biological profile of 2-thioxo-1,3-thiazolidin-4-one analogs is profoundly influenced by the nature of the substituents at the N-3 and C-5 positions. This section provides a comparative analysis of their antimicrobial, anticancer, and anti-inflammatory activities, supported by quantitative experimental data.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

2-Thioxo-1,3-thiazolidin-4-one derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[4][5] The mechanism of their antibacterial action is thought to involve the inhibition of essential enzymes like E. coli MurB, which is crucial for peptidoglycan biosynthesis.[4]

Structure-Activity Relationship Highlights:

  • Substitution at N-3: The introduction of various aryl and heteroaryl moieties at the N-3 position has been a successful strategy to enhance antimicrobial potency.

  • Substitution at C-5: The nature of the arylidene group at the C-5 position plays a critical role in determining the antimicrobial spectrum and potency. Electron-withdrawing groups on the aromatic ring often lead to increased activity.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected 2-Thioxo-1,3-thiazolidin-4-one Analogs

Compound IDN-3 SubstituentC-5 SubstituentS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Reference
Analog A Phenyl4-Chlorobenzylidene131017[6]
Analog B 2-Pyridyl4-Fluorobenzylidene7913[6]
Analog C Benzothiazol-2-yl3-Methoxy-4-hydroxybenzylidene-Significant ActivityPotent Activity[7]
Analog D -3,4-Dichlorobenzylidene1-32--[8]

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

The anticancer potential of 2-thioxo-1,3-thiazolidin-4-one analogs is well-documented, with derivatives showing cytotoxicity against a wide range of cancer cell lines.[9][10][11] Their mechanisms of action are diverse and can include the inhibition of protein tyrosine kinases, cell division cycle phosphatases (CDC25), and the induction of apoptosis.[10][12]

Structure-Activity Relationship Highlights:

  • N-3 Position: The incorporation of moieties like propanoic acid has been shown to yield potent anticancer agents.[13]

  • C-5 Position: The presence of a 5-arylidene group is often crucial for activity. For instance, a 5-(5-nitrofuran-2-yl)allylidene moiety has been identified as a key requirement for anticancer effects in certain analogs.[13] Substitutions on the benzylidene ring significantly impact cytotoxicity.

Table 2: Comparative Anticancer Activity (IC50, µM) of Selected 2-Thioxo-1,3-thiazolidin-4-one Analogs

Compound IDN-3 SubstituentC-5 SubstituentMCF-7 (Breast)A549 (Lung)B-16 (Melanoma)Reference
Analog E -2,4-Diphenyl-2H-chromene-3-carbaldehyde derived>5020.720.4[14][15]
Analog F Propanoic acidCiminalum derived--<0.02 (SK-MEL-5)[13]
Analog G -5-Nitrofuran-2-yl allylidene---[13]
Analog H Phenylamino5-(5-Chloro-2-oxoindolin-3-ylidene)---[16]

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

While less extensively studied compared to their antimicrobial and anticancer properties, certain 2-thioxo-1,3-thiazolidin-4-one analogs have demonstrated promising anti-inflammatory activity.[17] Their mechanism may involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[18]

Structure-Activity Relationship Highlights:

  • C-5 Position: The introduction of specific arylidene moieties at the C-5 position is a key determinant of anti-inflammatory potency.

  • N-3 Position: Modifications at the N-3 position can also influence the anti-inflammatory profile.

A comprehensive data table for anti-inflammatory activity is not provided due to the limited directly comparable quantitative data in the initial search results. However, studies have shown that derivatives with certain substitutions can exhibit significant activity.[17][18]

Experimental Protocols: A Guide to Synthesis and Evaluation

The following sections provide standardized, step-by-step methodologies for the synthesis and biological evaluation of 2-thioxo-1,3-thiazolidin-4-one analogs, reflecting common practices in the field.

Synthesis of 2-Thioxo-1,3-thiazolidin-4-one Analogs

A common and efficient method for the synthesis of 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives is the Knoevenagel condensation.

Protocol: Knoevenagel Condensation for C-5 Arylidene Derivatives

  • Reactant Preparation: In a round-bottom flask, dissolve 2-thioxo-1,3-thiazolidin-4-one (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.[3]

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium acetate, to the reaction mixture.[3]

  • Reaction: Reflux the mixture for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or water), and recrystallize from a suitable solvent to obtain the pure 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivative.

Biological Evaluation Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method

This protocol is used to assess the antimicrobial activity of the synthesized compounds.[19]

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol: Evaluation of Anticancer Activity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing the Structure-Activity Landscape and Experimental Workflows

To better illustrate the key relationships and processes discussed, the following diagrams are provided.

SAR_Antimicrobial Core 2-Thioxo-1,3-thiazolidin-4-one Core N3 N-3 Position Core->N3 Substitution C5 C-5 Position Core->C5 Substitution Activity Enhanced Antimicrobial Activity N3->Activity Aryl/Heteroaryl Groups C5->Activity Arylidene with EWGs

Caption: Key SAR determinants for antimicrobial activity.

SAR_Anticancer Core 2-Thioxo-1,3-thiazolidin-4-one Core N3 N-3 Position Core->N3 Substitution C5 C-5 Position Core->C5 Substitution Activity Enhanced Anticancer Activity N3->Activity e.g., Propanoic Acid C5->Activity 5-Arylidene (e.g., Nitrofuran containing)

Caption: Key SAR determinants for anticancer activity.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Synthesis Knoevenagel Condensation Purification Recrystallization Synthesis->Purification Antimicrobial MIC Assay (Microdilution) Purification->Antimicrobial Anticancer IC50 Assay (MTT) Purification->Anticancer

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

The 2-thioxo-1,3-thiazolidin-4-one scaffold continues to be a cornerstone in the development of new therapeutic agents. This guide has highlighted the critical role of substitutions at the N-3 and C-5 positions in dictating the biological activity of its analogs. The provided experimental data and protocols offer a framework for researchers to design and evaluate novel compounds with enhanced antimicrobial, anticancer, and anti-inflammatory properties. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, the potential for developing clinically successful drugs based on this versatile scaffold remains exceptionally high.

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A Comparative Guide to the Anticancer Potential of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one and Related Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel and effective anticancer therapeutics, small molecule heterocycles have emerged as a promising avenue for drug discovery. Among these, the rhodanine scaffold (2-thioxo-1,3-thiazolidin-4-one) has garnered significant attention due to the broad spectrum of biological activities exhibited by its derivatives, including potent anticancer properties.[1][2] This guide provides a comprehensive technical validation of the anticancer potential of a specific rhodanine derivative, 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one .

The Rhodanine Scaffold: A Privileged Structure in Cancer Research

The rhodanine core is a five-membered heterocyclic ring containing nitrogen and sulfur atoms, with a thiocarbonyl and a carbonyl group. This versatile scaffold allows for substitutions at various positions, primarily at the N-3 and C-5 positions, leading to a diverse library of compounds with a wide range of biological activities.[3][4] Numerous studies have highlighted the anticancer potential of rhodanine derivatives, with many exhibiting remarkable cytotoxicity against various cancer cell lines.[5][6]

The anticancer activity of rhodanine derivatives is often attributed to their ability to interact with various cellular targets involved in cancer progression.[1][6] The presence of electron-withdrawing or donating groups on the phenyl ring at the N-3 position, as well as modifications at the C-5 position, significantly influences their cytotoxic potency.[3]

Comparative Anticancer Activity: An In Vitro Perspective

To provide a meaningful comparison, this section will present in vitro cytotoxicity data for rhodanine derivatives structurally related to this compound. The data is summarized from various studies and presented against different human cancer cell lines. The IC50 value, the concentration of a drug that inhibits 50% of cell growth, is a standard metric for in vitro cytotoxicity.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Rhodanine Analog 1 (3-phenyl-2-thioxo-1,3-thiazolidin-4-one)A549 (Lung)43.6[3]
Rhodanine Analog 2 (5-(4-methoxybenzylidene)-3-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetyl)-2-thioxo-1,3-thiazolidin-4-one)MCF-7 (Breast)Not specified (81% inhibition at 10 µg/mL)[3]
Rhodanine Analog 3 (4-((5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)methyl)benzoic acid)A2780 (Ovarian)4.4[3]
Rhodanine Analog 4 (4-((5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)methyl)benzoic acid)A2780cisR (Cisplatin-resistant Ovarian)3.3[3]
Cisplatin (Standard Chemotherapy)A2780 (Ovarian)Not specified, but analog 4 was more cytotoxic[3]
5-Fluorouracil (5-FU) (Standard Chemotherapy)HepG2 (Liver)5.18[7]
2-thioxoimidazolidin-4-one derivative HepG2 (Liver)0.017[7]

Analysis of In Vitro Data:

The presented data highlights several key aspects of rhodanine derivatives' anticancer activity:

  • Influence of Substitution: The type and position of substituents on the rhodanine scaffold dramatically impact cytotoxicity. For instance, the introduction of a bulky substituent at the C-5 position, as seen in Analog 2, 3, and 4, appears to enhance anticancer activity compared to the unsubstituted phenyl ring at N-3 (Analog 1).

  • Potency against Resistant Cell Lines: Notably, Rhodanine Analog 4 demonstrated potent activity against a cisplatin-resistant ovarian cancer cell line, suggesting a potential mechanism of action that circumvents common drug resistance pathways.[3]

  • Favorable Comparison to Standard Drugs: Several rhodanine derivatives exhibit IC50 values in the low micromolar range, comparable or even superior to standard chemotherapeutic agents like 5-Fluorouracil.[7] For example, a 2-thioxoimidazolidin-4-one derivative showed significantly higher potency against the HepG2 cell line than 5-FU.[7]

While direct data for this compound is unavailable, the presence of the trifluoromethyl group, a strong electron-withdrawing group, on the phenyl ring is often associated with enhanced biological activity in medicinal chemistry. This suggests that the target compound could exhibit significant anticancer activity.

Experimental Methodologies for Anticancer Activity Validation

To ensure scientific integrity, the validation of a novel anticancer compound requires a series of well-established in vitro and in vivo experimental protocols.

In Vitro Assays

A tiered approach is typically employed, starting with broad screening for cytotoxicity and progressing to more detailed mechanistic studies.

1. Cell Viability and Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

    • Protocol:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of the test compound and control drugs for a specified period (e.g., 24, 48, or 72 hours).

      • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

2. Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Protocol:

      • Treat cells with the test compound for a predetermined time.

      • Harvest and wash the cells.

      • Resuspend the cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and PI to the cell suspension.

      • Incubate in the dark.

      • Analyze the stained cells by flow cytometry.

3. Cell Cycle Analysis:

  • Propidium Iodide (PI) Staining: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

    • Protocol:

      • Treat cells with the test compound.

      • Harvest, wash, and fix the cells in cold ethanol.

      • Treat the cells with RNase A to remove RNA.

      • Stain the cellular DNA with PI.

      • Analyze the DNA content of the cells by flow cytometry.

In Vivo Models

Promising candidates from in vitro studies are further evaluated in animal models to assess their efficacy and safety in a whole-organism context.

  • Xenograft Tumor Models: Human cancer cells are implanted into immunocompromised mice.

    • Protocol:

      • Inject a suspension of human cancer cells subcutaneously or orthotopically into immunocompromised mice.

      • Allow tumors to grow to a palpable size.

      • Randomly assign mice to treatment (test compound, vehicle control, positive control) groups.

      • Administer the treatments according to a predefined schedule.

      • Monitor tumor volume and body weight regularly.

      • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizing Experimental Workflows and Potential Mechanisms

To provide a clearer understanding of the experimental processes and potential molecular interactions, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation invitro_start Compound Synthesis & Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) invitro_start->cytotoxicity mechanistic Mechanistic Studies cytotoxicity->mechanistic Active Compounds invivo_start Lead Compound Selection cytotoxicity->invivo_start Promising Candidate apoptosis Apoptosis Assays (Annexin V/PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanistic->cell_cycle xenograft Xenograft Tumor Model invivo_start->xenograft efficacy Efficacy Studies (Tumor Growth Inhibition) xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity

Caption: A generalized workflow for the preclinical validation of a novel anticancer compound.

Rhodanine_SAR Rhodanine Rhodanine Core N3_Sub N-3 Substitution (e.g., Phenyl Ring) Rhodanine->N3_Sub C5_Sub C-5 Substitution (e.g., Benzylidene) Rhodanine->C5_Sub Activity Anticancer Activity N3_Sub->Activity Modulates Potency C5_Sub->Activity Enhances Activity

Caption: Key structural features of rhodanine derivatives influencing anticancer activity.

Conclusion and Future Directions

The rhodanine scaffold represents a highly promising framework for the development of novel anticancer agents. The analysis of structurally related compounds strongly suggests that this compound possesses the potential for significant cytotoxic activity against various cancer cell lines. The presence of the trifluoromethyl group is a key feature that warrants further investigation.

To definitively validate the anticancer activity of this specific compound, the following steps are recommended:

  • Chemical Synthesis and Characterization: The compound must be synthesized and its structure and purity confirmed using standard analytical techniques (NMR, Mass Spectrometry, etc.).

  • Comprehensive In Vitro Screening: The synthesized compound should be subjected to a battery of in vitro assays, including cytotoxicity screening against a panel of cancer cell lines, apoptosis assays, and cell cycle analysis.

  • In Vivo Efficacy Studies: If promising in vitro activity is observed, the compound should be evaluated in relevant in vivo cancer models to determine its antitumor efficacy and assess its safety profile.

  • Mechanism of Action Studies: Further research should focus on elucidating the precise molecular targets and signaling pathways through which the compound exerts its anticancer effects.

By following this rigorous validation pathway, the true therapeutic potential of this compound can be ascertained, potentially leading to the development of a novel and effective treatment for cancer.

References

  • Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [Link]

  • Gududuru, V., Hurh, E., Dalton, J. T., & Miller, D. D. (2004). Synthesis and antiproliferative activity of 2-aryl-4-oxo-thiazolidin-3-yl-amides for prostate cancer. Bioorganic & medicinal chemistry letters, 14(21), 5289–5293. [Link]

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  • Havrylyuk, D., Mosula, L., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R. (2010). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. European journal of medicinal chemistry, 45(11), 5012–5021. [Link]

  • Panchuk, R. R., Chumak, V. V., Fil, M. R., Havrylyuk, D. Y., Zimenkovsky, B. S., Lesyk, R. B., ... & Stoika, R. S. (2012). Study of molecular mechanisms of proapoptotic action of novel heterocyclic 4-thiazolidone derivatives. Biopolymers and Cell, 28(2), 121-128. [Link]

  • Naggar, A. H., El-Sayed, W. M., & El-Hashash, M. A. (2014). Synthesis, reactions and biological activity of some new 3-(2-(3, 5-diaryl-4, 5-dihydropyrazol-1-yl)-4-oxo-4, 5-dihydrothiazol-5-ylidene)-1H-indol-2 (3H)-ones. Journal of the Chinese Chemical Society, 61(1), 57-66. [Link]

  • Singh, P., & Tomar, R. (2023). PHARMACOPHORE ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Pharmacophore, 14(1), 56-70. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Pharmaceuticals, 15(11), 1391. [Link]

  • Rathod, A. K., Kumar, A. S., Reddy, E. P., & Satyanarayana, V. (2018). Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2, 4-dione Derivatives as Potential Anticancer Agents. Natural product communications, 13(5), 1934578X1801300520. [Link]

  • Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846. [Link]

  • Avupati, V. R., Yejella, R. P., Akula, A., & Badsara, S. S. (2022). Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives. Biomedicine & Pharmacotherapy, 145, 112406. [Link]

  • Kandeel, K. M., & El-Gazzar, A. R. B. A. (2006). Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ARKIVOC: Online Journal of Organic Chemistry, 2006(10), 1-6. [Link]

  • Szychowski, K. A., Gmiński, J., & Lesyk, R. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 27(3), 894. [Link]

  • Buzun, K., Szlachcikowska, A., Bielawska, A., Gornowicz, A., & Lesyk, R. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 16(11), 1598. [Link]

  • Khodair, A. I., Gesson, J. P., & El-Sabbagh, O. I. (2010). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 4(1), 1-10. [Link]

  • Kamal, A., Reddy, M. K., Sastry, G. N., & Sastry, B. S. (2006). Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs. Medicinal Chemistry, 2(6), 597-605. [Link]

  • Yellol, J., Farhan, A., & Al-Rashida, M. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial cells, nanomedicine, and biotechnology, 47(1), 1132-1148. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Rhodanine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of computational docking methodologies as applied to the promising rhodanine class of compounds. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and reproducible in-silico workflow.

The Enduring Appeal of the Rhodanine Scaffold

Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] This distinction arises from the core molecule's versatile synthetic accessibility and its ability to interact with a wide array of biological targets.[4] Chemical modifications to the rhodanine ring have yielded compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[2][3] Notably, 5-arylidenerhodanines are frequently identified as potent hits in high-throughput screening campaigns against various prokaryotic and eukaryotic targets.[3][4]

However, the very promiscuity of some rhodanine derivatives, particularly 5-ene-rhodanines, has led to their classification as Pan Assay Interference Compounds (PAINS) due to their potential to act as Michael acceptors.[1][2] This underscores the critical need for careful, multi-faceted analysis, where computational methods like molecular docking become indispensable for elucidating specific, high-affinity interactions and guiding the design of more selective therapeutic agents.[1][2]

The Logic of In-Silico Comparison: Why Docking Matters

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a rhodanine derivative) when bound to a second (a receptor, typically a protein). This provides invaluable insights into the binding mode, affinity, and specificity of a potential drug candidate. A comparative docking study, which evaluates multiple derivatives against a single target or a single derivative against multiple targets using various software and scoring functions, offers a more holistic understanding of the structure-activity relationship (SAR).

This guide will walk you through the critical considerations for setting up and executing a comparative docking study of rhodanine derivatives, culminating in a practical example and data interpretation.

Choosing Your Tools: A Comparative Look at Docking Software and Scoring Functions

The selection of appropriate docking software and scoring functions is a critical first step that significantly influences the outcome of a study. Different algorithms employ distinct search strategies and scoring mechanisms, leading to variations in predictive accuracy for different target classes.

Software Suite Docking Algorithm Common Scoring Functions Strengths & Considerations
Schrödinger Suite GlideSP (Standard Precision), XP (Extra Precision), IFD (Induced Fit Docking)Glide is known for its speed and accuracy, with different precision modes allowing for a balance between computational cost and rigor.[5][6] IFD accounts for protein flexibility, which is crucial for targets that undergo conformational changes upon ligand binding.[5][6]
GOLD (Genetic Optimisation for Ligand Docking) Genetic AlgorithmGoldScore, ChemScore, ASP, PLPGOLD's genetic algorithm is adept at exploring a wide conformational space for the ligand. It offers a variety of scoring functions tailored to different types of interactions (e.g., hydrogen bonds, metal interactions).[7][8]
AutoDock Vina Broyden–Fletcher–Goldfarb–Shanno (BFGS)Vina empirical scoring functionAn open-source option popular in academia, Vina is known for its improved speed and accuracy over its predecessor, AutoDock. Its scoring function is a hybrid of knowledge-based potentials and empirical functions.[7]
iGEMDOCK Evolutionary AlgorithmEmpirical scoring functionA user-friendly tool that provides a graphical interface and automated workflows, making it suitable for rapid screening of compound libraries.[9][10][11][12]
MOE (Molecular Operating Environment) Triangle Matcher & Alpha PMILondon dG, Alpha HB, ASEMOE offers a comprehensive suite of tools for drug discovery, with multiple scoring functions that can be compared to achieve a consensus score.[13]

Expert Insight: The choice of a scoring function is not a one-size-fits-all decision. Empirical scoring functions are fast and good for large-scale virtual screening, while force-field-based functions can provide more accurate energy estimates.[14][15] It is often advisable to use multiple scoring functions to develop a consensus prediction, thereby reducing the bias of any single function.[8] For instance, a comparative study might employ Glide's XP score for high-precision ranking and corroborate the findings with GOLD's GoldScore to ensure the predicted binding modes are not an artifact of a single algorithm.

A Practical Workflow for Comparative Docking of Rhodanine Derivatives

The following diagram outlines a robust, self-validating workflow for a comparative docking study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Scoring cluster_analysis Phase 3: Analysis & Validation PDB_ID 1. Target Selection & Preparation (e.g., c-Src Tyrosine Kinase, PDB: 3G6H) Ligand_Prep 2. Ligand Preparation (Rhodanine Derivatives) PDB_ID->Ligand_Prep Grid_Gen 3. Receptor Grid Generation Ligand_Prep->Grid_Gen Docking 4. Molecular Docking (e.g., Glide XP, GOLD) Grid_Gen->Docking Scoring 5. Pose Scoring & Ranking Docking->Scoring Pose_Analysis 6. Binding Mode Analysis Scoring->Pose_Analysis Data_Comparison 7. Comparative Data Analysis (Docking Scores vs. Experimental Data) Pose_Analysis->Data_Comparison Validation 8. Protocol Validation (Redocking of Co-crystallized Ligand) Data_Comparison->Validation Feedback

Caption: A generalized workflow for a comparative molecular docking study.

Step-by-Step Experimental Protocol

This protocol details the process for a comparative docking study of rhodanine derivatives against c-Src Tyrosine Kinase (PDB ID: 3G6H), a validated cancer target.[9][10][11][12]

1. Target Protein Preparation:

  • Acquisition: Download the crystal structure of c-Src Tyrosine Kinase (PDB ID: 3G6H) from the Protein Data Bank.
  • Preparation: Use a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard) to:
  • Remove water molecules beyond a 5 Å radius of the active site.
  • Add hydrogen atoms and assign correct bond orders.
  • Optimize hydrogen bond networks.
  • Perform a restrained energy minimization of the protein structure to relieve steric clashes.
  • Rationale: This ensures the protein structure is in a chemically correct and energetically favorable state for docking.

2. Ligand Preparation:

  • Structure Generation: Draw the 2D structures of the rhodanine derivatives to be studied.
  • 3D Conversion and Optimization: Convert the 2D structures to 3D and generate low-energy conformers using a tool like LigPrep. This step should also assign correct protonation states at a physiological pH.
  • Rationale: The quality of the input ligand conformations directly impacts the accuracy of the docking results.

3. Receptor Grid Generation:

  • Active Site Definition: Define the active site for docking by selecting the co-crystallized ligand in the original PDB file or by specifying the residues known to line the binding pocket.
  • Grid Box Creation: Generate a receptor grid box that encompasses the entire active site.
  • Rationale: The grid pre-calculates the potential energy of the active site, which significantly speeds up the docking calculations.

4. Molecular Docking:

  • Software Selection: For this comparative study, we will use both Glide (XP mode) and GOLD.
  • Execution:
  • Glide: Dock the prepared ligands into the generated grid using the Extra Precision (XP) mode.
  • GOLD: Define the active site based on the co-crystallized ligand and run the docking simulation using the GoldScore scoring function.
  • Rationale: Using two different docking algorithms provides a more robust prediction. If both methods predict a similar binding mode for a particular derivative, it increases confidence in the result.

5. Pose Analysis and Scoring:

  • Visualization: Visually inspect the top-ranked poses for each rhodanine derivative from both docking runs.
  • Interaction Analysis: Analyze the key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligands and the active site residues.
  • Scoring: Record the docking scores (e.g., Glide XP GScore, GoldScore) for the top poses.

6. Comparative Data Analysis:

  • Data Tabulation: Compile the docking scores for all derivatives from both software into a single table.
  • Correlation with Experimental Data: If available, include experimental bioactivity data (e.g., IC50 values) in the table. Analyze the correlation between the docking scores and the experimental data.
  • Rationale: A strong correlation between docking scores and experimental activity validates the docking protocol and suggests that the computational model is accurately capturing the key determinants of binding affinity.

7. Protocol Validation (Self-Validating System):

  • Redocking: Extract the co-crystallized ligand from the PDB structure, prepare it using the same protocol as the other ligands, and dock it back into the active site.
  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the co-crystallized ligand.
  • Success Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Visualizing the Interactions: Rhodanine in the Active Site

The following diagram illustrates the key interactions of a hypothetical rhodanine derivative within the active site of a protein kinase.

G Rhodanine Rhodanine Core Hinge Hinge Region (e.g., Met) Rhodanine->Hinge H-Bond DFG_Motif DFG Motif Rhodanine->DFG_Motif van der Waals Aryl_Ring Aryl Ring Hydrophobic_Pocket Hydrophobic Pocket (e.g., Leu, Val) Aryl_Ring->Hydrophobic_Pocket Hydrophobic Interaction Gatekeeper Gatekeeper Residue (e.g., Thr) Aryl_Ring->Gatekeeper Steric Clash (Potential) Carboxylate Carboxylate Group Catalytic_Lys Catalytic Lysine Carboxylate->Catalytic_Lys Salt Bridge

Sources

A Researcher's Guide to Benchmarking 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Thiazolidinone Derivative

The 1,3-thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of a 2-thioxo substituent and a 4-(trifluoromethyl)phenyl group at position 3 of this heterocyclic core presents an intriguing candidate for drug discovery. The trifluoromethyl group, a well-known bioisostere, can significantly enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its target protein. This guide provides a comprehensive framework for the preclinical benchmarking of this novel compound, 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, against established drugs in the fields of oncology and inflammation.

This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to evaluating the compound's therapeutic potential. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for data analysis and interpretation. The ultimate goal is to ascertain the compound's relative efficacy, selectivity, and potential advantages over existing therapies.

Synthesis and Characterization of this compound

The synthesis of 2-thioxo-1,3-thiazolidin-4-one derivatives is well-documented and typically involves a one-pot cyclocondensation reaction.[5] In the case of our target compound, the synthesis would likely proceed via the reaction of 4-(trifluoromethyl)aniline with carbon disulfide and chloroacetic acid under basic conditions.[5]

Proposed Synthetic Scheme:

G 4-(Trifluoromethyl)aniline 4-(Trifluoromethyl)aniline Intermediate_1 Dithiocarbamate Intermediate 4-(Trifluoromethyl)aniline->Intermediate_1 + CS2 Carbon_Disulfide Carbon Disulfide (CS2) Carbon_Disulfide->Intermediate_1 Chloroacetic_Acid Chloroacetic Acid Product 2-Thioxo-3-[4-(trifluoromethyl)phenyl] -1,3-thiazolidin-4-one Chloroacetic_Acid->Product Base Base (e.g., Pyridine) Base->Product Intermediate_1->Product + Chloroacetic Acid + Base

Caption: Proposed synthetic route for this compound.

Following synthesis, rigorous purification and characterization are paramount. Techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for structural elucidation are essential.

Benchmarking Strategy: A Two-Pronged Approach

Given the known biological activities of the thiazolidin-4-one core, a logical starting point for benchmarking is to investigate its potential as both an anticancer and an anti-inflammatory agent. This dual-pronged approach maximizes the potential for identifying a therapeutic niche for the compound.

Part 1: Evaluation as a Novel Anticancer Agent

Rationale for Investigation: Numerous studies have highlighted the anticancer properties of thiazolidin-4-one derivatives.[4] The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

Selection of Benchmark Drugs: To provide a meaningful comparison, we will benchmark our test compound against established chemotherapeutic agents with distinct mechanisms of action:

  • Cisplatin: A platinum-based drug that induces DNA damage, leading to apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, causing cell cycle arrest and apoptosis.

  • Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases involved in tumor progression and angiogenesis.

Experimental Workflow:

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Cytotoxicity_Assay Cytotoxicity Assays (MTT & LDH) Cell_Lines->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cytotoxicity_Assay->Apoptosis_Assay Mechanism_Assay Mechanism of Action Studies (e.g., Kinase Inhibition) Apoptosis_Assay->Mechanism_Assay Xenograft_Model Establish Xenograft Tumor Model in Immunocompromised Mice Mechanism_Assay->Xenograft_Model Promising Candidates Treatment Treat with Test Compound and Benchmark Drugs Xenograft_Model->Treatment Tumor_Monitoring Monitor Tumor Growth and Animal Well-being Treatment->Tumor_Monitoring Analysis Histopathological and Biochemical Analysis Tumor_Monitoring->Analysis

Caption: Experimental workflow for anticancer evaluation.

Detailed Experimental Protocols:

1. In Vitro Cytotoxicity Assays:

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.[6][7][8]

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[8]

    • Compound Treatment: Treat cells with serial dilutions of the test compound and benchmark drugs for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).[8]

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[9]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.[7][10]

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Supernatant Collection: After the treatment period, collect the cell culture supernatant.[10]

    • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.[9]

    • Absorbance Measurement: Measure the absorbance at 490 nm.[9]

    • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

2. In Vivo Xenograft Model:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[11][12]

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10⁶ to 1x10⁷ cells) into the flank of each mouse.[13][14]

    • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[15]

    • Treatment: Randomly assign mice to treatment groups (vehicle control, test compound, benchmark drugs) and administer the compounds via an appropriate route (e.g., intraperitoneal or oral).

    • Monitoring: Measure tumor volume and body weight 2-3 times per week.[13]

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

Compound Cell Line IC₅₀ (µM) - 48h (MTT Assay) % Cytotoxicity at 10 µM (LDH Assay) In Vivo Tumor Growth Inhibition (%)
Test CompoundMCF-7
A549
HCT116
CisplatinMCF-7
A549
HCT116
PaclitaxelMCF-7
A549
HCT116
SorafenibMCF-7
A549
HCT116
Part 2: Evaluation as a Novel Anti-inflammatory Agent

Rationale for Investigation: The 4-thiazolidinone nucleus is present in several compounds with demonstrated anti-inflammatory activity.[4] The mechanism often involves the inhibition of pro-inflammatory enzymes or cytokines.

Selection of Benchmark Drugs:

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes.

  • Celecoxib: A selective COX-2 inhibitor, representing a newer class of NSAIDs with a potentially better gastrointestinal safety profile.

  • Dexamethasone: A corticosteroid with broad and potent anti-inflammatory and immunosuppressive effects.

Experimental Workflow:

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Inhibition Enzyme Inhibition Assays (COX-1 & COX-2) Cytokine_Release Cytokine Release Assay (LPS-stimulated Macrophages) Enzyme_Inhibition->Cytokine_Release Paw_Edema_Model Carrageenan-Induced Paw Edema in Rats Cytokine_Release->Paw_Edema_Model Promising Candidates Treatment Administer Test Compound and Benchmark Drugs Paw_Edema_Model->Treatment Edema_Measurement Measure Paw Volume Treatment->Edema_Measurement

Caption: Experimental workflow for anti-inflammatory evaluation.

Detailed Experimental Protocols:

1. In Vitro Enzyme Inhibition Assays:

  • COX-1 and COX-2 Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of the two COX isoforms.[16][17]

    • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

    • Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a buffer.

    • Inhibitor Addition: Add the test compound or benchmark drugs at various concentrations.

    • Substrate Addition: Initiate the reaction by adding arachidonic acid.

    • Product Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

    • Data Analysis: Calculate the IC₅₀ for each compound against both COX isoforms.

2. In Vivo Carrageenan-Induced Paw Edema Model:

  • Animal Model: Use male Wistar or Sprague-Dawley rats.[18]

    • Compound Administration: Administer the test compound and benchmark drugs orally or intraperitoneally one hour before carrageenan injection.[18]

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[18]

    • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18]

    • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

Data Presentation:

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) In Vivo Paw Edema Inhibition (%) at 3h
Test Compound
Indomethacin
Celecoxib
DexamethasoneN/AN/AN/A

Conclusion and Future Directions

This comprehensive benchmarking guide provides a robust framework for the initial preclinical evaluation of this compound. The data generated from these studies will be instrumental in determining the compound's primary therapeutic potential, whether in oncology, inflammation, or potentially both.

Positive results from this initial screening will warrant further investigation into the compound's mechanism of action, pharmacokinetic and pharmacodynamic properties, and a more extensive toxicological profile. Ultimately, this structured approach will provide the necessary data to support the progression of this promising molecule through the drug development pipeline.

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